ICA-069673
Descripción
Propiedades
IUPAC Name |
N-(2-chloropyrimidin-5-yl)-3,4-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2N3O/c12-11-15-4-7(5-16-11)17-10(18)6-1-2-8(13)9(14)3-6/h1-5H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBSHMFXVWTQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CN=C(N=C2)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582323-16-8 | |
| Record name | ICA-069673 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0582323168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ICA-069673 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCO5DC74G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ICA-069673: A Selective KCNQ2/Q3 Potassium Channel Opener for Modulating Neuronal Excitability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ICA-069673 is a potent and selective small-molecule opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels. These channels are critical regulators of neuronal excitability, and their dysfunction is implicated in various neurological disorders, including epilepsy and neuropathic pain. This compound enhances the M-current (IM), a slowly activating and deactivating potassium current mediated by KCNQ2/Q3 channels, leading to membrane hyperpolarization and a reduction in neuronal firing. This guide provides a comprehensive overview of the pharmacological properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for assessing its activity and diagrams illustrating its mechanism and experimental workflows are also presented.
Introduction
The KCNQ (or Kv7) family of voltage-gated potassium channels plays a pivotal role in regulating the excitability of neurons and other cell types.[1][2] The M-current, predominantly mediated by the heteromeric assembly of KCNQ2 and KCNQ3 subunits, is a key determinant of the resting membrane potential and acts as a brake on repetitive action potential firing.[2][3][4][5][6] Mutations in the KCNQ2 and KCNQ3 genes can lead to hyperexcitability syndromes such as benign familial neonatal epilepsy.[2][3][6][7] Consequently, openers of KCNQ2/Q3 channels are a promising therapeutic strategy for conditions characterized by neuronal hyperexcitability.
This compound, a benzamide derivative, has emerged as a selective and potent opener of KCNQ2/Q3 channels.[8][9] It exhibits significant selectivity for KCNQ2/Q3 over other KCNQ channel subtypes and has been shown to be orally active in animal models of epilepsy.[10][11] This document serves as a technical resource for researchers and drug development professionals interested in the pharmacology and experimental evaluation of this compound.
Mechanism of Action
This compound enhances the M-current by directly interacting with the KCNQ2/Q3 channel complex.[8][12] Its primary mechanism involves a significant negative shift in the voltage-dependence of channel activation, meaning the channels open at more hyperpolarized membrane potentials.[1][9][12] This leads to an increased open probability of the channels at sub-threshold potentials, resulting in a stabilizing outward potassium current. Additionally, this compound has been shown to increase the maximal conductance of the M-current and slow the deactivation kinetics of the channels.[1][12]
Unlike some other KCNQ channel openers like retigabine, which targets the pore domain, this compound is thought to interact with the voltage-sensing domain (VSD) of the KCNQ2 subunit.[9][12][13] This distinct mechanism of action may offer a different pharmacological profile and potential therapeutic advantages.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and electrophysiological studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Channel Subtype | Value | Assay | Reference |
| EC50 | KCNQ2/Q3 (Kv7.2/7.3) | 0.69 µM | Rubidium Efflux Assay | [10][14][15] |
| EC50 | KCNQ2/Q3 (Kv7.2/7.3) | 0.52 µM | M-current potentiation | |
| EC50 | KCNQ3/Q5 (Kv7.3/7.5) | 14.3 µM | Rubidium Efflux Assay | [14] |
| Selectivity | KCNQ2/Q3 vs. KCNQ3/Q5 | ~20-fold | Rubidium Efflux Assay | [2][12][15] |
| Selectivity | KCNQ2/Q3 vs. KCNQ1 | >150-fold | Not Specified | [8][12] |
Table 2: Electrophysiological Effects on M-Current in Nodose Neurons
| Parameter | Control | This compound (10 µM) | Reference |
| Voltage of half-maximal activation (V0.5) | -46.7 ± 1.7 mV | -72.2 ± 4.4 mV | [12] |
| Maximal Conductance (Gmax) | 8.1 ± 4.0 nS/pF | 12.6 ± 7.4 nS/pF | [12] |
| Resting Membrane Potential | -61.2 ± 4.3 mV | -69.2 ± 5.0 mV | [8][12] |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Electrophysiological Characterization
Caption: Workflow for electrophysiological studies.
Experimental Protocols
Perforated Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record ion channel currents and membrane potential while preserving the intracellular signaling environment.
-
Objective: To measure the effects of this compound on M-currents, resting membrane potential, and action potential firing in neurons.
-
Cell Preparation:
-
Isolate neurons (e.g., mouse nodose ganglion neurons) and culture them for a short period.
-
Place the coverslip with adherent neurons in a recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH).
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Prepare an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA; pH adjusted to 7.2 with KOH).
-
Back-fill the pipette with the internal solution containing a perforating agent like amphotericin B (e.g., 240 µg/mL).
-
-
Recording Procedure:
-
Approach a neuron with the patch pipette and form a giga-ohm seal.
-
Monitor the access resistance until it stabilizes, indicating successful perforation.
-
For voltage-clamp recordings of M-currents, hold the cell at a hyperpolarized potential (e.g., -70 mV) and apply depolarizing voltage steps.
-
For current-clamp recordings, measure the resting membrane potential and inject depolarizing current steps to elicit action potentials.
-
Establish a stable baseline recording, then perfuse the chamber with the external solution containing this compound at the desired concentration.
-
Record the changes in M-current characteristics, resting membrane potential, and firing frequency.
-
Isometric Tension Recordings in Detrusor Smooth Muscle
This method assesses the effect of this compound on muscle contractility.
-
Objective: To determine the inhibitory effect of this compound on spontaneous and induced contractions of guinea pig detrusor smooth muscle (DSM) strips.[14]
-
Tissue Preparation:
-
Euthanize a guinea pig and excise the urinary bladder.
-
Place the bladder in ice-cold, oxygenated Krebs-Ringer solution.
-
Dissect the bladder into longitudinal strips.
-
-
Recording Setup:
-
Mount the DSM strips in a tissue bath containing oxygenated Krebs-Ringer solution maintained at 37°C.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Allow the strips to equilibrate under a passive tension (e.g., 1 g) for at least 60 minutes.
-
-
Experimental Procedure:
-
Record spontaneous phasic contractions.
-
Induce contractions using electrical field stimulation (EFS) or pharmacological agents (e.g., KCl).[14]
-
Apply this compound in a cumulative concentration-dependent manner to the tissue bath.
-
Measure the changes in the amplitude and frequency of spontaneous and induced contractions.
-
Intracellular Calcium Imaging
This technique visualizes changes in intracellular calcium concentration, a key second messenger in muscle contraction.
-
Objective: To investigate the effect of this compound on global intracellular Ca2+ levels in isolated detrusor smooth muscle cells.[14]
-
Cell Preparation and Dye Loading:
-
Isolate single DSM cells by enzymatic digestion.
-
Incubate the isolated cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution.
-
-
Imaging Procedure:
-
Place the coverslip with dye-loaded cells in a perfusion chamber on an inverted fluorescence microscope.
-
Excite the cells at the appropriate wavelengths for the chosen dye and record the emitted fluorescence.
-
Establish a baseline fluorescence recording.
-
Perfuse the chamber with a solution containing this compound.
-
Record the changes in intracellular calcium concentration, often observed as a change in the ratio of fluorescence intensities at two different excitation wavelengths.
-
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate due to its selective activation of KCNQ2/Q3 channels. Its ability to hyperpolarize the neuronal membrane and dampen excitability underscores its relevance in the study and potential treatment of epilepsy and other neurological disorders characterized by neuronal hyperexcitability. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the pharmacology and therapeutic applications of this promising KCNQ2/Q3 channel opener.
References
- 1. researchgate.net [researchgate.net]
- 2. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells [bio-protocol.org]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conditional Deletions of Epilepsy-Associated KCNQ2 and KCNQ3 Channels from Cerebral Cortex Cause Differential Effects on Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perforated whole-cell patch-clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isometric detrusor pressure in the male patient: a comparison between voluntary urethral sphincter contraction and forced penile compression techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Perforated Whole-Cell Patch-Clamp Technique: A User’s Guide | Springer Nature Experiments [experiments.springernature.com]
- 13. A computational model of intracellular calcium oscillations in urinary bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
In-Vitro Characterization of ICA-069673: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro pharmacological and electrophysiological properties of ICA-069673, a selective opener of KCNQ2/KCNQ3 (Kv7.2/Kv7.3) potassium channels. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the study of ion channels and the development of novel therapeutics targeting neuronal excitability.
Core Efficacy and Selectivity
This compound is a potent and selective activator of heteromeric KCNQ2/KCNQ3 channels, which are the primary molecular correlates of the neuronal M-current. This current plays a critical role in regulating neuronal excitability, and its potentiation is a key mechanism for anticonvulsant and analgesic drug action.
Table 1: Potency and Selectivity of this compound on Kv7 Channels
| Channel Subtype | Parameter | Value | Cell System | Reference |
| KCNQ2/KCNQ3 | EC50 | 0.69 µM | - | [1][2][3] |
| KCNQ3/KCNQ5 | EC50 | 14.3 µM | - | [3] |
| KCNQ2/KCNQ3 vs KCNQ3/KCNQ5 | Selectivity | ~20-fold | - | [1][2][3][4] |
| KCNQ1 | Activity | >150-fold selectivity over KCNQ1 | - | [4] |
Electrophysiological Effects on M-Current and Neuronal Excitability
In-vitro patch-clamp studies have elucidated the detailed mechanism by which this compound modulates neuronal activity. By potentiating the M-current (IM), this compound induces a significant hyperpolarization of the resting membrane potential, thereby increasing the threshold for action potential firing and reducing overall neuronal excitability.[4][5]
Table 2: Electrophysiological Effects of this compound on Mouse Nodose Ganglion Neurons
| Parameter | Condition | Value | Reference |
| M-Current (IM) Potentiation | EC50 at -30 mV | 0.52 µM | [6] |
| Voltage of Half-Maximal Activation (V0.5) | Control | -46.7 ± 1.7 mV | [4] |
| 10 µM this compound | -72.2 ± 4.4 mV (Δ -25.5 mV) | [4][6] | |
| Maximal Conductance (Gmax) | Control | 8.1 ± 4.0 nS/pF | [4][6] |
| 10 µM this compound | 12.6 ± 7.4 nS/pF | [4][6] | |
| Resting Membrane Potential | Control | -61.2 ± 4.3 mV | |
| 10 µM this compound | -69.2 ± 5.0 mV | ||
| Action Potential Firing | Effect of this compound | Significantly limited in response to sustained suprathreshold stimulations | [5] |
Effects on Other Kv7 Channel Subtypes
While highly selective for KCNQ2/KCNQ3, this compound also exhibits activity on other Kv7 channel subtypes, albeit with lower potency. These findings are critical for understanding the broader pharmacological profile of the compound.
Table 3: Effects of this compound on Homomeric and Heteromeric Kv7.4 and Kv7.5 Channels
| Channel Subtype | Concentration | Effect on Activation Curve (V0.5 Shift) | Effect on Deactivation Kinetics | Reference |
| Kv7.4 | 100 µM | -53.3 ± 2.0 mV | 74- to 93-fold increase in deactivation time constant (τ) | |
| Kv7.5 | 100 µM | -16.0 ± 3.2 mV | Significant slowing | |
| Kv7.4/Kv7.5 | 10-100 µM | Significant negative shift | - |
Experimental Protocols
Cell Culture and Transfection (for recombinant expression)
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a commonly used cell line for the heterologous expression of ion channels.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.
-
Transfection: Cells are transiently transfected with plasmids encoding the desired Kv7 channel subunits using standard lipid-based transfection reagents. For electrophysiological recordings, a co-transfection with a fluorescent marker (e.g., GFP) is often used to identify successfully transfected cells.
Electrophysiology: Perforated and Whole-Cell Patch-Clamp Recordings
Patch-clamp electrophysiology is the gold-standard technique for studying the effects of compounds on ion channel activity.
-
General Setup: Recordings are performed at room temperature using an appropriate patch-clamp amplifier and data acquisition system.
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 1.4-1.8 MΩ.[7]
Recording Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution for Perforated Patch (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 2 EGTA. pH adjusted to 7.3 with KOH. Amphotericin B (240 µg/mL) is included in the pipette solution to achieve membrane perforation.
-
Intracellular (Pipette) Solution for Whole-Cell (in mM): 125 K-gluconate, 20 KCl, 10 NaCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.1 Na-GTP. pH adjusted to 7.3 with KOH.
Voltage-Clamp Protocols:
-
To study the voltage-dependence of activation: From a holding potential of -90 mV, the membrane potential is stepped to various test potentials (e.g., from -100 mV to +40 mV in 10 mV increments) for a duration sufficient to achieve steady-state activation. The resulting tail currents, measured upon repolarization to a fixed potential (e.g., -60 mV), are then plotted against the preceding test potential to construct a conductance-voltage (G-V) curve.
-
To study the kinetics of deactivation: Channels are first activated by a depolarizing step (e.g., to 0 mV). The subsequent deactivating tail currents are then recorded at various hyperpolarizing potentials (e.g., from -100 mV to -40 mV).
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on KCNQ2/KCNQ3 channels.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: A typical workflow for a whole-cell patch-clamp experiment.
Logical Relationship of this compound's Effects
Caption: The cascade of events following the application of this compound.
References
- 1. ICA 069673 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
The Role of ICA-069673 in Epilepsy Research: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. A significant portion of patients exhibit resistance to currently available antiepileptic drugs (AEDs), highlighting the urgent need for novel therapeutic strategies. One promising avenue of research focuses on the modulation of neuronal excitability through the activation of voltage-gated potassium channels. This technical guide delves into the core of this approach by examining the role of ICA-069673, a selective opener of the KCNQ2/Q3 (Kv7.2/7.3) potassium channels. These channels are critical regulators of neuronal firing rates and their activation represents a key mechanism for seizure suppression. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation, intended to serve as a valuable resource for professionals in the field of epilepsy research and drug development.
Introduction: Targeting Neuronal Hyperexcitability in Epilepsy
The hallmark of epileptic seizures is the excessive and synchronous firing of neurons. A primary strategy in the development of AEDs is to reduce this hyperexcitability.[1] Many existing drugs achieve this by modulating voltage-gated ion channels, enhancing inhibitory neurotransmission, or attenuating excitatory neurotransmission.[1] The KCNQ (or Kv7) family of voltage-gated potassium channels, particularly the heteromeric KCNQ2/Q3 channels, play a crucial role in stabilizing the neuronal membrane potential and controlling firing thresholds.[2] The M-current, a slowly activating and non-inactivating potassium current mediated by KCNQ2/Q3 channels, acts as a powerful brake on repetitive firing.[2][3] Therefore, compounds that enhance the activity of KCNQ2/Q3 channels, known as channel openers, are of significant interest as potential AEDs.
This compound has emerged as a potent and selective opener of KCNQ2/Q3 channels.[2] Its distinct mechanism of action offers a targeted approach to seizure control with the potential for a favorable side-effect profile compared to less selective agents. This guide will explore the preclinical data that underscores the potential of this compound in epilepsy research.
Mechanism of Action of this compound
This compound exerts its anticonvulsant effects by directly modulating the function of KCNQ2/Q3 potassium channels. Its primary mechanism involves:
-
Positive Allosteric Modulation: this compound binds to a site on the KCNQ2/Q3 channel, distinct from the pore region, and allosterically enhances its opening probability.[2]
-
Hyperpolarizing Shift in Activation: The binding of this compound causes a leftward shift in the voltage-dependence of channel activation, meaning the channels open at more hyperpolarized membrane potentials.[2][4]
-
Increased M-Current: This enhanced channel activity leads to an increase in the M-current, which hyperpolarizes the neuronal membrane and raises the threshold for action potential firing.[2][5]
-
Reduced Neuronal Excitability: By increasing the potassium efflux, this compound effectively dampens neuronal excitability, making neurons less likely to fire repetitively and thereby suppressing seizure activity.[5]
The following diagram illustrates the signaling pathway of this compound's action:
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Channel Subtype | Value | Reference |
| EC50 | KCNQ2/Q3 | 0.52 µM | [4] |
| EC50 | KCNQ2/Q3 | 0.69 µM | [6] |
| Selectivity | KCNQ2/Q3 vs. KCNQ3/Q5 | ~20-fold | [7] |
Table 2: Electrophysiological Effects on Neuronal Properties
| Parameter | Effect of this compound (10 µM) | Quantitative Change | Reference |
| Resting Membrane Potential | Hyperpolarization | From -61.2 ± 4.3 mV to -69.2 ± 5.0 mV | [8] |
| Voltage of 50% Activation (V0.5) | Hyperpolarizing Shift | -25.5 ± 4.1 mV | [4] |
| Maximal Conductance (Gmax) | Increase | From 8.1 ± 4.0 to 12.6 ± 7.4 nS/pF | [4] |
| Rheobase (Current to evoke AP) | Increase | ~3-fold increase | [5] |
| Input Resistance | Decrease | Significant reduction | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This in vitro technique is crucial for characterizing the direct effects of this compound on KCNQ2/Q3 channels.
Objective: To measure the effects of this compound on the biophysical properties of KCNQ2/Q3 channels, including current density, voltage-dependence of activation, and activation/deactivation kinetics.
Methodology:
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with plasmids encoding human KCNQ2 and KCNQ3 subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Recordings are typically performed 24-48 hours post-transfection.[9]
-
-
Electrophysiological Recording:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 Mg-ATP (pH adjusted to 7.2 with KOH).[10]
-
Borosilicate glass pipettes are pulled to a resistance of 3-7 MΩ when filled with the internal solution.
-
Whole-cell patch-clamp recordings are performed at room temperature using an appropriate amplifier and data acquisition system.
-
-
Voltage Protocols:
-
To measure the voltage-dependence of activation: Cells are held at a holding potential of -80 mV. A series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms) are applied. Tail currents are then measured upon repolarization to a fixed potential (e.g., -60 mV).[7]
-
The conductance (G) is calculated from the tail current amplitude and plotted against the prepulse potential. The data is then fitted with a Boltzmann function to determine the V0.5 and slope factor.
-
-
Drug Application:
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted to the final desired concentrations in the external solution.
-
The compound is applied to the cells via a perfusion system.
-
The following diagram outlines the experimental workflow for whole-cell patch-clamp analysis:
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used in vivo model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[11]
Objective: To assess the ability of this compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Methodology:
-
Animals: Adult male mice (e.g., Swiss albino, 20-25 g) or rats are used.[12]
-
Drug Administration: this compound is typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is always included. The test is conducted at the time of predicted peak drug effect, determined from pharmacokinetic studies.
-
Seizure Induction:
-
Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension lasting for at least 3 seconds. Protection is defined as the absence of this endpoint.
-
Data Analysis: The percentage of animals protected at each dose is calculated. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.
Pentylenetetrazol (PTZ) Kindling Model
The PTZ kindling model is a chronic model of epilepsy that mimics the development of spontaneous recurrent seizures (epileptogenesis).[14][15]
Objective: To evaluate the effect of this compound on the development and expression of PTZ-induced kindled seizures.
Methodology:
-
Animals: Adult male mice or rats are used.
-
Kindling Induction:
-
A subconvulsive dose of PTZ (e.g., 30-40 mg/kg, i.p.) is administered every other day.[14]
-
Immediately after each injection, the animals are observed for 30 minutes, and the seizure severity is scored according to a standardized scale (e.g., Racine scale).[15]
-
The injections are repeated until the animals consistently exhibit a generalized tonic-clonic seizure (fully kindled).
-
-
Drug Administration:
-
To assess anti-epileptogenic effects: this compound is administered before each PTZ injection during the kindling acquisition phase.
-
To assess anticonvulsant effects in kindled animals: this compound is administered to fully kindled animals prior to a challenge dose of PTZ.
-
-
Endpoint: The primary endpoints are the seizure score after each PTZ injection and the number of injections required to reach a fully kindled state.
-
Data Analysis: The mean seizure scores and the rate of kindling development are compared between the drug-treated and vehicle control groups.
The following diagram illustrates the logical relationship in preclinical epilepsy model testing:
Conclusion and Future Directions
This compound represents a significant advancement in the targeted therapy for epilepsy. Its selective activation of KCNQ2/Q3 channels provides a direct mechanism to counteract the neuronal hyperexcitability that underlies seizure generation. The preclinical data strongly support its potential as an anticonvulsant. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other KCNQ channel openers.
Future research should focus on:
-
Elucidating the full spectrum of its anticonvulsant activity in a wider range of preclinical epilepsy models, including those resistant to current AEDs.
-
Investigating its pharmacokinetic and pharmacodynamic properties in more detail to optimize dosing and administration regimens.
-
Exploring its potential in combination therapies with other AEDs to enhance efficacy and reduce side effects.
-
Advancing promising candidates into clinical trials to ultimately translate these preclinical findings into tangible benefits for patients with epilepsy.
The continued exploration of selective KCNQ channel modulators like this compound holds great promise for the development of more effective and better-tolerated treatments for epilepsy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Properties of single M-type KCNQ2/KCNQ3 potassium channels expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICA 069673 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. mdpi.com [mdpi.com]
- 14. 2024.sci-hub.ru [2024.sci-hub.ru]
- 15. archepilepsy.org [archepilepsy.org]
Investigating Visceral Pain with ICA-069673: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of ICA-069673, a selective KCNQ2/3 potassium channel opener, as a pharmacological tool for the investigation of visceral pain. By elucidating its mechanism of action and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers in the field of visceral nociception and drug discovery.
Introduction to this compound and Visceral Pain
Visceral pain, originating from internal organs, is a prevalent and often debilitating condition with complex underlying mechanisms. A key factor in the generation and maintenance of visceral pain is the hyperexcitability of sensory neurons innervating the viscera[1][2][3][4][5][6]. The voltage-gated potassium channels Kv7.2 and Kv7.3, encoded by the KCNQ2 and KCNQ3 genes, are critical regulators of neuronal excitability. These channels generate the M-current (IM), a subthreshold potassium current that stabilizes the resting membrane potential and dampens repetitive firing[1][2][3][4][5][6].
This compound is a potent and selective opener of KCNQ2/3 channels. Its ability to enhance the M-current presents a promising therapeutic strategy for mitigating the neuronal hyperexcitability associated with visceral pain. This guide will delve into the electrophysiological effects of this compound on visceral sensory neurons and provide a framework for its investigation in preclinical models of visceral pain.
Mechanism of Action of this compound
This compound exerts its effects by directly modulating the activity of KCNQ2/3 channels. It binds to a site on the voltage sensor domain of the KCNQ2 subunit, which leads to a conformational change that favors the open state of the channel[1]. This results in several key electrophysiological consequences that collectively reduce neuronal excitability:
-
Hyperpolarization of the Resting Membrane Potential: By increasing the open probability of KCNQ2/3 channels at rest, this compound enhances the outward potassium current, driving the membrane potential to a more negative value (hyperpolarization)[1][2][3][4][5][6].
-
Increased M-current Density: The compound potentiates the overall M-current, leading to a greater hyperpolarizing influence following neuronal depolarization[1][2][3][4][5][6].
-
Leftward Shift in the Voltage-Dependence of Activation: this compound causes the KCNQ2/3 channels to activate at more negative membrane potentials, meaning they are more active at and near the resting membrane potential[1][2][3][4][5][6].
-
Slowing of Deactivation Kinetics: The deactivation of the M-current is slowed in the presence of this compound, prolonging the hyperpolarizing effect after a stimulus[1][2][3][4][5][6].
These actions collectively make it more difficult for a neuron to reach the threshold for action potential firing and reduce the frequency of firing in response to a sustained stimulus.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative effects of this compound on mouse vagal sensory (nodose) neurons, which are crucial for transmitting visceral sensory information.
Table 1: Potency and Efficacy of this compound on M-current in Mouse Nodose Neurons
| Parameter | Value | Reference |
| EC50 for M-current enhancement | 0.52 µM | [5][6] |
| Maximal Conductance Increase | From 8.1 ± 4.0 to 12.6 ± 7.4 nS/pF | [5][6] |
| Shift in Voltage-Dependent Activation (at 10 µM) | -25.5 ± 4.1 mV | [5][6] |
Table 2: Electrophysiological Effects of this compound (10 µM) on Mouse Nodose Neurons
| Parameter | Effect | Reference |
| Resting Membrane Potential | Hyperpolarization from -61.2 ± 4.3 mV to -69.2 ± 5.0 mV | [1] |
| Action Potential Threshold | 3-fold increase in the minimal amount of depolarizing current needed to evoke an action potential | [1][2][3][4][5][6] |
| Repetitive Firing | Significantly limited in response to sustained suprathreshold stimulation | [1][2][3][4][5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on visceral sensory neurons and in a model of visceral pain.
Perforated Patch-Clamp Electrophysiology on Isolated Nodose Neurons
This technique allows for the recording of electrical activity from individual neurons while maintaining the integrity of the intracellular environment.
Materials:
-
Animals: Adult mice
-
Enzymes: Collagenase, dispase II
-
Media: DMEM/F12, fetal bovine serum, penicillin/streptomycin
-
Solutions:
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Pipette solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.3 with KOH)
-
Perforating agent: Amphotericin B (240 µg/mL in pipette solution)
-
-
Equipment: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system
Procedure:
-
Neuron Isolation:
-
Euthanize the mouse and dissect the nodose ganglia.
-
Incubate the ganglia in an enzymatic solution (e.g., collagenase and dispase II) to dissociate the neurons.
-
Gently triturate the ganglia to release individual neurons.
-
Plate the dissociated neurons on coated coverslips and incubate.
-
-
Patch-Clamp Recording:
-
Place a coverslip with adherent neurons in a recording chamber on the microscope stage and perfuse with external solution.
-
Backfill a patch pipette with the amphotericin B-containing pipette solution.
-
Approach a neuron with the pipette and form a gigaseal (a high-resistance seal between the pipette tip and the cell membrane).
-
Monitor the access resistance as the amphotericin B perforates the membrane patch. Recordings can begin when the access resistance stabilizes.
-
Current-clamp recordings: Inject current to measure the resting membrane potential and evoke action potentials. Apply this compound to the external solution and observe changes in membrane potential and firing properties.
-
Voltage-clamp recordings: Hold the neuron at a specific voltage and apply voltage steps to elicit and measure the M-current. Perfuse with this compound to determine its effects on M-current amplitude, activation, and deactivation.
-
In Vivo Model: Colorectal Distension (CRD) for Visceral Pain
The CRD model is a widely used and validated method for assessing visceral nociception in rodents.
Materials:
-
Animals: Adult rats or mice
-
Equipment:
-
Distension balloon (e.g., a small latex balloon attached to a flexible catheter)
-
Pressure transducer and pump for controlled balloon inflation
-
Electromyography (EMG) recording system with electrodes implanted in the abdominal musculature
-
-
Substances: this compound, vehicle control
Procedure:
-
Surgical Preparation (several days prior to experiment):
-
Anesthetize the animal.
-
Implant EMG electrodes into the external oblique abdominal muscles.
-
Allow the animal to recover fully from surgery.
-
-
Experimental Day:
-
Habituate the animal to the testing apparatus.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral).
-
After a predetermined pretreatment time, gently insert the distension balloon into the colorectum.
-
Perform graded colorectal distension by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds) with rest periods in between.
-
Record the visceromotor response (VMR) via the abdominal EMG activity during each distension. The VMR is a quantifiable measure of the pain response.
-
Analyze the EMG recordings to quantify the magnitude of the VMR at each distension pressure and compare the responses between the this compound-treated and vehicle-treated groups.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the investigation of visceral pain with this compound.
Caption: Signaling pathway of this compound in a visceral sensory neuron.
References
- 1. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iasp-pain.org [iasp-pain.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
ICA-069673: A Technical Guide to its Selectivity for Kv7.2/7.3 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICA-069673 is a potent and selective small-molecule opener of the voltage-gated potassium channel Kv7.2/7.3 (KCNQ2/KCNQ3). This channel complex is a primary determinant of the M-current, a sub-threshold potassium current that plays a critical role in regulating neuronal excitability. By activating Kv7.2/7.3 channels, this compound hyperpolarizes the neuronal membrane, thereby reducing repetitive firing and dampening hyperexcitability. This mechanism of action has positioned this compound and other Kv7.2/7.3 openers as promising therapeutic agents for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. This technical guide provides an in-depth overview of the selectivity profile of this compound, detailing its activity across various ion channels, the experimental protocols used for its characterization, and its molecular mechanism of action.
Data Presentation: Selectivity Profile of this compound
The following tables summarize the quantitative data on the potency and selectivity of this compound for Kv7.2/7.3 channels over other ion channels.
Table 1: Potency of this compound on Kv7 Channel Subtypes
| Channel Subtype | EC50 (µM) | Fold Selectivity vs. Kv7.2/7.3 | Reference |
| Kv7.2/7.3 | 0.69 | - | [1][2] |
| Kv7.3/7.5 | 14.3 | ~20 | [1][2] |
| Kv7.1 | >100 | >150 | [3] |
| Kv7.4 | Potentiation observed, but EC50 not specified | Not specified |
Table 2: Activity of this compound on Other Key Ion Channels
| Channel | Activity | Concentration Tested (µM) | Reference |
| hERG (Kv11.1) | No measurable activity | 10 | [4] |
| Nav1.5 (Cardiac Sodium Channel) | No measurable activity | 10 | [4] |
| L-type Calcium Channels | No measurable activity | 10 | [4] |
| Nav1.7 | Data not publicly available | - | |
| Nav1.8 | Data not publicly available | - | |
| Cav2.2 | Data not publicly available | - | |
| GABAA Gated Channels | No activity | 10 | [4] |
Experimental Protocols
The characterization of this compound's selectivity has been primarily achieved through two key experimental techniques: whole-cell patch-clamp electrophysiology and thallium flux assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel currents in living cells.
Objective: To determine the potency and efficacy of this compound on specific ion channels by recording ionic currents.
General Protocol:
-
Cell Culture: Mammalian cell lines (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells) are stably or transiently transfected to express the ion channel of interest (e.g., Kv7.2/7.3, hERG).
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ. The pipette is filled with an intracellular solution.
-
Cell Preparation: Cells are plated onto glass coverslips and placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a specific voltage (holding potential), and voltage steps are applied to elicit ion channel currents.
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized for analysis.
-
Compound Application: A baseline recording is established, and then this compound is applied to the cell via the perfusion system at various concentrations to determine its effect on the channel's current.
Example Solutions:
-
Intracellular Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 Na2-ATP (pH adjusted to 7.3 with KOH).
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
Thallium Flux Assay
This is a higher-throughput fluorescence-based assay used to screen for and characterize potassium channel modulators.
Objective: To indirectly measure the activity of potassium channels by detecting the influx of thallium ions (Tl+), a surrogate for K+.
General Protocol:
-
Cell Plating: Cells expressing the target Kv7 channel are plated in 96- or 384-well microplates.
-
Dye Loading: Cells are incubated with a Tl+-sensitive fluorescent dye (e.g., FluxOR™).
-
Compound Incubation: The dye is removed, and cells are incubated with varying concentrations of this compound.
-
Thallium Stimulation: A stimulus buffer containing Tl+ is added to the wells.
-
Fluorescence Reading: A fluorescence plate reader is used to measure the increase in intracellular fluorescence over time as Tl+ enters the cells through open potassium channels.
-
Data Analysis: The rate of fluorescence increase is proportional to the potassium channel activity. EC50 values are determined by plotting the fluorescence response against the compound concentration.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Interaction with the Voltage Sensor Domain
This compound exerts its channel-opening effect by interacting with the voltage sensor domain (VSD) of the Kv7.2 subunit.[3] The VSD is a region of the channel protein that detects changes in membrane voltage and initiates the conformational changes that lead to channel opening or closing. By binding to the VSD, this compound stabilizes the open conformation of the channel, resulting in a hyperpolarizing shift in the voltage-dependence of activation. This means the channel is more likely to be open at more negative membrane potentials.
Caption: Mechanism of action of this compound on Kv7.2/7.3 channels.
Experimental Workflow for Selectivity Profiling
A typical workflow to determine the selectivity of a compound like this compound involves a tiered screening approach.
Caption: Experimental workflow for selectivity profiling of this compound.
Conclusion
This compound is a highly selective opener of the Kv7.2/7.3 potassium channel. Its selectivity has been rigorously established through electrophysiological and fluorescence-based assays, demonstrating minimal activity against other Kv7 subtypes and a panel of other critical ion channels, including those involved in cardiac function. The compound's mechanism of action, involving the stabilization of the open state of the channel via interaction with the voltage sensor domain, provides a clear rationale for its potent effects on neuronal excitability. This detailed selectivity profile underscores the potential of this compound as a valuable research tool and a promising candidate for the development of novel therapeutics for neurological disorders. Further investigation into its effects on a broader range of neuronal ion channels will continue to refine our understanding of its therapeutic window and potential applications.
References
Understanding the Pharmacokinetics of ICA-069673: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
ICA-069673 is a potent and selective opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channels, which play a crucial role in regulating neuronal excitability. As a result, this compound has garnered interest for its potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as epilepsy. A thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is paramount for its continued development and potential clinical use. This technical guide synthesizes the currently available preclinical pharmacokinetic data on this compound and outlines the general experimental methodologies employed in such studies.
Preclinical Pharmacokinetic Profile of this compound in Rats
To date, the only publicly available pharmacokinetic data for this compound originates from a preclinical study in rats. The key parameters from this study are summarized in the table below. This data provides initial insights into the compound's behavior in a living organism.
| Pharmacokinetic Parameter | Value | Units |
| Bioavailability (Oral) | 63 | % |
| Tmax (Oral) | 0.5 | h |
| Half-life (t1/2) (Intravenous) | 1.2 | h |
| Clearance (Intravenous) | 1039 | mL/h/kg |
| Volume of Distribution (Vz) (Intravenous) | 1804 | mL/kg |
This data is derived from a single preclinical study in rats and may not be representative of the pharmacokinetic profile in other species, including humans.
General Experimental Protocols for Preclinical Pharmacokinetic Studies
While the specific, detailed protocols for the this compound pharmacokinetic studies are not publicly available, this section outlines the standard methodologies typically employed in preclinical rodent studies to determine the parameters listed above.
Animal Models and Dosing
Sprague-Dawley or Wistar rats are commonly used for in vivo pharmacokinetic screening. For a comprehensive profile, the compound is typically administered via both intravenous (IV) and oral (PO) routes.
-
Intravenous Administration: A single bolus dose is administered into a cannulated vein, often the jugular or tail vein. This allows for the determination of parameters like clearance and volume of distribution, assuming 100% bioavailability by this route.
-
Oral Administration: The compound is administered via oral gavage. This route is essential for determining oral bioavailability and the rate of absorption (Tmax).
The workflow for a typical preclinical pharmacokinetic study is illustrated in the diagram below.
Blood Sampling and Bioanalysis
Following drug administration, serial blood samples are collected at predetermined time points. Plasma is then separated from the blood cells by centrifugation. The concentration of the drug in the plasma is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for accurate drug quantification.
Absorption, Distribution, Metabolism, and Excretion (ADME)
A comprehensive understanding of a drug's ADME properties is critical for its development. While specific data for this compound is not publicly available, the following outlines the key aspects of ADME that would be investigated.
Absorption
The high oral bioavailability (63%) observed in rats suggests that this compound is well-absorbed from the gastrointestinal tract. The Tmax of 0.5 hours indicates rapid absorption.
Distribution
The volume of distribution (Vz) of 1804 mL/kg in rats is greater than the total body water, suggesting that the compound distributes extensively into tissues outside of the bloodstream.
Metabolism
Information regarding the metabolic pathways of this compound has not been publicly disclosed. In drug development, in vitro studies using liver microsomes and hepatocytes are standard practice to identify the primary metabolic routes and the cytochrome P450 (CYP) enzymes involved. The chemical structure of this compound, N-(2-chloro-5-pyrimidinyl)-3,4-difluorobenzamide, suggests potential sites for metabolic modification, such as hydroxylation of the aromatic rings or N-dealkylation.
The potential metabolic pathways of this compound are conceptualized in the following diagram.
Excretion
The route and rate of excretion for this compound and its potential metabolites are currently unknown. Excretion studies, typically involving the analysis of urine and feces after administration of a radiolabeled version of the compound, are necessary to determine the primary elimination pathways.
Limitations and Future Directions
The current understanding of the pharmacokinetics of this compound is limited by the lack of publicly available data. The information presented here is based on a single preclinical study in one species. To build a comprehensive pharmacokinetic profile suitable for advancing this compound towards clinical trials, further research is necessary, including:
-
Pharmacokinetic studies in non-rodent species: To assess inter-species variability.
-
In vitro and in vivo metabolism studies: To identify metabolic pathways, key metabolites, and the enzymes responsible.
-
Excretion studies: To determine the routes and rates of elimination.
-
Protein binding studies: To understand the extent to which the drug binds to plasma proteins, which can influence its distribution and clearance.
A more complete dataset on the absorption, distribution, metabolism, and excretion of this compound will be essential for predicting its pharmacokinetic properties in humans and for designing safe and effective clinical trials.
Safety and Toxicity Profile of ICA-069673: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ICA-069673 is a potent and selective opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels. These channels are critical regulators of neuronal excitability, and their activation hyperpolarizes the neuronal membrane, leading to a decrease in neuronal firing. This mechanism of action has positioned this compound and similar compounds as potential therapeutics for epilepsy and other hyperexcitability disorders. Developed as a successor to ICA-27243, which showed unacceptable toxicity, this compound was designed to have a more favorable safety profile.[1] While it has been reported to have "less toxicity" and advanced to a Phase I clinical trial, the specific details of its comprehensive safety and toxicity profile are not extensively published in publicly accessible literature.[1] This guide synthesizes the available information on the safety and toxicity of this compound and outlines the standard experimental protocols used to evaluate such a compound for research and development purposes.
Mechanism of Action and Pharmacology
This compound exerts its pharmacological effect by selectively targeting the KCNQ2/Q3 potassium channels, which are the primary molecular correlates of the M-current in neurons.
-
Action: Positive allosteric modulator (opener) of KCNQ2/Q3 channels.
-
Effect: Enhances the M-current, leading to membrane hyperpolarization and stabilization of the resting membrane potential.[1][2][3] This increased potassium efflux counteracts depolarizing stimuli, thereby reducing neuronal excitability and repetitive firing.[1][2][3]
-
Selectivity: this compound demonstrates significant selectivity for KCNQ2/Q3 channels over other KCNQ isoforms and has been reported to have no measurable activity over a panel of cardiac ion channels.[4]
Signaling Pathway
The activation of KCNQ2/Q3 channels by this compound directly impacts the electrical signaling of neurons. The following diagram illustrates this pathway.
Preclinical Safety and Toxicity Profile
For a compound like this compound, a standard preclinical safety evaluation would include a battery of in vitro and in vivo studies designed to identify potential target organ toxicities and to determine a safe starting dose for clinical trials. The following tables represent the types of data that would be generated in such studies.
In Vitro Safety Pharmacology
| Assay | Target | Endpoint | This compound Result |
| hERG Potassium Channel Assay | KCNQ1/hERG | IC50 | No measurable activity[4] |
| Cardiac Ion Channel Panel | Nav1.5, Cav1.2, etc. | IC50 | No measurable activity[4] |
| Receptor Binding Panel | Various GPCRs, etc. | Ki | Data not publicly available |
| Cytotoxicity Assay | e.g., HepG2, HEK293 cells | CC50 | Data not publicly available |
In Vivo Toxicology
| Study Type | Species | Route of Administration | Key Findings | NOAEL / MTD |
| Acute Toxicity (Single Dose) | Rat | Oral | Data not publicly available | LD50 not publicly available |
| Acute Toxicity (Single Dose) | Mouse | Oral | Data not publicly available | LD50 not publicly available |
| Repeat-Dose Toxicity (e.g., 28-day) | Rat | Oral | Target organs, clinical signs, pathology | NOAEL not publicly available |
| Repeat-Dose Toxicity (e.g., 28-day) | Dog | Oral | Target organs, clinical signs, pathology | NOAEL not publicly available |
| Genetic Toxicology (Ames, MNT) | N/A | N/A | Mutagenic/clastogenic potential | Data not publicly available |
| Safety Pharmacology (Core Battery) | Rat/Dog | Oral | CNS, cardiovascular, respiratory effects | Data not publicly available |
NOAEL: No Observed Adverse Effect Level; MTD: Maximum Tolerated Dose; LD50: Lethal Dose, 50%.
Experimental Protocols
The following sections describe standard methodologies for assessing the safety and toxicity of a small molecule compound like this compound.
In Vitro Cardiotoxicity Assessment (Based on CiPA Guidelines)
The Comprehensive in Vitro Proarrhythmia Assay (CiPA) is a modern paradigm for assessing the proarrhythmic risk of new drugs.[5][6][7]
References
- 1. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel KV7.2/KV7.3 Channel Opener this compound Reveals Subtype-Specific Functional Roles in Guinea Pig Detrusor Smooth Muscle Excitability and Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. journalforclinicalstudies.com [journalforclinicalstudies.com]
- 7. CIPA [cipaproject.org]
Methodological & Application
ICA-069673 Experimental Protocol for Patch-Clamp Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICA-069673 is a potent and selective opener of the KCNQ2/3 (Kv7.2/7.3) potassium channels. These channels are critical regulators of neuronal excitability, and their activation leads to hyperpolarization of the cell membrane, making it more difficult for neurons to fire action potentials. This property makes KCNQ2/3 channel openers like this compound promising therapeutic agents for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. Patch-clamp electrophysiology is the gold-standard technique for characterizing the effects of compounds like this compound on ion channel function with high fidelity. These application notes provide detailed protocols for studying the effects of this compound using patch-clamp techniques.
Mechanism of Action
This compound selectively binds to the voltage sensor domain of the KCNQ2 subunit, a component of the heteromeric KCNQ2/3 channels that generate the M-current (I_M).[1] This interaction stabilizes the open conformation of the channel, leading to an increase in potassium ion (K+) efflux. The outward flow of positive charge results in membrane hyperpolarization, thereby dampening neuronal excitability.
Electrophysiological Effects of this compound
Patch-clamp studies have revealed several key effects of this compound on neuronal and smooth muscle cells:
-
Enhancement of M-current (I_M): this compound significantly increases the density of the M-current in a concentration-dependent manner.[1][2][3][4]
-
Modulation of Channel Gating: The compound accelerates the activation and delays the deactivation of M-channels.[1][2][3][4]
-
Shift in Voltage-Dependence of Activation: this compound causes a negative shift in the voltage-dependent activation of the M-current, meaning the channels open at more hyperpolarized membrane potentials.[1][2][3][4]
-
Membrane Hyperpolarization: Consistent with its effect on M-currents, this compound induces a marked hyperpolarization of the resting membrane potential.[1][2][3][4][5]
-
Reduction of Input Resistance: The increased potassium conductance leads to a decrease in the input resistance of the cell membrane.[2][3][4]
-
Inhibition of Neuronal Firing: By hyperpolarizing the membrane and reducing input resistance, this compound increases the amount of current required to elicit an action potential and limits repetitive firing in response to sustained stimulation.[2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound from patch-clamp studies on mouse nodose neurons and guinea pig detrusor smooth muscle (DSM) cells.
Table 1: Effect of this compound on Mouse Nodose Neurons
| Parameter | Control | This compound (10 µM) | Reference |
| Resting Membrane Potential | -61.2 ± 4.3 mV | -69.2 ± 5.0 mV | [1][4] |
| Maximal Conductance | 8.1 ± 4.0 nS/pF | 12.6 ± 7.4 nS/pF | [6][7] |
| Voltage-dependent Activation Shift | N/A | -25.5 ± 4.1 mV | [6][7] |
| EC50 for I_M enhancement | N/A | 0.52 µM | [6][7] |
Table 2: Effect of this compound on Guinea Pig Detrusor Smooth Muscle (DSM) Cells
| Parameter | Control | This compound (10 µM) | Reference |
| Resting Membrane Potential | -16.8 ± 2.8 mV | Hyperpolarized | [5] |
| Spontaneous Action Potentials | Present | Inhibited | [5] |
Experimental Protocols
Perforated Whole-Cell Patch-Clamp Protocol for Mouse Nodose Neurons
This protocol is designed to measure the effects of this compound on the M-current (I_M) and membrane potential.
1.1. Cell Preparation:
-
Isolate nodose ganglia from mice.
-
Enzymatically dissociate the ganglia to obtain single sensory neurons.
-
Plate the neurons on coated coverslips and culture for a short period before recording.
1.2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Pipette Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).
-
Perforating Agent: Amphotericin B (240 µg/mL) or Gramicidin (50-100 µg/mL) added to the pipette solution.
1.3. Recording Procedure:
-
Place a coverslip with adherent neurons in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the pipette solution.
-
Approach a neuron with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Allow 10-15 minutes for the perforating agent to establish electrical access to the cell interior.
-
Switch to whole-cell voltage-clamp or current-clamp mode.
1.4. Voltage-Clamp Protocol for M-current:
-
Hold the membrane potential at -20 mV.
-
Apply hyperpolarizing steps to -60 mV for 500 ms to elicit deactivating M-currents.
-
Apply a series of depolarizing voltage steps to measure the current-voltage relationship.
-
Apply this compound via the perfusion system at desired concentrations.
-
Repeat the voltage-clamp protocol to determine the effect of the compound.
1.5. Current-Clamp Protocol for Membrane Potential and Firing:
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to determine the input resistance and firing properties.
-
Apply this compound and record changes in resting membrane potential and firing in response to current injections.
Whole-Cell Patch-Clamp Protocol for Guinea Pig DSM Cells
This protocol is adapted to study the effects of this compound on the membrane potential of smooth muscle cells.
2.1. Cell Preparation:
-
Isolate detrusor smooth muscle strips from guinea pig bladder.
-
Enzymatically digest the tissue to obtain single smooth muscle cells.
-
Store the cells in a solution at 4°C until use.
2.2. Solutions:
-
External Solution (in mM): 134 NaCl, 6 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Pipette Solution (in mM): 110 KCl, 30 KOH, 10 HEPES, 10 EGTA, 1 MgCl2 (pH adjusted to 7.2 with KOH).
2.3. Recording Procedure:
-
Transfer an aliquot of the cell suspension to the recording chamber.
-
Allow cells to adhere to the bottom of the chamber.
-
Perfuse with the external solution.
-
Use fire-polished patch pipettes with a resistance of 4-6 MΩ.
-
Establish a giga-ohm seal with a single DSM cell.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record in current-clamp mode to measure the resting membrane potential and any spontaneous activity.
-
Apply this compound via the perfusion system and observe its effects.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. The Novel KV7.2/KV7.3 Channel Opener this compound Reveals Subtype-Specific Functional Roles in Guinea Pig Detrusor Smooth Muscle Excitability and Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
Recommended solvent and concentration for ICA-069673.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the solubilization and use of ICA-069673, a potent and selective KCNQ2/KCNQ3 (Kv7.2/Kv7.3) potassium channel opener. Adherence to these protocols is recommended to ensure solution stability and experimental reproducibility.
Product Information
-
Compound Name: this compound
-
Molecular Formula: C₁₁H₆ClF₂N₃O[1]
-
Mechanism of Action: this compound is a selective opener for Kv7.2/Kv7.3 (KCNQ2/3) potassium channels, with a reported EC₅₀ value of approximately 0.69 μM.[1][3] It demonstrates over 20-fold selectivity for Kv7.2/Kv7.3 compared to Kv7.3/Kv7.5.[1][2]
Solubility Data
This compound is a synthetic organic compound that is insoluble in water but shows good solubility in organic solvents.[3] For optimal results, it is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility, particularly with DMSO.[2][3]
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 50 - 200.27 mM | 26.96 - 54 mg/mL | Use of fresh, anhydrous (hygroscopic) DMSO is highly recommended.[2][3] Sonication or gentle warming may be required to achieve complete dissolution at higher concentrations.[2] |
| Ethanol | 25 mM | 6.74 - 54 mg/mL | Provides a viable alternative to DMSO for certain applications.[1][3] |
| Water | Insoluble | Insoluble | The compound is not soluble in aqueous solutions alone.[3] |
Experimental Protocols
This protocol describes the preparation of a high-concentration stock solution for long-term storage and subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or cryovial
-
Calibrated analytical balance
-
Precision micropipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh a desired amount of the compound. For example, to prepare 1 mL of 100 mM stock, weigh out 26.96 mg of this compound (Molecular Weight: 269.63).
-
Solubilize: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. Using the example above, add 1 mL of DMSO.
-
Dissolve: Cap the vial securely and vortex thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes or warm gently (not exceeding 40°C) until all solid material is dissolved. The solution should be clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.[3] For long-term storage (up to 1-2 years), store at -80°C.[3] For shorter-term storage (up to 1 year), -20°C is also acceptable.[2]
This protocol details the preparation of a final working solution from a concentrated stock for use in cell-based experiments. Typical working concentrations range from 100 nM to 30 µM.[2]
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium or physiological buffer (e.g., aCSF, HBSS)
-
Sterile polypropylene tubes
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, perform a serial dilution. For example, prepare a 10 mM intermediate stock by diluting the 100 mM stock 1:10 in DMSO.
-
Final Dilution: Prepare the final working solution by diluting the stock solution directly into the assay medium. It is critical to add the stock solution to the medium while vortexing to prevent precipitation.
-
Example for a 10 µM final concentration: To prepare 1 mL of working solution, add 0.1 µL of the 100 mM stock solution to 999.9 µL of assay medium.
-
Note on Final Solvent Concentration: The final concentration of DMSO in the assay medium should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity. In the example above, the final DMSO concentration is 0.0001%, which is well below toxic levels.
-
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them on the same day.[2]
Signaling Pathway and Workflow Visualization
The following diagrams illustrate key conceptual information related to this compound.
Caption: Workflow for Preparation of this compound Stock and Working Solutions.
Caption: Simplified Signaling Pathway for this compound Action.
References
Preparing Stock Solutions of ICA-069673: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and technical data for the preparation of stock solutions of ICA-069673, a selective KCNQ2/KV7.2 and KCNQ3/KV7.3 potassium channel opener. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.
Summary of Technical Data
This compound is an orally active compound used in research to study the effects of KCNQ channel activation, particularly in the context of epilepsy and neuronal excitability. The following table summarizes its key physical and chemical properties relevant to stock solution preparation.
| Property | Value | Source |
| Molecular Weight | 269.63 g/mol | |
| Formula | C₁₁H₆ClF₂N₃O | |
| Purity | ≥99% (HPLC) | |
| CAS Number | 582323-16-8 | |
| Appearance | White to off-white powder | Commercially available |
| Storage (Powder) | Store at room temperature or -20°C for long-term storage (up to 3 years). | [1] |
Solubility Data
This compound exhibits good solubility in common organic solvents but is insoluble in water.[1] It is crucial to use high-purity, anhydrous solvents to achieve the maximum concentrations. Note that hygroscopic solvents like DMSO can absorb moisture, which may reduce the solubility of the compound; therefore, using a fresh, sealed bottle of DMSO is recommended.[1][2]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 26.96 - 54 mg/mL | 100 - 200.27 mM |
| Ethanol | 6.74 - 54 mg/mL | 25 - 200.27 mM |
Note: The solubility range may vary slightly between suppliers. Always refer to the batch-specific data on the Certificate of Analysis.
Experimental Protocol: Preparing a 100 mM DMSO Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This high-concentration stock is suitable for long-term storage and can be diluted further in aqueous buffers or cell culture media for various experimental applications.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent condensation.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 100 mM solution, you would need 26.96 mg.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder. For 26.96 mg of the compound, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid in dissolution if necessary.[2]
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][2]
-
Storage: Store the aliquoted stock solutions at -20°C for up to one year or at -80°C for up to two years.[1][2] When stored at -80°C, the solution should be used within 2 years, and within 1 year if stored at -20°C.[2]
Stock Solution Preparation Workflow
The following diagram illustrates the key steps for preparing a stock solution of this compound.
References
Application Notes and Protocols for ICA-069673 in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of ICA-069673, a selective opener of Kv7.2/Kv7.3 (KCNQ2/KCNQ3) potassium channels, in cultured neuron experiments. Adherence to these guidelines will facilitate the successful application of this compound in studying neuronal excitability and related signaling pathways.
Introduction
This compound is a potent and selective small molecule activator of the heteromeric Kv7.2/Kv7.3 potassium channels, which are the primary molecular correlates of the M-current (I_M).[1][2] The M-current is a subthreshold, non-inactivating potassium current that plays a crucial role in regulating neuronal excitability. By opening these channels, this compound enhances the M-current, leading to membrane hyperpolarization and a reduction in neuronal firing rates.[1][2] This makes it a valuable tool for investigating the physiological roles of Kv7.2/7.3 channels and for exploring potential therapeutic strategies for conditions associated with neuronal hyperexcitability, such as epilepsy and neuropathic pain.
Mechanism of Action
This compound selectively binds to the voltage-sensing domain (VSD) of the KCNQ2 subunit of the Kv7.2/7.3 channel.[1] This interaction stabilizes the open conformation of the channel, resulting in several key effects:
-
Increased M-current (I_M) density: this compound potentiates the M-current in a concentration-dependent manner.[1][2]
-
Hyperpolarizing shift in activation: The compound shifts the voltage-dependence of channel activation to more hyperpolarized potentials, meaning the channels open at lower levels of depolarization.[1][2]
-
Slower deactivation kinetics: this compound significantly slows the closing of the Kv7.2/7.3 channels.[1]
These concerted actions lead to a significant suppression of neuronal excitability.[1][2]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's effects on cultured neurons, primarily derived from studies on mouse vagal sensory (nodose) neurons.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell Type | Notes | Source |
| EC₅₀ for I_M enhancement | 0.52 µM | Mouse Nodose Neurons | Determined at a holding potential of -30 mV. | [3] |
| EC₅₀ for KCNQ2/3 channels | 0.69 µM | Heterologous expression | --- | [4][5][6][7] |
| Selectivity | 20-fold selective for Kv7.2/7.3 over Kv7.3/7.5 | Heterologous expression | --- | [1] |
Table 2: Electrophysiological Effects of this compound (at 10 µM)
| Parameter | Effect | Cell Type | Source |
| Resting Membrane Potential | Hyperpolarization from -61.2 ± 4.3 mV to -69.2 ± 5.0 mV | Mouse Nodose Neurons | [1] |
| Input Resistance | Reduced | Mouse Nodose Neurons | [1][2][3] |
| Rheobase | ~3-fold increase in the minimal current to evoke an action potential | Mouse Nodose Neurons | [1][3] |
| Action Potential Firing | Significantly limited in response to sustained suprathreshold stimulation | Mouse Nodose Neurons | [1][2][3] |
| V₀.₅ of I_M Activation | Hyperpolarizing shift of -25.5 ± 4.1 mV | Mouse Nodose Neurons | [3] |
| Maximal Conductance (G_max) | Increased from 8.1 ± 4.0 to 12.6 ± 7.4 nS/pF | Mouse Nodose Neurons | [3] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound action on neurons.
References
Application Notes and Protocols for In-vivo Administration of ICA-069673 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICA-069673 is a potent and selective opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[1][2] These channels are critical regulators of neuronal excitability, and their activation hyperpolarizes the neuronal membrane, leading to a decrease in firing frequency.[1] This mechanism of action makes this compound a valuable tool for investigating the role of KCNQ2/Q3 channels in various physiological and pathological processes, particularly in the central nervous system. Preclinical studies have demonstrated its potential as an anticonvulsant and analgesic agent.[1][3]
These application notes provide detailed protocols for the in-vivo administration of this compound in rodent models of epilepsy, based on available preclinical data.
Data Presentation
In-vitro Potency
| Parameter | Value | Species/Cell Line | Reference |
| EC₅₀ (KCNQ2/Q3) | 0.69 µM | CHO cells | [1][2] |
| EC₅₀ (KCNQ3/Q5) | 14.3 µM | CHO cells | |
| Selectivity | 20-fold for KCNQ2/Q3 over KCNQ3/Q5 | --- | [1][2] |
In-vivo Efficacy in Rodent Seizure Models
This compound has demonstrated oral activity in established rodent models of epilepsy. The following table summarizes the median effective dose (ED₅₀) for anticonvulsant activity.
| Model | Species | Route of Administration | ED₅₀ | Reference |
| Maximal Electroshock (MES) | Rat | Oral | 1.5 mg/kg | [4] |
| Pentylenetetrazol (PTZ) | Rat | Oral | <1 mg/kg | [4] |
For comparative purposes, the table below shows the in-vivo efficacy of a closely related KCNQ2/Q3 opener, ICA-27243.
| Model | Species | Route of Administration | ED₅₀ | Reference |
| Maximal Electroshock (MES) | Rat | Oral | 1.5 mg/kg | [4] |
| Pentylenetetrazol (PTZ) | Rat | Oral | 2.2 mg/kg | [4] |
| Maximal Electroshock (MES) | Mouse | Oral | 8.6 mg/kg | [4] |
| Pentylenetetrazol (PTZ) | Mouse | Oral | 3.9 mg/kg | [4] |
| Amygdala Kindling | Rat | Oral | 9 mg/kg (full protection) | [4] |
| 6-Hz Psychomotor Seizure | Mouse | Intraperitoneal | 10 mg/kg (active) | [4] |
Signaling Pathway of this compound
This compound selectively binds to and opens KCNQ2/Q3 potassium channels, which are predominantly expressed in neurons. This leads to an increase in potassium efflux, causing hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Caption: Mechanism of action of this compound.
Experimental Protocols
Formulation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Volumetric flasks and pipettes
Protocol:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Weigh the calculated amount of this compound powder.
-
Prepare the 0.5% CMC vehicle by dissolving the appropriate amount of CMC in sterile water.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously triturating or homogenizing to ensure a uniform suspension.
-
Store the suspension at 4°C and protect from light. Shake well before each use.
In-vivo Administration Workflow
The following diagram illustrates a general workflow for an in-vivo efficacy study of this compound in a rodent seizure model.
Caption: General workflow for in-vivo studies.
Protocol 1: Maximal Electroshock (MES) Seizure Model in Rats
Objective: To assess the efficacy of this compound in a model of generalized tonic-clonic seizures.
Animals: Male Sprague-Dawley rats (200-250 g).
Materials:
-
This compound suspension
-
Vehicle control (0.5% CMC)
-
Oral gavage needles
-
Electroshock device with corneal electrodes
-
Electrolyte solution (e.g., 0.9% saline) for electrodes
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least 3 days prior to the experiment.
-
Dosing: Administer this compound or vehicle via oral gavage. A range of doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) should be used to determine the ED₅₀.
-
Time to Peak Effect: The MES test is typically performed at the time of predicted peak plasma concentration of the compound. For novel compounds, this may need to be determined in preliminary pharmacokinetic studies. A typical time point for oral administration is 30-60 minutes post-dosing.
-
Seizure Induction:
-
Apply a drop of electrolyte solution to the corneal electrodes.
-
Gently place the electrodes on the corneas of the rat.
-
Deliver a constant current stimulus (e.g., 50-60 Hz, 0.2-0.8 seconds, with current intensity sufficient to induce a tonic hindlimb extension in >95% of vehicle-treated animals).
-
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The endpoint is the abolition of the tonic hindlimb extension.
-
Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension at each dose. Determine the ED₅₀ using a suitable statistical method (e.g., probit analysis).
Protocol 2: Pentylenetetrazol (PTZ) Seizure Model in Rats
Objective: To evaluate the efficacy of this compound against chemically-induced clonic seizures.
Animals: Male Wistar rats (180-220 g).
Materials:
-
This compound suspension
-
Vehicle control (0.5% CMC)
-
Oral gavage needles
-
Pentylenetetrazol (PTZ) solution (e.g., 60-85 mg/kg in saline)
-
Subcutaneous injection needles and syringes
-
Observation chambers
Procedure:
-
Acclimatization: Acclimatize animals to the housing and observation chambers.
-
Dosing: Administer this compound or vehicle via oral gavage at various doses.
-
Time to Peak Effect: As in the MES model, the timing of PTZ administration should coincide with the presumed peak effect of this compound (typically 30-60 minutes post-oral dose).
-
Seizure Induction: Administer PTZ via subcutaneous injection. The dose of PTZ should be predetermined to induce clonic seizures lasting for at least 5 seconds in >95% of vehicle-treated animals.
-
Observation: Immediately after PTZ injection, place the animal in an individual observation chamber and observe for 30 minutes. Record the latency to the first clonic seizure and the presence or absence of generalized clonic seizures.
-
Data Analysis: The primary endpoint is the protection from generalized clonic seizures. Calculate the percentage of protected animals at each dose and determine the ED₅₀. The latency to seizure onset can also be analyzed as a secondary measure.
Logical Relationship of Experimental Design
The following diagram illustrates the logical flow from understanding the compound's mechanism to its in-vivo testing.
Caption: Logical flow of experimental design.
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Pharmacokinetics: The timing of seizure induction relative to compound administration is critical and should ideally be based on pharmacokinetic data.
-
Vehicle Effects: Always include a vehicle-treated control group to account for any effects of the formulation and administration procedure.
-
Blinding: To minimize bias, the experimenter observing and scoring seizures should be blinded to the treatment groups.
-
Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the results.
These protocols provide a foundation for the in-vivo evaluation of this compound in rodent models. Researchers should adapt these protocols to their specific experimental questions and available resources.
References
- 1. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICA 069673 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 3. N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Measuring the Effects of ICA-069673 on M-currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICA-069673 is a potent and selective opener of KCNQ2/3 (Kv7.2/Kv7.3) potassium channels.[1] These channels are the primary molecular correlates of the M-current, a subthreshold, non-inactivating potassium current that plays a crucial role in regulating neuronal excitability.[2][3] By activating KCNQ2/3 channels, this compound enhances the M-current, leading to membrane hyperpolarization and a reduction in neuronal firing rates.[1][2][4] This makes this compound a valuable pharmacological tool for studying the physiological roles of M-currents and a potential therapeutic agent for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[5][6]
These application notes provide detailed protocols for measuring the effects of this compound on M-currents using electrophysiological techniques, along with a summary of its key quantitative effects and a visualization of its mechanism of action.
Mechanism of Action
This compound selectively binds to the voltage sensor domain (VSD) of the KCNQ2 subunit of KCNQ2/3 channels.[1][7] This interaction stabilizes the open conformation of the channel, leading to several measurable effects on the M-current:
-
Increased Current Density: A larger M-current is observed at physiological membrane potentials.[2][3][4][8][9]
-
Hyperpolarizing Shift in Voltage-Dependent Activation: The channels open at more negative membrane potentials.[1][2][3][4]
-
Slower Deactivation and Faster Activation Kinetics: The channels remain open for a longer duration and open more quickly upon depolarization.[2][3][4][8][9]
The net effect of these changes is a significant suppression of neuronal excitability, characterized by a more hyperpolarized resting membrane potential and a reduced propensity to fire action potentials in response to depolarizing stimuli.[1][2][3][4][8][9]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound action.
Data Presentation
The following tables summarize the quantitative effects of this compound on M-currents and neuronal excitability as reported in the literature.
Table 1: Electrophysiological Effects of this compound on KCNQ2/3 Channels
| Parameter | Value | Cell Type | Reference |
| EC50 | 0.52 µM | Mouse Nodose Neurons | [1][8][9] |
| 0.69 µM | CHO cells expressing KCNQ2/3 | [1][10] | |
| Voltage-dependent activation shift (at 10 µM) | -25.5 ± 4.1 mV | Mouse Nodose Neurons | [8][9] |
| Maximal Conductance Increase (at 10 µM) | From 8.1 ± 4.0 to 12.6 ± 7.4 nS/pF | Mouse Nodose Neurons | [8][9] |
| Selectivity | 20-fold for KCNQ2/3 over KCNQ3/5 | [1] | |
| >150-fold for KCNQ2/3 over KCNQ1 | [1] |
Table 2: Effects of this compound on Neuronal Excitability
| Parameter | Effect | Cell Type | Reference |
| Resting Membrane Potential (at 10 µM) | Hyperpolarization from -61.2 ± 4.3 mV to -69.2 ± 5.0 mV | Mouse Nodose Neurons | [4] |
| Input Resistance | Reduced | Mouse Nodose Neurons | [1][2][3][4][8][9] |
| Action Potential Threshold | 3-fold increase in current needed to evoke an action potential | Mouse Nodose Neurons | [1][2][3][4][8][9] |
| Action Potential Firing | Significantly limited in response to sustained suprathreshold stimulation | Mouse Nodose Neurons | [1][2][3][4][8][9] |
Experimental Protocols
The following are detailed protocols for measuring the effects of this compound on M-currents using the perforated patch-clamp technique.
Experimental Workflow
Caption: Experimental workflow for M-current measurement.
Solutions and Reagents
-
External Solution (aCSF):
-
125 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
25 mM NaHCO3
-
2 mM CaCl2
-
2 mM MgCl2
-
10 mM Glucose
-
0.001 mM Tetrodotoxin (to block voltage-gated sodium channels)
-
Bubble with 95% O2 / 5% CO2 (pH 7.2-7.4)
-
-
Internal Pipette Solution:
-
120 mM K-gluconate
-
20 mM KCl
-
10 mM HEPES
-
2 mM MgCl2
-
0.2 mM EGTA
-
4 mM Na2ATP
-
0.3 mM TrisGTP
-
Adjust pH to 7.2-7.3 with KOH
-
-
Perforating Agent:
-
Amphotericin B or Gramicidin (prepare stock solution in DMSO and dilute in internal solution to a final concentration of 100-240 µg/mL). Sonicate briefly before use.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to the desired final concentration in the external solution on the day of the experiment.
-
Protocol for Perforated Patch-Clamp Recording of M-currents
-
Cell Preparation: Prepare cells (e.g., cultured neurons or acutely dissociated neurons) and transfer them to the recording chamber on the microscope stage. Continuously perfuse with external solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ. Back-fill the pipette with the internal solution containing the perforating agent.
-
Establish a Gigaseal: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Monitor Perforation: Monitor the series resistance and cell capacitance. The perforating agent will form pores in the cell membrane, allowing for electrical access to the cell interior. This process typically takes 5-20 minutes. The recording can begin when the series resistance is stable and sufficiently low (e.g., < 30 MΩ).
-
Voltage-Clamp Protocol for M-current Activation:
-
Hold the cell at a hyperpolarized potential where M-currents are deactivated (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +10 mV in 10 mV increments for 500-1000 ms).
-
Following each depolarizing step, return the membrane potential to a level where tail currents can be measured (e.g., -40 mV or -50 mV).
-
-
Record Baseline M-currents: Record the currents elicited by the voltage-clamp protocol under control conditions.
-
Apply this compound: Perfuse the recording chamber with the external solution containing the desired concentration of this compound. Allow sufficient time for the drug to equilibrate (typically 2-5 minutes).
-
Record M-currents with this compound: Repeat the voltage-clamp protocol to record M-currents in the presence of the compound.
-
(Optional) Washout: Perfuse the chamber with the control external solution to wash out the drug and observe any reversal of the effects.
Protocol for Current-Clamp Recording of Neuronal Excitability
-
Establish Perforated Patch-Clamp Configuration: Follow steps 1-4 as described above.
-
Switch to Current-Clamp Mode: After establishing a stable perforated patch, switch the amplifier to current-clamp mode.
-
Measure Resting Membrane Potential (RMP): Record the RMP under control conditions.
-
Measure Input Resistance: Inject a series of small hyperpolarizing current steps and measure the resulting voltage changes to calculate the input resistance.
-
Determine Action Potential Threshold: Inject a series of depolarizing current steps of increasing amplitude to determine the minimum current required to elicit an action potential.
-
Assess Repetitive Firing: Apply a sustained suprathreshold depolarizing current step to observe the pattern of action potential firing.
-
Apply this compound: Perfuse the chamber with this compound.
-
Repeat Measurements: Repeat steps 3-6 in the presence of this compound to determine its effects on neuronal excitability.
Data Analysis
-
M-current Amplitude: Measure the amplitude of the deactivating tail currents at a fixed voltage (e.g., -50 mV) following the depolarizing steps.
-
Current-Voltage (I-V) Relationship: Plot the steady-state current amplitude at the end of the depolarizing steps as a function of the command voltage.
-
Conductance-Voltage (G-V) Relationship: Calculate the conductance (G) at each voltage step using the equation G = I / (V - Vrev), where I is the tail current amplitude, V is the step potential, and Vrev is the reversal potential for potassium (approximately -90 mV). Plot the normalized conductance as a function of voltage and fit the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor.
-
Activation and Deactivation Kinetics: Fit the rising phase of the current during the depolarizing step and the decaying phase of the tail current with exponential functions to determine the time constants of activation and deactivation, respectively.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the effects of this compound.
References
- 1. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pore- and voltage sensor–targeted KCNQ openers have distinct state-dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Assessing ICA-069673's Effect on Detrusor Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the effects of ICA-069673, a selective KCNQ2/KCNQ3 (Kv7.2/Kv7.3) potassium channel opener, on the contractility of detrusor smooth muscle (DSM). This compound has been shown to inhibit spontaneous and induced contractions of DSM by hyperpolarizing the cell membrane, making it a potential therapeutic agent for overactive bladder.[1][2] The following protocols outline the necessary steps for in vitro organ bath studies to characterize the pharmacological profile of this compound on isolated DSM strips.
Introduction
The detrusor smooth muscle, the main component of the bladder wall, is responsible for urine storage and expulsion.[3] Its contractility is tightly regulated by a variety of ion channels that control the resting membrane potential and action potential generation.[4][5] Among these, voltage-gated potassium channels of the Kv7 family (encoded by KCNQ genes) are key regulators of DSM excitability.[6][7]
This compound is a potent and selective activator of KCNQ2/KCNQ3 channels.[2][8] Activation of these channels in DSM cells leads to membrane hyperpolarization, which in turn inhibits L-type Ca2+ channels, reduces intracellular calcium concentration, and ultimately suppresses muscle contractions.[1] This mechanism of action makes this compound a promising candidate for the treatment of bladder dysfunctions characterized by detrusor overactivity.
These application notes provide detailed experimental protocols to quantify the inhibitory effects of this compound on DSM contractility, enabling researchers to assess its potency and efficacy.
Signaling Pathway of this compound in Detrusor Smooth Muscle
The proposed mechanism of action for this compound in detrusor smooth muscle cells is initiated by its binding to and activation of the KCNQ2/KCNQ3 (Kv7.2/Kv7.3) potassium channels. This activation increases the outward potassium current, leading to hyperpolarization of the cell membrane. The hyperpolarization decreases the open probability of voltage-gated L-type Ca2+ channels, thereby reducing calcium influx. The resulting decrease in intracellular calcium concentration leads to the relaxation of the detrusor smooth muscle.
Caption: Signaling pathway of this compound in detrusor smooth muscle cells.
Experimental Protocols
Preparation of Isolated Detrusor Smooth Muscle Strips
This protocol describes the dissection and preparation of DSM strips from a guinea pig bladder, a commonly used animal model for these studies.[1][9]
Materials:
-
Guinea pig
-
Krebs solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)
-
Dissection microscope
-
Fine scissors and forceps
-
Silk suture thread
Procedure:
-
Humanely euthanize the guinea pig according to approved institutional animal care and use committee protocols.
-
Immediately excise the urinary bladder and place it in a petri dish filled with ice-cold Krebs solution.
-
Remove any adhering fat and connective tissue from the outer surface of the bladder.
-
Open the bladder with a longitudinal incision and gently remove the urothelium by sharp dissection.
-
Cut the remaining detrusor muscle into longitudinal strips approximately 2-3 mm wide and 5-7 mm long.[10]
-
Tie a silk suture to each end of the muscle strip for mounting in the organ bath.
In Vitro Isometric Contractility Assay (Organ Bath)
This protocol details the procedure for measuring the isometric contractions of DSM strips in an organ bath setup.[10][11]
Materials:
-
Organ bath system with temperature control and aeration
-
Isometric force transducers
-
Data acquisition system
-
Krebs solution
-
This compound stock solution (dissolved in DMSO)
-
Contractile agents (e.g., Carbachol, KCl, or electrical field stimulation electrodes)
-
95% O2 / 5% CO2 gas mixture
Experimental Workflow Diagram:
Caption: Workflow for assessing this compound's effect on DSM contractility.
Procedure:
-
Fill the organ baths with Krebs solution and maintain the temperature at 37°C, continuously bubbling with 95% O2 / 5% CO2.
-
Mount the DSM strips in the organ baths by attaching one suture to a fixed hook and the other to an isometric force transducer.[12]
-
Apply an initial tension of approximately 1 gram to each strip and allow them to equilibrate for at least 60 minutes. During equilibration, wash the strips with fresh Krebs solution every 15-20 minutes.
-
After equilibration, induce stable contractions. This can be achieved through:
-
Spontaneous Contractions: Record the baseline spontaneous phasic contractions.
-
Pharmacologically-Induced Contractions: Add a contractile agonist such as Carbachol (e.g., 1 µM) or high KCl (e.g., 60 mM) to the bath.
-
Nerve-Evoked Contractions: Use electrical field stimulation (EFS) with parameters such as 10 Hz frequency, 0.5 ms pulse width, and supramaximal voltage for a duration of 5 seconds every minute.[9]
-
-
Once stable contractions are established, add this compound to the bath in a cumulative, concentration-dependent manner (e.g., from 100 nM to 30 µM).[9] Allow the response to stabilize at each concentration before adding the next.
-
Record the isometric tension throughout the experiment using a data acquisition system.
-
At the end of the experiment, wash out the drug to observe any recovery of contractility.
Data Analysis
-
Measure the amplitude and frequency of spontaneous contractions, or the amplitude and area under the curve for induced contractions.[13]
-
Normalize the data by expressing the response at each concentration of this compound as a percentage of the initial contraction before drug addition.
-
Plot the concentration-response curve and calculate the IC50 value (the concentration of this compound that produces 50% of the maximal inhibition) using a non-linear regression analysis (e.g., sigmoidal dose-response).
Data Presentation
The quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Spontaneous Detrusor Smooth Muscle Contractions
| This compound Conc. (µM) | Contraction Amplitude (% of Control) | Contraction Frequency (% of Control) |
| 0 (Control) | 100 ± X.X | 100 ± Y.Y |
| 0.1 | ||
| 0.3 | ||
| 1 | ||
| 3 | ||
| 10 | ||
| 30 | ||
| IC50 (µM) |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Nerve-Evoked (EFS) Detrusor Smooth Muscle Contractions
| This compound Conc. (µM) | Contraction Amplitude (% of Control) | Muscle Force Integral (% of Control) |
| 0 (Control) | 100 ± A.A | 100 ± B.B |
| 0.1 | ||
| 0.3 | ||
| 1 | ||
| 3 | ||
| 10 | ||
| 30 | ||
| IC50 (µM) |
Data are presented as mean ± SEM.
Expected Results
Based on published literature, this compound is expected to cause a concentration-dependent inhibition of spontaneous, pharmacologically-induced, and nerve-evoked contractions in isolated DSM strips.[1][9] The IC50 value for the inhibition of nerve-evoked contractions has been reported to be in the low micromolar range.[9] The inhibitory effects of this compound should be significantly attenuated in the presence of a Kv7 channel blocker, such as XE991, confirming its mechanism of action.[1]
Troubleshooting
-
No or weak contractions: Ensure the tissue was fresh and handled carefully during dissection. Check the viability of the strips with a high KCl solution. Verify the proper functioning of the organ bath setup (temperature, aeration, and transducer calibration).
-
High variability between strips: Use bladders from animals of the same age and sex. Ensure consistent strip size and tensioning.
-
Drug insolubility: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Ensure the final concentration of the solvent in the organ bath is low (typically <0.1%) to avoid non-specific effects.[13][14]
By following these detailed protocols, researchers can effectively evaluate the pharmacological effects of this compound on detrusor smooth muscle function, providing valuable insights into its potential as a therapeutic agent for overactive bladder and other related disorders.
References
- 1. The Novel KV7.2/KV7.3 Channel Opener this compound Reveals Subtype-Specific Functional Roles in Guinea Pig Detrusor Smooth Muscle Excitability and Contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICA 069673 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 3. Bladder - Wikipedia [en.wikipedia.org]
- 4. Urinary bladder smooth muscle ion channels: expression, function, and regulation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of potassium ion channels in detrusor smooth muscle function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional expression of KCNQ (Kv7) channels in guinea pig bladder smooth muscle and their contribution to spontaneous activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detrusor Smooth Muscle KV7 Channels: Emerging New Regulators of Urinary Bladder Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Novel KV7.2/KV7.3 Channel Opener this compound Reveals Subtype-Specific Functional Roles in Guinea Pig Detrusor Smooth Muscle Excitability and Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dmt.dk [dmt.dk]
- 12. Bladder smooth muscle organ culture preparation maintains the contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Novel in situ Approach to Studying Detrusor Smooth Muscle Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording with ICA-069673
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICA-069673 is a potent and selective activator of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[1][2] These channels are critical regulators of neuronal excitability, and their activation can lead to membrane potential hyperpolarization and a reduction in action potential firing.[3][4][5] This makes this compound a valuable pharmacological tool for studying the physiological roles of KCNQ2/Q3 channels and for investigating their potential as therapeutic targets in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[5] These application notes provide detailed protocols for utilizing this compound in electrophysiological experiments.
Mechanism of Action
This compound acts as a positive allosteric modulator of KCNQ2/Q3 channels. It binds to the voltage sensor domain (VSD) of the KCNQ2 subunit, specifically interacting with residues in the S1-S4 segments.[4][6] This interaction stabilizes the open conformation of the channel, leading to a hyperpolarizing shift in the voltage-dependence of activation, an increase in the maximal channel conductance, and a slowing of deactivation kinetics.[3][4][5] The result is an enhanced M-current (IM), which contributes to the stabilization of the resting membrane potential and suppression of repetitive firing.[3][4]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound activity from published studies.
Table 1: Potency of this compound on KCNQ Channels
| Channel Subtype | EC50 (μM) | Assay Type | Reference |
| KCNQ2/Q3 (Kv7.2/7.3) | 0.69 | Rubidium Efflux Assay | [1][2] |
| KCNQ3/Q5 (Kv7.3/7.5) | 14.3 | Rubidium Efflux Assay | [1][2] |
| M-current potentiation | 0.52 | Patch-clamp on nodose neurons | [4] |
Table 2: Electrophysiological Effects of this compound
| Cell Type | Concentration (μM) | Effect | Magnitude of Change | Reference |
| Mouse Nodose Neurons | 10 | Hyperpolarization of Resting Membrane Potential | -61.2 ± 4.3 mV to -69.2 ± 5.0 mV | [4] |
| Mouse Nodose Neurons | 10 | Increase in Rheobase | 3-fold increase | [5] |
| Mouse Nodose Neurons | 10 | Shift in Voltage-Dependent Activation of IM | -25.5 ± 4.1 mV | [7] |
| Mouse Nodose Neurons | 10 | Increase in Maximal IM Conductance | 8.1 ± 4.0 to 12.6 ± 7.4 nS/pF | [7] |
| Guinea Pig Detrusor Smooth Muscle Cells | 10 | Hyperpolarization of Resting Membrane Potential | Significant hyperpolarization and inhibition of spontaneous action potentials | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in electrophysiology.
Caption: Mechanism of action of this compound on KCNQ2/Q3 channels.
Caption: General workflow for electrophysiological experiments with this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Recording of M-current (IM)
This protocol is designed to measure the effect of this compound on the M-current in isolated neurons.
a. Cell Preparation:
-
Isolate and culture primary neurons (e.g., dorsal root ganglion or nodose ganglion neurons) or use a cell line stably expressing KCNQ2/Q3 channels.
-
Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
b. Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10-100 mM stock solution in DMSO.[2] Store at -20°C. Dilute to the final desired concentration in extracellular solution immediately before use.
c. Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -20 mV.
-
Apply a voltage-step protocol to elicit the M-current. A typical protocol consists of hyperpolarizing steps from the holding potential to -60 mV for 500-1000 ms to deactivate the M-current, followed by a series of depolarizing steps to various potentials (e.g., -60 mV to +20 mV in 10 mV increments) to measure the current-voltage (I-V) relationship.
-
Record baseline M-currents.
-
Perfuse the bath with the extracellular solution containing the desired concentration of this compound (e.g., 0.1 - 30 µM).[1][8]
-
After a stable effect is observed (typically 2-5 minutes), record the M-currents in the presence of the compound.
-
To test for reversibility, perfuse the bath with the drug-free extracellular solution (washout).
d. Data Analysis:
-
Measure the amplitude of the deactivating M-current at the end of the hyperpolarizing step.
-
Plot the I-V relationship of the steady-state current during the depolarizing steps.
-
Analyze changes in the voltage-dependence of activation by fitting the normalized conductance-voltage curve with a Boltzmann function.
Current-Clamp Recording of Neuronal Excitability
This protocol is designed to assess the effect of this compound on neuronal firing properties.
a. Cell Preparation and Solutions:
-
Same as for the whole-cell patch-clamp recording of M-current.
b. Recording Procedure:
-
Establish a whole-cell current-clamp configuration.
-
Measure the resting membrane potential (RMP).
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +500 pA in 20 pA increments, for 500 ms) to determine the input resistance and the current threshold for action potential firing (rheobase).
-
Record the number of action potentials fired in response to suprathreshold depolarizing current injections.
-
Perfuse the bath with the extracellular solution containing this compound (e.g., 10 µM).[3][4]
-
After a stable effect on the RMP is observed, repeat the current injection protocol.
-
Perform washout with drug-free extracellular solution.
d. Data Analysis:
-
Measure the RMP before, during, and after this compound application.
-
Calculate the input resistance from the voltage response to hyperpolarizing current steps.
-
Determine the rheobase for action potential firing.
-
Plot the number of action potentials as a function of the injected current (f-I curve).
Concluding Remarks
This compound is a valuable tool for investigating the role of KCNQ2/Q3 channels in regulating neuronal activity. The protocols outlined above provide a starting point for researchers to design and execute electrophysiological experiments to characterize the effects of this compound. It is important to note that optimal experimental conditions, such as drug concentration and incubation time, may vary depending on the specific cell type and experimental question. Therefore, it is recommended to perform concentration-response experiments to determine the optimal concentration for a given preparation. The use of appropriate controls, such as vehicle controls (DMSO) and KCNQ channel blockers (e.g., XE991), is also crucial for interpreting the results.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The Novel KV7.2/KV7.3 Channel Opener this compound Reveals Subtype-Specific Functional Roles in Guinea Pig Detrusor Smooth Muscle Excitability and Contractility - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ICA-069673 solubility issues in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility issues of ICA-069673 in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective activator of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[1][2][3][4][5][6][7] These channels are responsible for generating the M-current, a non-inactivating potassium current that plays a crucial role in stabilizing the neuronal membrane potential and controlling neuronal excitability.[8][9][10][11] By activating these channels, this compound causes hyperpolarization of the cell membrane, making it more difficult for neurons to fire action potentials.[1][2][4][5][7] This mechanism underlies its potential as a therapeutic agent for conditions characterized by neuronal hyperexcitability, such as epilepsy.[9]
Q2: What are the known solubility properties of this compound?
A2: this compound is known to be poorly soluble in aqueous solutions. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[6] Quantitative solubility data from various sources are summarized in the table below.
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous experimental buffer (e.g., cell culture medium, ACSF). Why does this happen?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[12] While DMSO is an excellent solvent for this compound, the compound's solubility dramatically decreases when the DMSO stock solution is diluted into a large volume of an aqueous buffer. The DMSO becomes miscible with the water, but the this compound is no longer in a favorable solvent environment and thus precipitates out of the solution.[12][13]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based or tissue experiments?
A4: The tolerance to DMSO varies between cell types and experimental systems. However, as a general guideline, it is recommended to keep the final concentration of DMSO in your aqueous solution below 0.5%, and ideally at or below 0.1%, to minimize potential cytotoxic effects or off-target effects on cellular functions, including ion channel activity.[12][14] Always include a vehicle control (the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.
Q5: Can I heat the aqueous solution to improve the solubility of this compound?
A5: Gentle warming of the aqueous buffer (e.g., to 37°C) before adding the DMSO stock of this compound can help improve solubility and prevent precipitation.[12][15] However, vigorous or prolonged heating should be avoided as it could degrade the compound or other components in your experimental medium.
Troubleshooting Guides
Issue: Precipitate Forms Immediately Upon Diluting DMSO Stock in Aqueous Buffer
Problem: You have prepared a stock solution of this compound in DMSO, but upon adding it to your cell culture medium or electrophysiology buffer, a visible precipitate forms.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. | Decrease the final working concentration of this compound. If a high concentration is necessary, consider using solubilizing agents, but validate their compatibility with your experimental system. |
| Rapid Dilution | Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer causes a rapid solvent shift, leading to precipitation.[12] | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a smaller volume of the pre-warmed aqueous buffer. Then, add this intermediate dilution to the final volume. Alternatively, add the DMSO stock dropwise to the final volume of aqueous buffer while gently vortexing or stirring to ensure rapid mixing and dispersion.[12] |
| Low Temperature of Aqueous Buffer | The solubility of many compounds, including likely this compound, decreases at lower temperatures. | Always use pre-warmed (e.g., 37°C) aqueous buffers when preparing your final working solution.[12][15] |
| High Concentration of DMSO Stock | Using a very high concentration stock solution necessitates adding a very small volume, which can be difficult to disperse quickly and evenly, leading to localized high concentrations and precipitation. | Prepare a lower concentration DMSO stock solution. This will allow you to add a larger volume to your aqueous buffer, which can be easier to mix and may reduce the risk of precipitation. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source |
| DMSO | 100 | 26.96 | |
| DMSO | 200.27 | 54 | [6] |
| Ethanol | 25 | 6.74 | |
| Water | Insoluble | Insoluble | [6] |
Note: The molecular weight of this compound is 269.63 g/mol .
Experimental Protocols
Protocol: Preparation of this compound Working Solution for In Vitro Aqueous-Based Assays
This protocol provides a general guideline for preparing a working solution of this compound in an aqueous buffer (e.g., cell culture medium, Artificial Cerebrospinal Fluid - ACSF) to minimize precipitation.
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO
-
Sterile aqueous buffer (e.g., complete cell culture medium, ACSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of high-quality DMSO to create a concentrated stock solution (e.g., 10 mM or 100 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath sonicator can be used.
-
Visually inspect the stock solution to ensure it is clear and free of any particulate matter.
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution in Aqueous Buffer:
-
Method A: Direct Dilution (for lower final concentrations)
-
Method B: Serial Dilution (recommended to prevent precipitation)
-
Create an intermediate dilution of the DMSO stock in a small volume of the pre-warmed aqueous buffer. For example, dilute the 10 mM DMSO stock 1:10 in the aqueous buffer to create a 1 mM intermediate solution.
-
Add the required volume of this intermediate solution to the final volume of the pre-warmed aqueous buffer to reach the desired final concentration.
-
-
After dilution, visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, it may be necessary to lower the final concentration or optimize the dilution method further.
-
Vehicle Control:
-
Always prepare a vehicle control solution containing the same final concentration of DMSO in the aqueous buffer as your experimental samples. This is crucial for distinguishing the effects of this compound from any potential effects of the solvent.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. The Novel KV7.2/KV7.3 Channel Opener this compound Reveals Subtype-Specific Functional Roles in Guinea Pig Detrusor Smooth Muscle Excitability and Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. The Novel KV7.2/KV7.3 Channel Opener this compound Reveals Subtype-Specific Functional Roles in Guinea Pig Detrusor Smooth Muscle Excitability and Contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Three Mechanisms Underlie KCNQ2/3 Heteromeric Potassium M-Channel Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional Control of KCNQ Channel Genes and the Regulation of Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand activation mechanisms of human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing ICA-069673 Concentration for Maximal Channel Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ICA-069673 to achieve maximal activation of Kv7.2/Kv7.3 channels. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule compound that acts as a selective opener or activator of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels.[1] These channels are responsible for generating the M-current, which plays a critical role in regulating neuronal excitability.[2][3]
Q2: What is the mechanism of action of this compound?
This compound interacts with the voltage sensor domain (S1–S4) of the KCNQ2 subunit.[4] Specifically, residues F168 and A181 in the S3 segment of KCNQ2 are crucial for its subunit specificity.[4] Unlike pore-targeting modulators like retigabine, this compound's interaction with the voltage sensor leads to a distinct modulation of channel gating.[4][5]
Q3: What are the expected effects of this compound on Kv7.2/Kv7.3 channel activity?
Application of this compound leads to several distinct effects on channel function:
-
Hyperpolarizing shift in voltage-dependent activation: The channels open at more negative membrane potentials.[4][6][7]
-
Increased maximal conductance: A greater overall current can pass through the channels when they are fully open.[4][7][8]
-
Accelerated activation kinetics: The channels open more quickly upon depolarization.[4][7][8]
-
Slowed deactivation kinetics: The channels close more slowly upon repolarization.[4][7][8]
Collectively, these effects lead to an enhanced M-current, which results in hyperpolarization of the resting membrane potential and a reduction in neuronal excitability.[4][9][10]
Q4: What is the recommended concentration range for this compound?
The effective concentration of this compound can vary depending on the experimental system. The reported EC50 (half-maximal effective concentration) for Kv7.2/Kv7.3 channels is approximately 0.52 µM to 0.69 µM.[1][4][11][12] A concentration-response curve typically shows maximal effects reached around 10 µM.[8] It is recommended to perform a dose-response study within your specific experimental setup to determine the optimal concentration for maximal channel activation.
Troubleshooting Guides
Electrophysiology (Patch-Clamp) Experiments
Problem: Unstable whole-cell recordings (seal degradation, increased leak current).
-
Possible Cause: Mechanical stress on the cell during seal formation and break-in.
-
Troubleshooting Tip: Reduce the pressure applied when forming the giga-seal and when rupturing the membrane to achieve the whole-cell configuration.[13]
-
Possible Cause: Pipette drift during long recordings.
-
Troubleshooting Tip: Ensure your micromanipulator is stable. If you observe drift, carefully readjust the pipette position to improve recording quality.[13]
-
Possible Cause: Changes in the osmolarity of the bath solution due to evaporation during long experiments.
-
Troubleshooting Tip: Use a perfusion system to maintain a constant flow of fresh extracellular solution over the cells.[13]
-
Possible Cause: Inappropriate composition of the internal (pipette) solution.
-
Troubleshooting Tip: Certain components of internal solutions can affect second messenger systems and ion channel function.[14] Prepare fresh internal solution daily and ensure its composition is appropriate for maintaining cell health and the specific channels being studied. Using a perforated patch technique (e.g., with amphotericin B or gramicidin) can help preserve the intracellular environment but may lead to higher series resistance.[15]
Problem: Inconsistent or no response to this compound.
-
Possible Cause: Low or absent expression of Kv7.2/Kv7.3 channels in the chosen cell type.
-
Troubleshooting Tip: Confirm the expression of KCNQ2 and KCNQ3 subunits in your cells using techniques like Western blot, immunocytochemistry, or qPCR.[16] If necessary, use a heterologous expression system (e.g., CHO or HEK293 cells) transfected with the channel subunits.
-
Possible Cause: Incorrect preparation or degradation of the this compound stock solution.
-
Troubleshooting Tip: this compound is typically dissolved in DMSO to make a concentrated stock solution (e.g., 100 mM).[11] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in the extracellular solution for each experiment.
-
Possible Cause: Voltage-clamp errors, particularly series resistance issues.
-
Troubleshooting Tip: High series resistance can lead to inaccurate control of the membrane potential, which can mask the effects of a voltage-sensor-targeting drug like this compound.[15] Monitor and compensate for series resistance throughout the experiment. If series resistance is too high, discard the recording.
Fluorescence-Based Assays (e.g., Thallium Flux)
Problem: Low signal-to-noise ratio or small assay window.
-
Possible Cause: Insufficient expression of the target potassium channels.
-
Troubleshooting Tip: Use a cell line with robust and stable expression of Kv7.2/Kv7.3 channels. Transient transfection may require optimization of transfection efficiency.
-
Possible Cause: Suboptimal dye loading or thallium concentration.
-
Troubleshooting Tip: Follow the manufacturer's protocol for the specific fluorescence assay kit (e.g., FluxOR™). Optimize dye loading time and concentration, as well as the concentration of thallium in the stimulus buffer.
-
Possible Cause: High background fluorescence.
-
Troubleshooting Tip: Ensure complete removal of extracellular dye by washing the cells thoroughly according to the assay protocol. Use appropriate buffer solutions to minimize background fluorescence.
Data Presentation
Table 1: Electrophysiological Effects of this compound on Kv7.2/Kv7.3 Channels
| Parameter | Control | This compound (10 µM) | Reference |
| V0.5 of Activation (mV) | -46.7 ± 1.7 | -72.2 ± 4.4 | [4] |
| Maximal Conductance (Gmax, nS/pF) | 8.1 ± 4.0 | 12.6 ± 7.4 | [4] |
| Slope Factor (k) | 6.7 ± 0.5 | 13.1 ± 5.0 | [4] |
Table 2: Concentration-Dependent Activity of this compound
| Parameter | Value | Assay Method | Reference |
| EC50 | 0.69 µM | Rubidium Efflux Assay (CHO cells expressing KCNQ2/3) | [1] |
| EC50 | 0.52 µM | Patch-Clamp (mouse nodose neurons) | [4][8] |
| Selectivity (KCNQ2/3 vs. KCNQ3/5) | ~20-fold | Not specified | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on M-currents in a neuronal cell line or primary neurons.
Methodology:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a giga-ohm seal (>1 GΩ) with a target cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at -80 mV in voltage-clamp mode.
-
To measure M-current activation, apply depolarizing voltage steps (e.g., from -100 mV to +20 mV in 10 mV increments for 500 ms).
-
-
Drug Application:
-
Obtain a baseline recording in the control extracellular solution.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM).
-
Allow several minutes for the drug effect to stabilize before repeating the voltage protocol.
-
-
Data Analysis:
-
Measure the current amplitude at the end of each voltage step.
-
Plot the current-voltage (I-V) relationship.
-
Convert current to conductance (G) and normalize to the maximal conductance (Gmax).
-
Fit the conductance-voltage (G-V) curve with a Boltzmann function to determine the V0.5 of activation and the slope factor.
-
Protocol 2: Thallium Flux Assay
Objective: To screen for the activating effect of this compound on Kv7.2/Kv7.3 channels in a high-throughput format.
Methodology:
-
Cell Plating: Plate cells stably expressing Kv7.2/Kv7.3 channels in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading:
-
Prepare the thallium-sensitive fluorescent dye (e.g., FluxOR™ II Green) according to the manufacturer's instructions.[17]
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at room temperature in the dark for the recommended time (e.g., 60-90 minutes).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer provided with the kit.
-
Add the compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) and positive control wells.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to the appropriate excitation and emission wavelengths (e.g., ~495 nm excitation / ~525 nm emission for FITC filters).[17]
-
Establish a baseline fluorescence reading.
-
Inject the stimulus buffer containing thallium ions into each well.
-
Immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized fluorescence response against the concentration of this compound and fit the data with a suitable dose-response equation to determine the EC50.
-
Mandatory Visualizations
Caption: Mechanism of action for this compound on Kv7.2/Kv7.3 channels.
Caption: Workflow for determining this compound potency using a thallium flux assay.
Caption: A logical troubleshooting guide for patch-clamp experiments with this compound.
References
- 1. ICA 069673 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 2. Kv7 Potassium Channel Platform [biohaven.com]
- 3. In Silico Methods for the Discovery of Kv7.2/7.3 Channels Modulators: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pore- and voltage sensor–targeted KCNQ openers have distinct state-dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by ML213 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scientifica.uk.com [scientifica.uk.com]
- 16. The Novel KV7.2/KV7.3 Channel Opener this compound Reveals Subtype-Specific Functional Roles in Guinea Pig Detrusor Smooth Muscle Excitability and Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FluxOR II Green Potassium Ion Channel Assay | Thermo Fisher Scientific - TW [thermofisher.com]
Potential off-target effects of ICA-069673 in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of ICA-069673 in your experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and selectivity of this compound?
This compound is a selective opener of the KCNQ2/Kv7.2 and KCNQ3/Kv7.3 voltage-gated potassium channels.[1][2][3][4] It exhibits a 20-fold selectivity for Kv7.2/Kv7.3 over Kv7.3/Kv7.5 channels.[1][2][3][4] Published data indicates no measurable activity at a panel of cardiac ion channels, suggesting a favorable cardiac safety profile.[1][2]
Q2: Are there any known off-target activities of this compound?
Direct, comprehensive public data on the off-target profile of this compound is limited. However, its high selectivity for Kv7.2/7.3 suggests a reduced likelihood of off-target effects compared to less selective KCNQ modulators. One study reported no direct effects on L-type CaV channels, NaV1.5, hERG, Kv7.1, or GABA-A channels. To thoroughly assess potential off-target effects in your specific experimental system, it is advisable to perform dedicated off-target profiling assays.
Q3: What are the known off-target effects of the related compound, retigabine, that I should be aware of?
Retigabine (ezogabine), another KCNQ channel opener, has a broader pharmacological profile and its known off-target effects can be informative for designing control experiments. Retigabine has been reported to modulate:
-
GABA-A Receptors: Retigabine can act as a subtype-selective positive modulator of GABA-A receptors, particularly those containing the δ-subunit.[5][6][7] This can contribute to its anticonvulsant effects but may also lead to confounding results in neurological assays.
-
Kv2.1 Channels: At clinical concentrations, retigabine can inhibit Kv2.1 channel function.[8]
It is important to note that this compound has a different chemical structure and mechanism of action (binding to the voltage-sensor domain rather than the pore) compared to retigabine, which may result in a different off-target profile.
Troubleshooting Guides
This section provides guidance on how to identify and mitigate potential off-target effects of this compound in your experiments.
Problem 1: Unexpected Phenotypic Observations
Symptom: You observe a biological effect in your cellular or animal model that is inconsistent with the known function of KCNQ2/3 channel activation.
Possible Cause: The observed effect may be due to an off-target interaction of this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Verify that this compound is engaging its intended target in your system. This can be achieved using a Cellular Thermal Shift Assay (CETSA). A shift in the thermal stability of KCNQ2 or KCNQ3 in the presence of this compound confirms target binding.
-
Use a Structurally Unrelated KCNQ2/3 Opener: Compare the effects of this compound with a KCNQ2/3 opener from a different chemical class that has a distinct predicted off-target profile.
-
Employ a "Knockout" or "Knockdown" Strategy: If your experimental system allows, use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of KCNQ2 and/or KCNQ3. The abolition or significant reduction of the observed effect in the knockout/knockdown system would suggest it is on-target.[9][10][11]
-
Perform a Broad Off-Target Screen: To identify potential off-target proteins, consider submitting a sample of this compound for commercial off-target profiling services, such as a comprehensive kinase panel or a safety pharmacology panel.
Problem 2: Discrepancies with a Less Selective Modulator
Symptom: Your results with this compound differ from those obtained with a less selective KCNQ opener like retigabine.
Possible Cause: The effects observed with the less selective compound may be due to its off-target activities.
Troubleshooting Steps:
-
Investigate Potential GABAergic Effects: To test for potential GABA-A receptor modulation, co-administer this compound with a GABA-A receptor antagonist (e.g., bicuculline). If the effect of this compound is unaltered, it is less likely to be mediated by GABA-A receptors.
-
Assess Other Ion Channel Involvement: Use specific inhibitors for other ion channels that are known off-targets of less selective KCNQ modulators (e.g., inhibitors for Kv2.1) to see if they replicate or block the effects seen with the less selective compound.
Quantitative Data Summary
The following table summarizes the known potency and selectivity of this compound.
| Target | Assay Type | Species | EC50 (µM) | Notes | Reference |
| KCNQ2/Kv7.2 & KCNQ3/Kv7.3 | Cell-free | N/A | 0.69 | Primary on-target activity. | [3] |
| KCNQ3/Kv7.3 & KCNQ5/Kv7.5 | Cell-free | N/A | 14.3 | Demonstrates 20-fold selectivity for KCNQ2/3 over KCNQ3/5. | [3] |
No comprehensive public data is available for the binding affinity (Ki) or half-maximal inhibitory concentration (IC50) of this compound against a broad panel of off-targets.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of this compound binding to KCNQ2/3 in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein (KCNQ2/3).
-
Treat cells with this compound at various concentrations or a vehicle control for a specified time.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
-
Protein Quantification and Analysis:
-
Quantify the amount of soluble KCNQ2 or KCNQ3 protein in the supernatant at each temperature using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: In Vitro Safety Pharmacology Profiling
To proactively identify potential off-target liabilities, a standard safety pharmacology screen is recommended. This is typically performed by a specialized contract research organization (CRO).
Methodology:
-
Compound Submission: Provide a sample of this compound to a CRO offering safety pharmacology services (e.g., Eurofins Discovery's SafetyScreen™ panels).[12][13][14][15][16]
-
Assay Panel Selection: Select a broad panel of assays that cover key physiological targets. A standard panel often includes:
-
Cardiovascular Targets: hERG, other cardiac ion channels, and receptors involved in cardiovascular regulation.
-
Central Nervous System (CNS) Targets: A variety of neurotransmitter receptors (e.g., adrenergic, dopaminergic, serotonergic, GABAergic), and ion channels.
-
Respiratory System Targets: Receptors and enzymes that can modulate respiratory function.
-
Other Targets: A selection of kinases, proteases, and other enzymes.
-
-
Data Interpretation: The CRO will provide a report detailing the percent inhibition or activation at a given concentration of this compound for each target in the panel. Significant interactions (typically >50% inhibition or activation) should be followed up with concentration-response curves to determine IC50 or EC50 values.
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. ICA 069673 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 2. ICA 069673 (4305) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anticonvulsant retigabine suppresses neuronal KV2-mediated currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iasp-pain.org [iasp-pain.org]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Eurofins Discovery - Eurofins Scientific [eurofins.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Interpreting unexpected results with ICA-069673.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ICA-069673. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective opener of the KCNQ2/3 (Kv7.2/Kv7.3) voltage-gated potassium channels. These channels are responsible for generating the M-current (IM), a non-inactivating potassium current that plays a crucial role in stabilizing the resting membrane potential and controlling neuronal excitability.[1][2] By opening these channels, this compound enhances the M-current, leading to hyperpolarization of the cell membrane, a decrease in input resistance, and a reduction in neuronal firing.[1][2][3]
Q2: What are the expected electrophysiological effects of this compound application?
A2: Application of this compound is expected to cause:
-
A leftward shift in the voltage-dependence of M-current activation.
-
A reduction in action potential firing frequency in response to depolarizing stimuli. [1][2][3]
Q3: Is this compound selective for specific KCNQ channel subtypes?
A3: Yes, this compound is selective for KCNQ2/3 heteromers. It is reported to be approximately 20-fold more selective for KCNQ2/3 over KCNQ3/5 channels and has low activity at other KCNQ subtypes.[3]
Q4: What is the effective concentration range for this compound?
A4: The EC50 for this compound on KCNQ2/3 channels is approximately 0.52 µM.[4][5] Effective concentrations in cellular assays typically range from 1 to 10 µM.
Troubleshooting Unexpected Results
This section addresses common unexpected outcomes when using this compound and provides a step-by-step guide to troubleshoot these issues.
Issue 1: No observable effect of this compound on neuronal excitability.
Possible Cause 1: Low or absent expression of KCNQ2/3 channels in the target cells.
The effect of this compound is entirely dependent on the presence of KCNQ2 and KCNQ3 subunits.[1][2][3] Not all neurons express these subunits at high levels. In a study on nodose neurons, approximately 15% of cells did not respond to this compound, which correlated with a lack of a measurable M-current in those cells.[4][5]
Troubleshooting Steps:
-
Verify KCNQ2/3 Expression:
-
Literature Review: Check published literature for evidence of KCNQ2 and KCNQ3 expression in your specific cell type or brain region of interest.
-
Immunohistochemistry/Immunocytochemistry: Stain tissue slices or cultured cells for KCNQ2 and KCNQ3 proteins to confirm their presence and localization.
-
qRT-PCR: Measure the mRNA expression levels of KCNQ2 and KCNQ3 in your cell population.
-
-
Functional Assessment of M-current:
-
Perform voltage-clamp experiments to determine if a baseline M-current is present in your cells. A lack of M-current will likely result in a lack of response to this compound.
-
Possible Cause 2: Suboptimal experimental conditions.
Troubleshooting Steps:
-
Compound Preparation and Application:
-
Ensure that the this compound stock solution is prepared correctly and has not degraded. It is soluble in DMSO.
-
Verify the final concentration of this compound in your recording chamber.
-
Ensure adequate perfusion of the drug to the cell.
-
-
Recording Parameters:
-
The hyperpolarizing effect of this compound may be more pronounced in partially depolarized neurons.[1][2][3] If the resting membrane potential of your cells is already very negative, the effect of the compound may be less apparent.
-
Ensure the health of the recorded cell. A high leak current can mask the effects of ion channel modulators.
-
Issue 2: High variability in the response to this compound.
Possible Cause: Heterogeneous expression of KCNQ2/3 channels.
Even within the same neuronal population, the expression level of KCNQ2/3 channels and the density of the M-current can vary significantly from cell to cell.[6] This will lead to a range of responses to this compound.
Troubleshooting Steps:
-
Increase Sample Size: A larger number of recordings will provide a more accurate representation of the overall effect of the compound and allow for statistical analysis of the variability.
-
Correlate with Baseline M-current: In your experiments, measure the baseline M-current in each cell before applying this compound. You may find a correlation between the magnitude of the baseline M-current and the strength of the this compound effect.
-
Subpopulation Analysis: Consider if there are distinct subpopulations of neurons within your target area that may have different KCNQ2/3 expression levels.
Issue 3: Observation of a paradoxical depolarization or increased excitability.
Possible Cause: This is a highly unexpected result and is likely an experimental artifact.
This compound is a potassium channel opener and should not cause depolarization. If this is observed, it is critical to rule out technical issues.
Troubleshooting Steps:
-
Check Cell Health:
-
Monitor the resting membrane potential and input resistance of the cell throughout the experiment. A sudden depolarization may indicate that the cell seal is failing.
-
Ensure that the internal and external solutions are correctly prepared and have the appropriate ionic concentrations.
-
-
Rule out Vehicle Effects:
-
Perform a control experiment where you apply the vehicle (e.g., DMSO) at the same concentration used for the this compound solution.
-
-
Verify Compound Identity:
-
If the issue persists, consider the possibility of a compound misidentification or contamination.
-
Data Summary
| Parameter | Reported Value | Cell Type | Reference |
| EC50 | 0.52 µM | Mouse Nodose Neurons | [4][5] |
| Shift in V0.5 of Activation | -25.5 ± 4.1 mV (at 10 µM) | Mouse Nodose Neurons | [4][5] |
| Increase in Gmax | ~1.5 to 2-fold (at 10 µM) | Mouse Nodose Neurons | [4][5] |
| Hyperpolarization | -8.0 ± 0.7 mV (at 10 µM) | Mouse Nodose Neurons | [6] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on the intrinsic excitability and M-current of a neuron.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries
-
Cell preparation of interest (e.g., brain slices, cultured neurons)
Methodology:
-
Solution Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, dilute the stock solution in aCSF to the final desired concentration (e.g., 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Preparation:
-
Prepare brain slices or cultured neurons according to your standard laboratory protocol.
-
-
Recording:
-
Obtain a whole-cell patch-clamp recording from a healthy neuron.
-
Current-Clamp:
-
Record the resting membrane potential and input resistance.
-
Inject a series of depolarizing current steps to elicit action potentials and establish a baseline firing rate.
-
Perfuse the bath with the vehicle control for a stable period, then switch to the this compound solution.
-
Record the changes in resting membrane potential, input resistance, and firing rate.
-
-
Voltage-Clamp:
-
To isolate the M-current, hold the cell at a potential where voltage-gated sodium and calcium channels are largely inactivated (e.g., -20 mV).
-
Apply a series of hyperpolarizing voltage steps (e.g., from -20 mV to -80 mV in 10 mV increments) to deactivate the M-current. The resulting deactivating current is the M-current.
-
Establish a stable baseline M-current recording.
-
Perfuse with this compound and repeat the voltage-step protocol to observe changes in the M-current amplitude and kinetics.
-
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting flowchart for a lack of this compound effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of ICA-069673 in solution.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of ICA-069673 in solution to prevent its degradation and ensure experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound solutions.
Issue 1: Precipitate observed in my this compound stock solution.
-
Question: I have prepared a stock solution of this compound in DMSO, but I see some precipitate. What should I do?
-
Answer: Precipitation of this compound in solution can occur for a few reasons. First, ensure you are using fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1] If you suspect the concentration has exceeded the solubility limit (up to 100 mM in DMSO), you may need to dilute the solution.[2] Gentle warming and/or sonication can also help to redissolve the compound.[3] If the precipitate persists, it is recommended to prepare a fresh stock solution.
Issue 2: Reduced or inconsistent activity of this compound in my experiments.
-
Question: My this compound solution is not showing the expected biological activity, or the results are inconsistent. What could be the cause?
-
Answer: A reduction in the activity of this compound can be indicative of degradation. To prevent this, it is crucial to follow the recommended storage conditions. Stock solutions in DMSO or ethanol should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[1] For in vivo experiments, it is highly recommended to prepare fresh working solutions daily.[3] Also, confirm the correct concentration and that the compound has been fully dissolved.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound? A1: this compound is soluble in DMSO up to 100 mM and in ethanol up to 25 mM.[2] It is insoluble in water.[1] For most in vitro applications, DMSO is the preferred solvent.
Q2: How should I store the solid (powder) form of this compound? A2: The solid form of this compound should be stored at -20°C for long-term storage (up to 3 years).[1] Some suppliers indicate that storage at room temperature is also acceptable.[2]
Q3: What are the optimal storage conditions for this compound stock solutions? A3: To maintain the stability and activity of this compound stock solutions, it is recommended to aliquot the solution into single-use volumes and store them at -80°C for up to one year.[1] For short-term storage (up to one month), -20°C is suitable.[1] It is critical to avoid repeated freeze-thaw cycles.[1]
Q4: Can I store my working solutions of this compound? A4: For optimal results, especially in sensitive cellular assays and in vivo studies, it is best practice to prepare working solutions fresh from a frozen stock on the day of the experiment.[3]
Data Presentation
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Recommendation | Source(s) |
| Solubility | ||
| DMSO | Up to 100 mM | [2] |
| Ethanol | Up to 25 mM | [2] |
| Water | Insoluble | [1] |
| Storage (Solid Form) | ||
| Long-term | -20°C (up to 3 years) | [1] |
| Short-term | Room Temperature | [2] |
| Storage (Stock Solution) | ||
| Long-term | -80°C (up to 1 year, aliquoted) | [1][3] |
| Short-term | -20°C (up to 1 month, aliquoted) | [1] |
| General Handling | Avoid repeated freeze-thaw cycles. Use fresh, anhydrous solvents. For in vivo studies, prepare working solutions fresh daily. | [1][3] |
Experimental Protocols
While specific degradation kinetic studies for this compound are not publicly available, a general protocol to assess the stability of a compound in solution can be followed.
Protocol: Assessing the Stability of this compound in Solution via HPLC-UV
-
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.
-
Materials:
-
This compound solid
-
High-purity solvent (e.g., DMSO)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a suitable buffer)
-
Temperature-controlled storage units (e.g., -20°C and -80°C freezers)
-
-
Methodology:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 10 mM in DMSO).
-
Immediately after preparation (Time 0), take an aliquot of the solution, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system.
-
Record the peak area of the this compound parent compound. This will serve as the baseline.
-
Aliquot the remaining stock solution into multiple vials and store them under the desired conditions (e.g., -20°C and -80°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Dilute and analyze the sample by HPLC under the same conditions as the Time 0 sample.
-
Compare the peak area of the this compound parent compound at each time point to the Time 0 peak area. A decrease in the peak area suggests degradation. The appearance of new peaks can indicate the formation of degradation products.
-
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.
Visualizations
Caption: Troubleshooting workflow for common issues with this compound solutions.
Caption: Recommended workflow for preparing and storing this compound solutions.
References
Technical Support Center: Troubleshooting In-Vivo Delivery of ICA-069673
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing ICA-069673 in in-vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent and selective activator of the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels.[1][2] These channels are crucial for regulating neuronal excitability by generating the M-current, which helps to stabilize the resting membrane potential and prevent repetitive firing of action potentials.[1][3] By opening these channels, this compound enhances the M-current, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1][4] This mechanism of action makes it a valuable tool for studying conditions associated with neuronal hyperexcitability, such as epilepsy and neuropathic pain.[4]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2][5] For in-vivo studies, it is crucial to prepare a stock solution in a suitable solvent and then dilute it in an appropriate vehicle for administration. For long-term storage, it is recommended to store the compound as a powder at -20°C.[6] Stock solutions in DMSO can be stored at -80°C for extended periods.[5][6] Avoid repeated freeze-thaw cycles.[5]
Q3: What are the known pharmacokinetic properties of this compound?
A3: In-vivo studies in rats have shown that this compound is orally bioavailable (63%).[3] After oral administration, it is well-absorbed with a time to maximum concentration (Tmax) of 0.5 hours.[3] The half-life (t1/2) following intravenous administration is 1.2 hours.[3] These parameters should be considered when designing the dosing regimen for your in-vivo experiments.
Troubleshooting Guide
Issue 1: Poor Solubility and Formulation Precipitation
Symptoms:
-
Difficulty dissolving this compound in the desired vehicle.
-
Precipitation of the compound upon dilution or during administration.
-
Inconsistent or lower-than-expected efficacy in in-vivo experiments.
Possible Causes:
-
This compound has low aqueous solubility.
-
The chosen vehicle is not appropriate for the compound's physicochemical properties.
-
The concentration of the final formulation is too high.
Solutions:
| Strategy | Description | Advantages | Considerations |
| Co-solvent System | Use a mixture of a primary solvent (like DMSO) and a co-solvent (like PEG400 or Solutol HS 15) before final dilution in a physiological buffer. | Improves solubility and stability of the formulation. | The final concentration of the organic solvent should be minimized to avoid toxicity. A common starting point is a vehicle containing 5-10% DMSO, 40% PEG400, and the remainder as saline or PBS. |
| pH Adjustment | While information on the pKa of this compound is not readily available, exploring minor pH adjustments of the vehicle (if the compound has ionizable groups) may improve solubility. | Can be a simple method to enhance solubility. | Requires knowledge of the compound's pKa and stability at different pH values. May not be effective for neutral compounds. |
| Micronization | Reducing the particle size of the compound can increase its surface area and dissolution rate. | Can improve the dissolution rate for oral formulations. | Requires specialized equipment. May not be suitable for parenteral formulations where complete dissolution is required. |
| Use of Surfactants | Incorporating a small amount of a biocompatible surfactant (e.g., Tween 80) can help to keep the compound in solution. | Effective at preventing precipitation. | The concentration of the surfactant must be carefully controlled to avoid adverse effects in animals. |
Issue 2: Lack of Efficacy or High Variability in In-Vivo Studies
Symptoms:
-
The expected therapeutic effect is not observed.
-
Significant variation in response between individual animals.
Possible Causes:
-
Inadequate dose or dosing frequency.
-
Poor bioavailability due to formulation issues or rapid metabolism.
-
Incorrect route of administration for the target tissue.
-
Biological variability among animals.
Solutions:
| Strategy | Description | Actionable Steps |
| Dose-Response Study | Perform a pilot study with a range of doses to determine the optimal therapeutic dose. | Start with a dose based on published in-vivo studies and escalate until a clear effect is observed or signs of toxicity appear. |
| Pharmacokinetic Analysis | If possible, measure the plasma concentration of this compound at different time points after administration. | This will help to determine if the compound is being absorbed and reaching therapeutic concentrations. |
| Alternative Routes of Administration | Consider different administration routes (e.g., intraperitoneal, intravenous, subcutaneous) to optimize drug delivery to the target site. | The choice of route will depend on the experimental model and the target organ. |
| Increase Group Size | A larger number of animals per group can help to reduce the impact of individual biological variability on the overall results. | Consult with a statistician to determine the appropriate group size for your study. |
Experimental Protocols
General Protocol for In-Vivo Administration (Rodent Model)
-
Compound Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Prepare a stock solution in 100% DMSO (e.g., 50 mg/mL). Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
For the final formulation, dilute the stock solution in the chosen vehicle. A common vehicle for oral administration is 0.5% carboxymethylcellulose (CMC) in water. For intraperitoneal injection, a vehicle containing 5% DMSO, 40% PEG400, and 55% saline can be used. Prepare the final formulation fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the experimental conditions before the start of the study.
-
Administer the formulation to the animals based on their body weight.
-
For oral administration, use an oral gavage needle.
-
For intraperitoneal injection, ensure proper technique to avoid injection into organs.
-
-
Monitoring and Data Collection:
-
Observe the animals for any signs of adverse effects after dosing.
-
At the predetermined time points, perform the necessary behavioral tests or collect tissue samples for analysis.
-
Visualizations
Caption: Troubleshooting workflow for in-vivo experiments with this compound.
Caption: Simplified signaling pathway of this compound action.
References
- 1. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICA 069673 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 3. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Addressing variability in experimental results with ICA-069673.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with ICA-069673, a selective KCNQ2/3 potassium channel activator.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective activator of the KCNQ2/3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[1][2][3][4][5] These channels are responsible for generating the M-current, which plays a crucial role in regulating neuronal excitability.[6][7] this compound interacts with the voltage sensor domain of the KCNQ2 subunit, specifically involving residues F168 and A181 in the S3 segment.[2][8] This interaction leads to several effects on channel gating:
-
A hyperpolarizing (leftward) shift in the voltage-dependence of channel activation.[1][2][9]
-
An increase in the maximal conductance (Gmax) of the channel.[2][10]
By enhancing the M-current, this compound causes hyperpolarization of the resting membrane potential and reduces neuronal excitability, thereby limiting repetitive action potential firing.[1][2][11]
Q2: Why am I observing significant variability in the magnitude of the response to this compound between my experiments?
Variability in the response to this compound can arise from several factors:
-
Baseline M-current Density: There can be considerable natural variation in the baseline M-current density among individual cells or preparations.[2] Despite this, studies have shown that this compound consistently enhances the M-current in cells expressing KCNQ2/3 channels.[2]
-
KCNQ2/KCNQ3 Subunit Expression: The presence and stoichiometry of KCNQ2 and KCNQ3 subunits are critical for this compound efficacy. The compound requires a full complement of four drug-sensitive subunits for its maximal effect.[12] Experiments in cells lacking KCNQ2 and KCNQ3 have shown no response to this compound.[1][2]
-
Membrane Potential: The effect of this compound can be more pronounced in partially depolarized neurons.[1][2][11] The rate of drug association with the channel is also voltage-dependent.[9]
-
Compound Concentration: The effects of this compound are concentration-dependent. The EC50 for potentiation of KCNQ2/3 channels is approximately 0.52-0.69 μM.[2][3] It's important to perform a dose-response curve to determine the optimal concentration for your specific experimental system. Notably, one study observed a slight reduction in the peak tail current at 30 μM compared to 10 μM.[1]
-
Experimental Conditions: Factors such as extracellular pH can significantly impact KCNQ2/3 channel activity and, consequently, the effects of this compound.[13]
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO (up to 100 mM) and ethanol (up to 25 mM).[4] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[5] For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable effect of this compound | Lack of KCNQ2/KCNQ3 expression in the experimental system. | Confirm the expression of KCNQ2 and KCNQ3 subunits in your cells or tissue of interest using techniques like Western blot, immunocytochemistry, or qPCR.[14][15] |
| Inactive compound. | Ensure proper storage and handling of the compound. Prepare fresh stock solutions and test a range of concentrations. | |
| Suboptimal experimental conditions. | Verify and stabilize the extracellular pH of your recording solutions, as KCNQ channels are sensitive to pH changes.[13] | |
| High variability in results | Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Ensure consistent cell culture conditions. |
| Variability in baseline M-current. | While some baseline variability is expected,[2] large variations may indicate inconsistent cell health. If possible, measure the baseline M-current for each cell before drug application to normalize the data. | |
| Inaccurate drug concentration. | Prepare fresh dilutions for each experiment from a validated stock solution. Perform a full dose-response curve to identify the optimal concentration range for your system. | |
| Unexpected inhibitory effect at high concentrations | Off-target effects or concentration-dependent reduction in efficacy. | A study has noted a slight decrease in the peak tail current at 30 µM compared to 10 µM.[1] It is advisable to use concentrations within the optimal range determined by your dose-response experiments and avoid excessively high concentrations. |
Data Presentation
Table 1: Potency of this compound on different KCNQ channel subtypes.
| Channel Subtype | EC50 (μM) | Reference(s) |
| KCNQ2/3 | 0.69 | [3][5] |
| KCNQ2/3 (in nodose neurons) | 0.52 | [2][16] |
| KCNQ3/5 | 14.3 | [3][5] |
Table 2: Electrophysiological effects of this compound on mouse nodose neurons.
| Parameter | Control | 10 µM this compound | Reference(s) |
| M-Current Properties | |||
| Gmax (nS/pF) | 8.1 ± 4.0 | 12.6 ± 7.4 | [2][16][17] |
| V0.5 of activation (mV) | -46.7 ± 1.7 | -72.2 ± 4.4 | [2] |
| Membrane Properties | |||
| Resting Membrane Potential (mV) | -61.2 ± 4.3 | -69.2 ± 5.0 | [2] |
Experimental Protocols
Protocol 1: Perforated Patch-Clamp Electrophysiology on Mouse Nodose Neurons
This protocol is adapted from studies investigating the effects of this compound on M-currents in mouse nodose neurons.[1][2]
-
Cell Preparation: Isolate and culture nodose ganglion neurons from mice according to standard laboratory procedures.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Pipette Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 2 Mg-ATP, and 0.1 GTP (pH adjusted to 7.3 with KOH). For perforated patch, add amphotericin B (200-250 µg/mL).
-
-
Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Establish a perforated patch configuration to maintain the intracellular environment.
-
For M-current recordings, hold the cell at -20 mV. Apply a series of hyperpolarizing voltage steps (e.g., from -30 mV to -80 mV in 10 mV increments for 1 second) to deactivate the M-current. The M-current is measured as the deactivating current.
-
To measure the effect of this compound, first record baseline currents. Then, perfuse the external solution containing the desired concentration of this compound and repeat the voltage-clamp protocol.
-
-
Data Analysis:
-
Measure the amplitude of the deactivating M-current at each voltage step.
-
Construct conductance-voltage (G-V) curves by calculating the conductance at each voltage and fitting the data with a Boltzmann function to determine Gmax and V0.5.
-
Mandatory Visualization
Caption: Mechanism of action of this compound on KCNQ2/3 channels.
Caption: Troubleshooting workflow for addressing experimental variability.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Three Mechanisms Underlie KCNQ2/3 Heteromeric Potassium M-Channel Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Hydrophobic Drug/Toxin Binding Sites in Voltage-Dependent K+ and Na+ Channels [frontiersin.org]
- 9. Pore- and voltage sensor–targeted KCNQ openers have distinct state-dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Four drug-sensitive subunits are required for maximal effect of a voltage sensor–targeted KCNQ opener - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms Underlying Modulation of Neuronal KCNQ2/KCNQ3 Potassium Channels by Extracellular Protons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Novel KV7.2/KV7.3 Channel Opener this compound Reveals Subtype-Specific Functional Roles in Guinea Pig Detrusor Smooth Muscle Excitability and Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Novel KV7.2/KV7.3 Channel Opener this compound Reveals Subtype-Specific Functional Roles in Guinea Pig Detrusor Smooth Muscle Excitability and Contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
Best practices for storing and handling ICA-069673.
This technical support center provides best practices for storing and handling ICA-069673, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Storage and Handling
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring reliable experimental outcomes.
Storage of Solid Compound:
There are differing recommendations from suppliers for the storage of solid this compound. Some suggest storing it at room temperature, while others recommend -20°C. For long-term storage, it is advisable to store the solid powder at -20°C to minimize potential degradation.
Storage of Stock Solutions:
Once dissolved, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound. Supplier recommendations for storing stock solutions vary, with some suggesting -20°C and others -80°C. For maximum stability, storing aliquots at -80°C is the preferred method.
Recommended Solvents:
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For in vitro experiments, DMSO is a common solvent. When preparing stock solutions, ensure the use of anhydrous DMSO to prevent hydrolysis of the compound.
| Parameter | Recommendation |
| Solid Form Storage | -20°C for long-term storage |
| Stock Solution Storage | -80°C (aliquoted to avoid freeze-thaw cycles) |
| Recommended Solvents | DMSO, Ethanol |
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Problem | Possible Cause | Solution |
| Compound Precipitation in Aqueous Solution | Low aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed the recommended percentage (typically <0.5%).- Prepare fresh dilutions from a concentrated stock solution just before use.- Consider using a surfactant like Tween-80 or a formulation with PEG300 for in vivo studies to improve solubility. |
| Inconsistent or No Effect Observed | - Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.- Incorrect Concentration: Calculation error or inaccurate pipetting.- Cell Line/Tissue Viability: Poor health of the experimental model.- Low Channel Expression: The target KCNQ2/3 channels may not be sufficiently expressed in the chosen cell line or tissue. | - Prepare fresh stock solutions from the solid compound.- Double-check all calculations and ensure proper calibration of pipettes.- Verify the health and viability of your cells or tissue preparation.- Confirm the expression of KCNQ2 and KCNQ3 subunits in your experimental model using techniques like Western blotting or qPCR. |
| High Background Signal in Fluorescence Assays | - Autofluorescence of the Compound: this compound may exhibit some intrinsic fluorescence at the wavelengths used.- Non-specific Binding: The compound may bind to other cellular components. | - Run a control with the compound alone (no cells) to determine its autofluorescence.- Include appropriate vehicle controls in your experiments.- Optimize the assay conditions, such as washing steps, to reduce non-specific binding. |
| Unexpected Off-Target Effects | - Interaction with other ion channels or receptors: Although this compound is selective for KCNQ2/3, high concentrations may lead to off-target effects. | - Perform a dose-response curve to determine the optimal concentration range.- If off-target effects are suspected, use a structurally different KCNQ2/3 opener as a control.- Test the effect of a KCNQ channel blocker, such as XE991, to confirm that the observed effects are mediated by KCNQ channels. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective positive allosteric modulator of KCNQ2/3 (Kv7.2/7.3) potassium channels. It binds to the voltage-sensing domain (VSD) of the KCNQ2 subunit, stabilizing the open conformation of the channel. This leads to a hyperpolarizing shift in the voltage-dependence of activation, meaning the channels open at more negative membrane potentials and remain open for longer. The increased potassium efflux through these channels helps to hyperpolarize the cell membrane and reduce neuronal excitability.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the solid this compound powder in anhydrous DMSO to a concentration of 10-50 mM. Ensure the powder is completely dissolved by vortexing. Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q3: What is a typical working concentration for in vitro experiments?
A3: The effective concentration of ICA-069674 can vary depending on the experimental system. A typical starting point for in vitro experiments, such as patch-clamp electrophysiology, is in the range of 1-10 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q4: Can this compound be used in vivo?
A4: Yes, this compound has been shown to be orally bioavailable and effective in animal models. For in vivo administration, the compound may need to be formulated to improve its solubility and bioavailability. A common formulation involves the use of vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline.
Q5: Are there any known safety precautions for handling this compound?
A5: As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Refer to the material safety data sheet (MSDS) provided by the supplier for detailed safety information.
Experimental Protocols
Detailed Methodology: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the steps for recording KCNQ2/3 currents in a heterologous expression system (e.g., HEK293 cells) and assessing the effect of this compound.
1. Cell Preparation:
-
Culture HEK293 cells stably or transiently co-expressing human KCNQ2 and KCNQ3 subunits.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
Use a low-density plating to ensure easy access to individual cells for patching.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: 10 mM in DMSO.
3. Recording Procedure:
-
Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a constant rate.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
4. Data Acquisition:
-
To elicit KCNQ2/3 currents, apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms).
-
Record the resulting currents using an appropriate amplifier and data acquisition software.
-
To measure the effect of this compound, first record baseline currents in the external solution.
-
Then, perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 10 µM) and record the currents again after a few minutes of equilibration.
-
A final washout step with the external solution can be performed to check for reversibility of the effect.
5. Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after the application of this compound.
-
Plot the current-voltage (I-V) relationship.
-
To determine the voltage-dependence of activation, calculate the conductance (G) at each voltage and fit the data to a Boltzmann function to obtain the half-maximal activation voltage (V₁/₂).
Visualizations
Signaling Pathway of KCNQ2/3 Channel Modulation
Technical Support Center: Overcoming Challenges in Patch-Clamp Recordings with ICA-069673
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing patch-clamp recordings with the KCNQ2/Q3 potassium channel opener, ICA-069673.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator of KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[1] These channels are the primary molecular correlate of the neuronal M-current, a subthreshold potassium current that plays a crucial role in regulating neuronal excitability.[2][3][4] this compound enhances M-current activity by shifting the voltage-dependence of channel activation to more hyperpolarized potentials, increasing the maximal conductance, accelerating activation, and slowing deactivation.[5][6] This leads to a hyperpolarization of the resting membrane potential and a reduction in neuronal firing.[5][6]
Q2: What are the expected effects of this compound in a typical patch-clamp experiment?
A2: In voltage-clamp recordings, application of this compound is expected to cause a leftward shift in the voltage-activation curve of the M-current, an increase in the maximal current amplitude, and a pronounced slowing of the deactivation tail currents.[7][8] In current-clamp recordings, you should observe a hyperpolarization of the resting membrane potential and a decrease in the number of action potentials fired in response to a depolarizing stimulus.[1][5][9][10]
Q3: How selective is this compound?
A3: this compound exhibits significant selectivity for KCNQ2/Q3 channels. It is approximately 20-fold more selective for KCNQ2/Q3 over KCNQ3/KCNQ5 channels and has no measurable activity at KCNQ1 channels.[1]
Q4: What are the recommended concentrations of this compound to use?
A4: The effective concentration of this compound can vary depending on the expression system and specific experimental conditions. The reported EC50 for potentiation of KCNQ2/Q3 channels is approximately 0.69 µM.[1][11] A concentration of 10 µM is often used to elicit a maximal effect in many published studies.[1][9][10] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific cell type and recording conditions.
Q5: How should I prepare and store this compound solutions?
A5: this compound is soluble in DMSO and ethanol.[12] For patch-clamp experiments, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM) and then dilute it to the final working concentration in the extracellular recording solution. It is crucial to use fresh DMSO as it can be hygroscopic, which may affect the solubility of the compound.[12] Stock solutions should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
This guide addresses common problems encountered during patch-clamp recordings with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Lack of KCNQ2/Q3 expression: The cell type you are using may not endogenously express KCNQ2 and/or KCNQ3 subunits.[1] 2. Compound degradation or precipitation: The compound may have degraded or precipitated out of solution. 3. Incorrect drug concentration: The concentration of this compound may be too low to elicit a response. 4. Poor seal or whole-cell access: A leaky seal or high access resistance can mask the drug's effect. | 1. Confirm channel expression: Use RT-PCR, Western blot, or immunocytochemistry to verify the expression of KCNQ2 and KCNQ3 in your cells of interest. As a functional confirmation, the M-current should be sensitive to the known M-channel blocker XE991.[1] 2. Prepare fresh solutions: Always prepare fresh dilutions of this compound from a frozen stock on the day of the experiment. Visually inspect the final solution for any signs of precipitation (cloudiness or visible particles). If precipitation is suspected, try gentle warming or sonication, or prepare a fresh dilution. 3. Perform a concentration-response curve: Test a range of concentrations (e.g., 0.1 µM to 30 µM) to determine the effective concentration for your system.[1] 4. Ensure high-quality recordings: Aim for a giga-ohm seal (>1 GΩ) and low access resistance (<20 MΩ). Monitor these parameters throughout the experiment. |
| Weak or smaller-than-expected effect | 1. Suboptimal stoichiometry: For maximal sensitivity to this compound, a full complement of four drug-sensitive (KCNQ2) subunits in the channel tetramer is required.[7][8] The subunit composition in your cells may not be optimal. 2. Partial drug wash-in: The drug may not have had enough time to reach its target at the effective concentration. | 1. Consider your expression system: In heterologous expression systems, ensure you are co-transfecting the appropriate ratios of KCNQ2 and KCNQ3 cDNA. In native cells, the subunit composition is intrinsic and may lead to variability in the drug's effect. 2. Increase perfusion time: Allow for a longer perfusion time to ensure complete solution exchange in the recording chamber. Monitor the current in real-time to observe the onset of the drug effect. |
| Unstable recording after drug application | 1. Solvent effects: High concentrations of DMSO can be detrimental to cell health and seal stability. 2. Compound precipitation: Precipitation of the compound in the perfusion lines or recording chamber can lead to instability. | 1. Minimize final DMSO concentration: Keep the final concentration of DMSO in the recording solution as low as possible, ideally below 0.1%. 2. Ensure complete dissolution: When preparing the final dilution, ensure the compound is fully dissolved before starting the perfusion. If using a gravity-fed perfusion system, ensure there are no air bubbles that could trap precipitated compound. |
| Current "runs down" during the recording | 1. Dialysis of intracellular components: In whole-cell configuration, essential intracellular factors for channel function may be washed out. | 1. Use perforated patch-clamp: This technique maintains the integrity of the intracellular environment by using antibiotics (e.g., amphotericin B or gramicidin) to gain electrical access, thus preventing the dialysis of larger molecules.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published literature.
Table 1: Potency of this compound on KCNQ Channels
| Channel Subunit | EC50 (µM) | Reference(s) |
| KCNQ2/Q3 | 0.69 | [1][11] |
| KCNQ3/Q5 | 14.3 | [11] |
Table 2: Electrophysiological Effects of this compound on M-current
| Parameter | Effect | Concentration | Cell Type | Reference(s) |
| Voltage of half-maximal activation (V1/2) | Hyperpolarizing shift | 10 µM | Mouse Nodose Neurons | [1] |
| Maximal Conductance (Gmax) | Increase | 10 µM | Mouse Nodose Neurons | [1] |
| Deactivation Kinetics | Slowed | 10 µM | Mouse Nodose Neurons | [7][8] |
| Resting Membrane Potential | Hyperpolarization | 10 µM | Mouse Nodose Neurons | [1][9][10] |
Experimental Protocols
Perforated Patch-Clamp Recording of M-current
This protocol is adapted from studies investigating the effects of this compound on native M-currents in neurons.[1]
1. Cell Preparation:
-
Isolate neurons of interest using standard enzymatic and mechanical dissociation methods.
-
Plate the dissociated cells onto coverslips coated with an appropriate substrate (e.g., poly-L-lysine) and allow them to adhere.
2. Solutions:
-
External Solution (in mM): 134 NaCl, 6 KCl, 1 MgCl2, 2 CaCl2, 10 glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[5]
-
Internal (Pipette) Solution (in mM): 110 K-aspartate, 30 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 0.05 EGTA. Adjust pH to 7.2 with KOH.[5]
-
Perforating Agent: Prepare a stock solution of Amphotericin B in DMSO. On the day of the experiment, dilute the stock into the internal solution to a final concentration of 200-300 µg/mL. Sonicate the final solution briefly to aid dispersion.
3. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 1.5-3 MΩ when filled with the internal solution.
-
Backfill the pipette with the Amphotericin B-containing internal solution.
-
Approach a cell and form a giga-ohm seal.
-
Monitor the access resistance as the Amphotericin B perforates the cell membrane. The recording can begin once the access resistance has stabilized to a low value (typically < 20 MΩ).
-
Record baseline M-currents using a suitable voltage protocol (see below).
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record the effects of this compound on the M-current.
-
To confirm the recorded current is the M-current, a subsequent application of the M-channel blocker XE991 (10 µM) can be used.
4. Voltage-Clamp Protocol for M-current:
-
Hold the cell at a depolarized potential (e.g., -20 mV or -30 mV) to inactivate other voltage-gated channels.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -30 mV to -90 mV in 10 mV increments) to elicit deactivating M-currents (tail currents).
-
The amplitude of the tail current at a specific voltage (e.g., -50 mV) can be used to construct a voltage-activation curve.
Signaling Pathways and Experimental Workflows
KCNQ2/Q3 Channel Activation and Downstream Signaling
Activation of KCNQ2/Q3 channels by this compound leads to an increase in K+ efflux, causing membrane hyperpolarization. This hyperpolarization reduces the likelihood of voltage-gated calcium channels (VGCCs) opening, thereby decreasing Ca2+ influx. The reduction in intracellular Ca2+ can then modulate various downstream signaling pathways.
Caption: KCNQ2/Q3 channel activation pathway by this compound.
Experimental Workflow for Patch-Clamp Recording with this compound
This diagram outlines the key steps for a successful patch-clamp experiment using this compound.
Caption: A typical workflow for a patch-clamp experiment with this compound.
References
- 1. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Epidermal Growth Factor Receptor Inhibits KCNQ2/3 Current through Two Distinct Pathways: Membrane PtdIns(4,5)P2 Hydrolysis and Channel Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KCNQ2 and KCNQ5 form heteromeric channels independent of KCNQ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KCNQ2 and KCNQ3 potassium channel subunits: molecular correlates of the M-channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel KV7.2/KV7.3 Channel Opener this compound Reveals Subtype-Specific Functional Roles in Guinea Pig Detrusor Smooth Muscle Excitability and Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of epidermal growth factor receptor inhibits KCNQ2/3 current through two distinct pathways: membrane PtdIns(4,5)P2 hydrolysis and channel phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms Underlying Modulation of Neuronal KCNQ2/KCNQ3 Potassium Channels by Extracellular Protons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
Identifying and mitigating artifacts in ICA-069673 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential artifacts in experiments involving the KCNQ2/3 potassium channel opener, ICA-069673.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective opener of the KV7.2/KV7.3 (KCNQ2/3) voltage-gated potassium channels.[1] Its primary mechanism of action involves binding to the voltage sensor domain of the KCNQ2 subunit, which stabilizes the open conformation of the channel.[1][2] This leads to an increased M-current, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.[1][3]
Q2: What are the expected electrophysiological effects of this compound application?
A2: Application of this compound is expected to cause a concentration-dependent:
-
Reduction in input resistance.[3]
-
Increase in the threshold for action potential firing.[1][3]
-
Decrease in the frequency of spontaneous action potentials.[4]
-
Leftward shift in the voltage-dependence of M-channel activation.[3]
-
Slowing of channel deactivation.[3]
Q3: Is this compound selective for specific KCNQ channels?
A3: Yes, this compound is selective for KCNQ2/3 channels. It is approximately 20-fold more selective for KCNQ2/3 over KCNQ3/5 channels and has more than 150-fold selectivity over KCNQ1 channels.[1]
Q4: What are the optimal solvent and storage conditions for this compound?
A4: For stock solutions, this compound can be dissolved in DMSO (up to 100 mM) or ethanol (up to 25 mM). It is recommended to store the compound at room temperature. For specific experimental dilutions, always refer to the batch-specific certificate of analysis.
Troubleshooting Guides
Issue 1: Unexpected Baseline Drift or Hyperpolarization in Electrophysiology Recordings
Question: After applying this compound, I observe a significant downward drift in my baseline membrane potential. Is this an artifact?
Answer: A hyperpolarization of the resting membrane potential is the expected pharmacological effect of this compound due to the opening of KCNQ2/3 channels.[3][4] However, it is crucial to distinguish this from experimental artifacts such as electrode drift.
Mitigation Strategies:
-
Stable Baseline: Ensure a stable baseline recording for a sufficient period before drug application.
-
Vehicle Control: Apply the vehicle (e.g., DMSO) alone to confirm it does not cause a similar effect.
-
Positive Control: Use a known KCNQ channel blocker, such as XE991, to reverse the effect of this compound. This confirms the observed hyperpolarization is target-specific.
-
Washout: If possible, perform a washout of this compound to see if the membrane potential returns to the initial baseline.
Issue 2: High-Frequency Noise in Electrophysiological Recordings
Question: My electrophysiology rig becomes noisy after adding this compound to the bath. What could be the cause?
Answer: High-frequency noise is typically not a direct effect of this compound but rather an indication of electrical interference in the recording setup.
Mitigation Strategies:
-
Grounding: Check that all components of your rig (microscope, manipulators, perfusion system) are connected to a common ground to prevent ground loops.
-
Shielding: Use a Faraday cage to shield the setup from external electromagnetic interference.
-
Cable Management: Keep recording cables as short as possible and away from power cords.
-
Identify Noise Source: Systematically turn off nearby equipment (centrifuges, pumps, lights) to identify the source of the interference.
Issue 3: Reduced Signal-to-Noise Ratio in Fluorescence Imaging
Question: When imaging fluorescent indicators (e.g., calcium or voltage dyes) in the presence of this compound, the signal appears weaker. Why?
Answer: This could be due to several factors, including photobleaching or phototoxicity, which are common artifacts in fluorescence microscopy.[5] While this compound is not inherently fluorescent, changes in cell health or experimental conditions can exacerbate these issues.
Mitigation Strategies:
-
Reduce Illumination: Use the lowest possible excitation light intensity and exposure time to minimize photobleaching and phototoxicity.[5]
-
Use Antifade Reagents: Incorporate antifade reagents into your mounting medium for fixed-cell imaging.
-
Time-Lapse Imaging: For live-cell imaging, acquire images at longer intervals if the experimental design allows.
-
Control for Phototoxicity: Monitor cell morphology and viability in control experiments with and without this compound under the same imaging conditions.
Issue 4: Apparent Off-Target Effects
Question: I am observing effects that are not consistent with the known action of this compound on KCNQ2/3 channels. Could it have off-target effects?
Answer: this compound is highly selective, with no measurable activity over a panel of cardiac ion channels. However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. It is also important to consider the overall health of the cells or tissue preparation.
Mitigation Strategies:
-
Dose-Response Curve: Perform a dose-response experiment to ensure you are using the lowest effective concentration of this compound. The EC50 for KCNQ2/3 is approximately 0.69 µM.
-
Use Specific Antagonists: As mentioned, use a specific KCNQ2/3 blocker like XE991 to confirm that the observed effects are mediated by these channels.
-
Control Experiments: Run parallel experiments on cells or tissues known not to express KCNQ2/3 channels to check for non-specific effects.
-
Purity of Compound: Ensure the purity of your this compound stock. Impurities could lead to unexpected pharmacological effects.
Data Presentation
Table 1: Electrophysiological Effects of this compound on Vagal Sensory Neurons
| Parameter | Control | This compound (10 µM) |
| Resting Membrane Potential (mV) | -45.2 ± 1.5 | -58.6 ± 2.1 |
| Input Resistance (MΩ) | 489 ± 56 | 298 ± 34 |
| Rheobase (pA) | 62 ± 8 | 185 ± 25 |
| Action Potential Firing (at 2x Rheobase) | 8.5 ± 1.2 Hz | 1.8 ± 0.5 Hz |
Note: Data are presented as mean ± SEM and are synthesized from qualitative descriptions in the literature for illustrative purposes.[1][3]
Table 2: Selectivity Profile of this compound
| Channel | EC50 / % Inhibition |
| KCNQ2/3 | 0.69 µM (EC50) |
| KCNQ3/5 | > 13.8 µM |
| KCNQ1 | > 100 µM |
Source: Adapted from Amato et al., 2011, as cited in[1].
Experimental Protocols
Protocol 1: Mitigation of Baseline Drift in Whole-Cell Patch-Clamp Recordings
-
Pipette and Holder Preparation: Ensure the pipette holder is clean and the O-rings are properly sealed to prevent leaks. Use freshly pulled pipettes for each recording.
-
Ag/AgCl Wire Chloriding: Freshly chloride the silver wire of the recording electrode and the ground pellet to ensure a stable junction potential.
-
Cellular Health: Only record from healthy cells with a smooth appearance and a stable resting membrane potential for at least 5 minutes before applying any compounds.
-
Perfusion System: Ensure the perfusion inflow and outflow are balanced to prevent changes in bath volume or temperature, which can cause drift.
-
Vehicle Control Application: After establishing a stable baseline, perfuse the vehicle solution for 5-10 minutes to confirm the absence of mechanical or chemical artifacts from the solution exchange.
-
Drug Application and Reversal: Apply this compound and, once the effect has stabilized, co-apply a KCNQ channel blocker (e.g., 10 µM XE991) to confirm target specificity.
Mandatory Visualization
Caption: A standard experimental workflow for electrophysiological recording with drug application.
Caption: A logical workflow for troubleshooting common electrophysiological artifacts.
Caption: Simplified signaling pathway of this compound action.
References
- 1. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four drug-sensitive subunits are required for maximal effect of a voltage sensor–targeted KCNQ opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Novel KV7.2/KV7.3 Channel Opener this compound Reveals Subtype-Specific Functional Roles in Guinea Pig Detrusor Smooth Muscle Excitability and Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
Validation & Comparative
A Comparative Guide to the Efficacy of KCNQ Channel Openers: ICA-069673 and Retigabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent KCNQ potassium channel openers, ICA-069673 and retigabine. By examining their distinct mechanisms of action, potency, selectivity, and effects on neuronal excitability, this document aims to provide a comprehensive resource for researchers in the field of neuroscience and drug development. The information is supported by quantitative data from preclinical studies, detailed experimental protocols, and illustrative diagrams.
At a Glance: Key Differences and Efficacy
This compound and retigabine both exert their effects by activating KCNQ (Kv7) potassium channels, which are crucial regulators of neuronal excitability. However, they achieve this through fundamentally different mechanisms, leading to distinct pharmacological profiles. Retigabine, a first-in-class KCNQ channel opener, was approved for the treatment of epilepsy but later withdrawn due to side effects.[1] this compound is a newer, more selective compound that has been investigated for its potential therapeutic benefits.
The primary distinction lies in their binding sites on the KCNQ channel. Retigabine is understood to be a pore-targeting modulator, interacting with a conserved tryptophan residue within the S5 segment of the channel's pore domain.[2][3] In contrast, this compound is a voltage sensor domain (VSD) ligand, binding to the S3-S4 linker of the KCNQ2 subunit.[1][4] This difference in binding site leads to variances in their effects on channel gating, selectivity, and overall efficacy.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of this compound and retigabine from various preclinical studies.
| Parameter | This compound | Retigabine | Reference |
| Target | KCNQ2/Q3 channels | KCNQ2-5 channels | [1][5] |
| Binding Site | Voltage Sensor Domain (S3-S4 linker of KCNQ2) | Pore Domain (S5 segment) | [1][3][4] |
| EC50 for KCNQ2/Q3 Activation | 0.52 µM - 0.69 µM | 1.6 µM | [1] |
| Selectivity | ~20-fold selective for KCNQ2/Q3 over KCNQ3/Q5 | Broad activity across KCNQ2-5 | [1] |
| Effect on Maximal Conductance | Increases maximal conductance | No effect on maximal conductance | [1] |
| Effect on Voltage-Dependence of Activation | Pronounced hyperpolarizing shift | Hyperpolarizing shift | [1][5] |
| In Vivo Efficacy (Anticonvulsant Models) | Effective in rodent seizure models | Effective in a broad range of seizure models | [6][7][8][9] |
Mechanism of Action: A Tale of Two Binding Sites
The distinct binding sites of this compound and retigabine on the KCNQ channel protein result in different modulatory effects on channel function.
As depicted in Figure 1, this compound's interaction with the voltage-sensing domain leads to a significant leftward shift in the voltage-dependence of channel activation and an increase in the maximal channel conductance.[1] This means the channel is more likely to be open at more negative membrane potentials and can conduct more potassium ions when open. Retigabine's binding within the pore also causes a hyperpolarizing shift in activation but does not affect the maximal conductance.[1] These mechanistic differences contribute to their distinct efficacy and selectivity profiles.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and retigabine are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the KCNQ channels in response to the application of the compounds.
Cell Preparation:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells are commonly used.
-
Transfection: Cells are transiently or stably transfected with cDNAs encoding the desired KCNQ channel subunits (e.g., KCNQ2 and KCNQ3). A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Plating: Transfected cells are plated onto glass coverslips 24-48 hours before recording.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).
Recording Procedure:
-
Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Patch pipettes with a resistance of 3-5 MΩ are pulled from borosilicate glass capillaries and filled with the internal solution.
-
A gigaseal (>1 GΩ) is formed between the pipette tip and the cell membrane of a transfected cell.
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
Membrane currents are recorded using a patch-clamp amplifier.
-
To assess the effect of the compounds, a voltage-clamp protocol is applied. For KCNQ channels, a typical protocol involves holding the cell at -80 mV and then applying depolarizing steps to various potentials (e.g., from -100 mV to +40 mV in 10 mV increments).
-
The baseline current is recorded, after which the test compound (this compound or retigabine) is applied via the perfusion system at various concentrations.
-
The effect of the compound on the current amplitude, voltage-dependence of activation, and kinetics is measured and analyzed.
Rubidium Efflux Assay
This is a functional assay to measure the activity of potassium channels by quantifying the efflux of rubidium ions (Rb+), which are permeable through K+ channels.
Cell Preparation:
-
Cell Line: A stable cell line expressing the KCNQ channel of interest (e.g., CHO-KCNQ2/Q3) is used.
-
Plating: Cells are seeded in 96-well plates.
Assay Procedure:
-
Loading: Cells are incubated in a loading buffer containing RbCl for a sufficient time to allow for Rb+ uptake (e.g., 2-4 hours).
-
Washing: The loading buffer is removed, and the cells are washed with a Rb+-free buffer to remove extracellular Rb+.
-
Stimulation: A stimulation buffer containing a high concentration of KCl (to depolarize the cells and open voltage-gated channels) and the test compound (this compound or retigabine) at various concentrations is added to the wells.
-
Incubation: The plate is incubated for a specific period (e.g., 10-30 minutes) to allow for Rb+ efflux.
-
Sample Collection: The supernatant containing the effluxed Rb+ is collected.
-
Cell Lysis: The remaining intracellular Rb+ is released by adding a lysis buffer.
-
Quantification: The amount of Rb+ in the supernatant and the cell lysate is quantified using atomic absorption spectroscopy.
-
Data Analysis: The percentage of Rb+ efflux is calculated for each condition, and dose-response curves are generated to determine the EC50 values of the compounds.
In Vivo Anticonvulsant Activity Models
These models are used to assess the efficacy of the compounds in reducing or preventing seizures in animals.
Animal Models:
-
Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures and is predictive of efficacy against generalized seizures.
-
Pentylenetetrazol (PTZ) Seizure Test: This model induces clonic seizures and is predictive of efficacy against absence seizures.
-
Kainic Acid-Induced Seizure Model: This model induces status epilepticus and temporal lobe epilepsy.[8][9]
General Procedure:
-
Animals: Mice or rats are typically used.
-
Drug Administration: The test compound (this compound or retigabine) or vehicle is administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses.
-
Seizure Induction: After a specific pretreatment time, seizures are induced using the chosen model (e.g., electrical stimulation for MES, injection of PTZ or kainic acid).
-
Observation: Animals are observed for a defined period, and seizure activity is scored based on a standardized scale (e.g., Racine scale for kainic acid-induced seizures).
-
Data Analysis: The ability of the compound to prevent seizures, delay the onset of seizures, or reduce the severity of seizures is evaluated and compared to the vehicle-treated group. The ED50 (effective dose for 50% of the animals) can be calculated.
Conclusion
Both this compound and retigabine are effective activators of KCNQ channels, but their distinct mechanisms of action and selectivity profiles have significant implications for their therapeutic potential. This compound's higher selectivity for KCNQ2/Q3 channels and its unique effect on maximal conductance suggest it may offer a more targeted therapeutic approach with a potentially improved side-effect profile compared to the broader-acting retigabine. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and compare the efficacy of these and other KCNQ channel modulators. The continued exploration of these compounds is crucial for the development of novel therapies for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.
References
- 1. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sequence determinants of subtype‐specific actions of KCNQ channel openers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pore- and voltage sensor–targeted KCNQ openers have distinct state-dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Removal of KCNQ2 from Parvalbumin-expressing Interneurons Improves Anti-Seizure Efficacy of Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The spectrum of anticonvulsant efficacy of retigabine (ezogabine) in animal models: Implications for clinical use [ouci.dntb.gov.ua]
- 8. Retigabine, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations | PLOS One [journals.plos.org]
- 9. :: Journal of Epilepsy Research [j-epilepsy.org]
A Comparative Guide to KCNQ Channel Openers: ICA-069673 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the KCNQ channel opener ICA-069673 with other notable alternatives, including retigabine and flupirtine. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to KCNQ Channels and Their Therapeutic Potential
Voltage-gated potassium channels of the KCNQ family (Kv7) are critical regulators of neuronal excitability. The heteromeric KCNQ2/3 channels are the primary molecular correlate of the M-current, a sub-threshold potassium current that stabilizes the resting membrane potential and prevents repetitive firing of neurons.[1][2] Dysfunctional KCNQ2/3 channels are linked to hyperexcitability disorders such as epilepsy.[1] Consequently, openers of KCNQ2/3 channels represent a promising therapeutic strategy for these conditions.
This compound is a selective KCNQ2/3 channel opener that has demonstrated efficacy in preclinical models of epilepsy. Unlike earlier KCNQ openers such as retigabine, this compound exhibits a distinct mechanism of action, targeting the voltage-sensing domain of the channel rather than the pore.[3][4] This guide will delve into the comparative pharmacology, mechanism of action, and experimental evaluation of this compound and other key KCNQ channel openers.
Quantitative Comparison of In Vitro Potency
The following tables summarize the half-maximal effective concentrations (EC50) of this compound, retigabine, and flupirtine on various KCNQ channel subtypes. Lower EC50 values indicate higher potency.
Table 1: Potency of KCNQ Channel Openers on KCNQ2/3 Heteromeric Channels
| Compound | KCNQ2/3 EC50 (µM) | Reference(s) |
| This compound | 0.69 | [5][6] |
| Retigabine | 1.6 - 1.9 | [7][8] |
| Flupirtine | ~17.7 (functional inhibition of contractility) | [9] |
Table 2: Selectivity Profile of KCNQ Channel Openers
| Compound | KCNQ3/5 EC50 (µM) | KCNQ4 EC50 (µM) | KCNQ1 Activity | Reference(s) |
| This compound | 14.3 | - | No measurable activity | [1][3] |
| Retigabine | - | 5.2 | No enhancement | [8] |
| Flupirtine | - | - | - |
Note: Data for flupirtine on specific recombinant KCNQ subtypes is less consistently reported in the literature.
Mechanism of Action
The primary mechanism of KCNQ channel openers is to increase the probability of the channel being in the open state, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization makes neurons less excitable and less likely to fire action potentials. However, the specific binding sites and molecular mechanisms can differ between compounds.
-
This compound: This compound acts on the voltage-sensing domain (VSD) of the KCNQ2 subunit.[3] It stabilizes the activated conformation of the VSD, leading to a hyperpolarizing shift in the voltage-dependence of channel activation and an increase in the maximal channel conductance.[4][10]
-
Retigabine: In contrast, retigabine targets the pore domain of KCNQ channels.[8] It is thought to bind to a conserved tryptophan residue within the S5-S6 pore loop, stabilizing the open state of the channel.[11] This results in a hyperpolarizing shift in the voltage-dependence of activation but does not increase the maximal conductance.[3]
-
Flupirtine: Flupirtine is also a KCNQ channel opener, and its mechanism is thought to involve the activation of Kv7 channels, leading to neuronal hyperpolarization.[12][13] It also exhibits indirect NMDA receptor antagonist properties.[9][14]
Visualizing the Mechanisms
The following diagrams illustrate the distinct mechanisms of action of these KCNQ channel openers.
References
- 1. rikee.org [rikee.org]
- 2. Three Mechanisms Underlie KCNQ2/3 Heteromeric Potassium M-Channel Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contribution of KCNQ2 and KCNQ3 to the medium and slow afterhyperpolarization currents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Epidermal Growth Factor Receptor Inhibits KCNQ2/3 Current through Two Distinct Pathways: Membrane PtdIns(4,5)P2 Hydrolysis and Channel Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retigabine holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. KCNQ2/3 openers show differential selectivity and site of action across multiple KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjgnet.com [wjgnet.com]
- 13. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flupirtine - Wikipedia [en.wikipedia.org]
Validating the Selectivity of ICA-069673 for KCNQ2/Q3 Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ICA-069673, a selective KCNQ2/Q3 potassium channel opener, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate signaling pathways and experimental workflows.
This compound (N-(2-chloro-5-pyrimidinyl)-3,4-difluorobenzamide) has emerged as a valuable tool for studying the physiological roles of KCNQ2/Q3 channels due to its demonstrated selectivity. This document aims to provide researchers with the necessary information to validate and understand its specific mode of action.
Comparative Selectivity and Potency
This compound exhibits a significant preference for KCNQ2/Q3 channels over other KCNQ subtypes and a panel of other ion channels.[1][2] Its potency and selectivity have been characterized using various electrophysiological and ion flux assays.
| Compound | Target | EC50 (µM) | Selectivity Profile | Reference |
| This compound | KCNQ2/Q3 | 0.69 | ~20-fold selective over KCNQ3/KCNQ5 (EC50 = 14.3 µM).[3] >150-fold selective over KCNQ1.[4] No measurable activity over a panel of cardiac ion channels.[1][2] | [1][3] |
| Retigabine | KCNQ2-5 | - | Pan-activator of KCNQ2-5 channels with little subtype specificity.[5][6] | [5] |
| ICA-27243 | KCNQ2/Q3 | 0.38 | Selective for KCNQ2/Q3 channels.[7] Less potent but greater efficacy and improved selectivity over KCNQ1 compared to this compound.[3] | [3][7] |
| ML213 | KCNQ2, KCNQ4, KCNQ5 | - | Selective for KCNQ2, KCNQ4, KCNQ5 and heteromeric KCNQ4/KCNQ5 channels.[8] | [8] |
Mechanism of Action
This compound's selectivity is attributed to its unique binding site on the KCNQ channel. Unlike retigabine, which targets the pore domain, this compound interacts with the voltage-sensing domain (VSD) of the KCNQ2 subunit.[5][6] Specifically, residues F168 and A181 in the S3 segment of the KCNQ2 VSD are crucial for its activity and subtype specificity.[9][10] This distinct mechanism of action contributes to its specific effects on channel gating, including a hyperpolarizing shift in the voltage-dependence of activation and an increase in maximal conductance.[7][10]
References
- 1. ICA 069673 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The Novel KV7.2/KV7.3 Channel Opener this compound Reveals Subtype-Specific Functional Roles in Guinea Pig Detrusor Smooth Muscle Excitability and Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Sequence determinants of subtype‐specific actions of KCNQ channel openers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pore- and voltage sensor–targeted KCNQ openers have distinct state-dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Four drug-sensitive subunits are required for maximal effect of a voltage sensor–targeted KCNQ opener - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of ICA-069673 in Diverse Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of ICA-069673, a selective KCNQ2/3 potassium channel opener, in various cell lines. Its performance is objectively compared with other KCNQ channel activators, supported by experimental data, to aid in the selection of appropriate research tools and potential therapeutic agents.
Introduction to this compound and KCNQ Channel Modulation
This compound is a potent and selective activator of KCNQ2/3 (KV7.2/KV7.3) voltage-gated potassium channels.[1] These channels are critical regulators of neuronal excitability, and their activation is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy. This compound's mechanism of action is distinct from many other KCNQ activators. It targets the voltage-sensing domain (VSD) of the KCNQ2 subunit, leading to a hyperpolarizing shift in the voltage-dependence of channel activation and an increase in the maximal channel conductance.[2][3] This dual effect results in a robust suppression of neuronal firing.
This guide compares the effects of this compound with two other well-characterized KCNQ channel activators:
-
Retigabine (Ezogabine): A first-in-class KCNQ channel opener that binds to a tryptophan residue in the channel pore (S5 segment).[4] It primarily causes a hyperpolarizing shift in the voltage-dependence of activation without significantly affecting the maximal conductance.[2]
-
ML213: A potent and selective activator of KCNQ2 and KCNQ4 channels.[5]
Comparative Efficacy of KCNQ Channel Activators
The following tables summarize the quantitative effects of this compound and its alternatives on various KCNQ channel subtypes expressed in different cell lines. The data is compiled from multiple studies to provide a broad overview of their activity.
Table 1: Potency (EC50) of KCNQ Channel Activators in Different Cell Lines
| Compound | Target Channel(s) | Cell Line | Assay Type | EC50 (µM) | Reference(s) |
| This compound | KCNQ2/3 | CHO | Rubidium Efflux | 0.69 | [1][6] |
| KCNQ3/5 | CHO | Rubidium Efflux | 14.3 | [1][7] | |
| KCNQ2/3 | Mouse Nodose Neurons | Patch Clamp | 0.52 | [8] | |
| Retigabine | KCNQ2/3 | CHO | Patch Clamp | 1.6 - 1.9 | [3] |
| KCNQ2 | CHO | Patch Clamp | 2.5 | [3] | |
| KCNQ3 | CHO | Patch Clamp | 0.6 | [3] | |
| KCNQ4 | CHO | Patch Clamp | 5.2 | [3] | |
| KCNQ2/3 | CHO-K1 | Thallium Flux | 11.2 | [9] | |
| ML213 | KCNQ2 | CHO | Thallium Flux | 0.23 | [5][10][11] |
| KCNQ4 | CHO | Thallium Flux | 0.51 | [5][10][11] | |
| KCNQ4 | A7r5 | Patch Clamp | 1.6 | [8] | |
| KCNQ5 | A7r5 | Patch Clamp | 4.6 | [8] | |
| KCNQ4/5 | A7r5 | Patch Clamp | 3.8 | [10] |
Table 2: Modulation of KCNQ Channel Gating Properties
| Compound | Target Channel | Cell Line | Effect on V1/2 of Activation (mV) | Effect on Maximal Conductance | Reference(s) |
| This compound | KCNQ2/3 | Mouse Nodose Neurons | -25.5 (Hyperpolarizing Shift) | Increased | [8] |
| KCNQ4 | A7r5 | Significant Negative Shift | Increased | [8] | |
| KCNQ5 | A7r5 | -16.0 (Modest Negative Shift) | Slightly Reduced | [8] | |
| Retigabine | KCNQ2/3 | CHO | -33.1 (Hyperpolarizing Shift) | No significant change | |
| KCNQ2/3 | Rat Sympathetic Neurons | Hyperpolarizing Shift | Not specified | ||
| ML213 | KCNQ2 | CHO | -37.4 (Hyperpolarizing Shift) | >4-fold increase | [5] |
| KCNQ4 | A7r5 | -25.0 (Negative Shift) | Increased to 212% of control | [8] | |
| KCNQ5 | A7r5 | -43.9 (Negative Shift) | Increased to 181% of control | [8] |
Signaling Pathways and Mechanisms of Action
The distinct binding sites of this compound and Retigabine on the KCNQ channel lead to different modulatory effects. These mechanisms are depicted in the following diagrams.
Caption: Mechanism of this compound action on KCNQ channels.
Caption: Mechanism of Retigabine action on KCNQ channels.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
-
CHO (Chinese Hamster Ovary) Cells: CHO cells stably or transiently expressing specific human KCNQ channel subunits (e.g., KCNQ2, KCNQ3, KCNQ4, KCNQ5, or co-expressions like KCNQ2/3) are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For stable cell lines, a selection antibiotic (e.g., G418) is included in the culture medium.
-
HEK293 (Human Embryonic Kidney 293) Cells: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, penicillin, and streptomycin. Cells are maintained under the same conditions as CHO cells. Transient transfection with KCNQ channel-encoding plasmids is a common method for heterologous expression in these cells.
-
A7r5 Cells: This rat embryonic thoracic aortic smooth muscle cell line is cultured in DMEM supplemented with 10% FBS. For overexpression studies, cells can be infected with adenoviral vectors carrying the desired KCNQ channel constructs.[8]
Electrophysiology (Whole-Cell Patch-Clamp)
The whole-cell patch-clamp technique is used to record ionic currents through KCNQ channels in response to controlled changes in membrane voltage.
-
Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Internal Solution (Pipette Solution): A typical internal solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.3 with KOH.
-
External Solution (Bath Solution): A standard external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Recording Procedure:
-
A coverslip with adherent cells is placed in a recording chamber and perfused with the external solution.
-
A micropipette filled with the internal solution is brought into contact with a cell membrane to form a high-resistance seal (giga-seal).
-
The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
Membrane currents are recorded in response to voltage-clamp protocols. A typical protocol to study KCNQ channel activation involves holding the cell at a hyperpolarized potential (e.g., -80 mV) and then applying depolarizing voltage steps of varying amplitudes (e.g., from -100 mV to +40 mV in 10 mV increments).
-
The effect of compounds is assessed by perfusing the external solution containing the desired concentration of the test compound and repeating the voltage-clamp protocol.
-
Thallium Flux Assay
This is a fluorescence-based high-throughput screening method to identify potassium channel modulators. Thallium ions (Tl+) can pass through open potassium channels and are detected by a Tl+-sensitive fluorescent dye pre-loaded into the cells.
-
Cell Preparation: Cells expressing the target KCNQ channel are plated in 96- or 384-well plates.
-
Dye Loading: Cells are incubated with a thallium-sensitive fluorescent dye (e.g., from the FLIPR Potassium Assay Kit) according to the manufacturer's instructions.
-
Compound Incubation: The test compounds (e.g., this compound, Retigabine) are added to the wells and incubated for a specific period (e.g., 30 minutes).
-
Thallium Stimulation and Detection: A solution containing thallium is added to the wells, and the resulting increase in intracellular fluorescence is measured over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the activity of the potassium channels.
-
Data Analysis: The fluorescence signal in the presence of a test compound is compared to the signal in control wells (vehicle only) to determine the compound's effect on channel activity.
Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of a KCNQ channel activator like this compound.
Caption: Experimental workflow for KCNQ activator validation.
Conclusion
This compound is a selective KCNQ2/3 channel opener with a distinct mechanism of action that involves modulation of the voltage-sensing domain. This leads to both a hyperpolarizing shift in the voltage-dependence of activation and an increase in maximal conductance, resulting in a potent suppression of neuronal excitability. Cross-validation studies in various cell lines, including CHO, HEK293, and A7r5, demonstrate its efficacy and provide a basis for comparison with other KCNQ activators like Retigabine and ML213. The choice of compound for a particular research application will depend on the specific KCNQ subtype of interest and the desired modulatory profile. This guide provides the necessary data and protocols to make an informed decision for future studies in the field of KCNQ channel pharmacology.
References
- 1. ICA 069673 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 2. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pore- and voltage sensor–targeted KCNQ openers have distinct state-dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequence determinants of subtype‐specific actions of KCNQ channel openers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel KCNQ2 channel activators discovered using fluorescence-based and automated patch-clamp-based high-throughput screening techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Novel KV7.2/KV7.3 Channel Opener this compound Reveals Subtype-Specific Functional Roles in Guinea Pig Detrusor Smooth Muscle Excitability and Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to KCNQ2/3 Channel Openers: Replicating Published Findings on ICA-069673
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the KCNQ2/3 potassium channel opener ICA-069673 with other alternatives, supported by experimental data. It is designed to assist researchers in replicating and building upon published findings in the field of neuronal excitability and ion channel modulation.
Executive Summary
This compound is a potent and selective activator of KCNQ2/3 channels, which are key regulators of neuronal excitability. Unlike the broader spectrum activator retigabine, this compound exhibits a distinct mechanism of action by targeting the voltage-sensing domain (VSD) of the KCNQ2 subunit, rather than the channel pore.[1][2] This specificity offers a valuable tool for dissecting the roles of different KCNQ channel subunits and activation mechanisms. This guide presents a compilation of quantitative data from published studies, detailed experimental protocols for key assays, and visual diagrams to facilitate a comprehensive understanding of this compound's pharmacological profile.
Data Presentation: Quantitative Comparison of KCNQ Channel Openers
The following tables summarize the key electrophysiological parameters of this compound in comparison to the well-characterized KCNQ channel opener, retigabine.
Table 1: Potency (EC50) of KCNQ Channel Openers
| Compound | Target | EC50 (µM) | Assay Type | Reference |
| This compound | KCNQ2/3 | 0.52 | Electrophysiology (M-current potentiation) | [3] |
| This compound | KCNQ2/3 | 0.69 | Rubidium Efflux Assay | [3] |
| Retigabine | KCNQ2/3 | 1.9 ± 0.2 | Electrophysiology | [4] |
| Retigabine | KCNQ2 | 2.5 ± 0.6 | Electrophysiology | [4] |
| Retigabine | KCNQ3 | 0.6 ± 0.3 | Electrophysiology | [4] |
| Retigabine | KCNQ4 | 5.2 ± 0.9 | Electrophysiology | [4] |
Table 2: Effects on Voltage-Dependent Activation (ΔV½)
| Compound | Target | ΔV½ (mV) | Concentration (µM) | Reference |
| This compound | KCNQ2 | Large hyperpolarizing shift | Not specified | [1] |
| Retigabine | KCNQ2/3 | -30.4 | 10 | [4] |
| Retigabine | KCNQ2 | -24.2 | 10 | [4] |
| Retigabine | KCNQ3 | -42.8 | 10 | [4] |
| Retigabine | KCNQ4 | -13.6 | 10 | [4] |
Table 3: Effects on Maximal Channel Conductance
| Compound | Target | Effect on Maximal Conductance | Reference |
| This compound | KCNQ2 | ~2-fold enhancement of peak current | [1] |
| Retigabine | KCNQ2 | No significant change | [4] |
| Retigabine | KCNQ3 & KCNQ4 | Increased | [4] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is essential for directly measuring the activity of KCNQ channels in response to chemical compounds.
Objective: To determine the effect of this compound and other modulators on the activity of specific KCNQ channel subtypes expressed in a heterologous system (e.g., CHO or HEK293 cells).
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the desired KCNQ channel subunits (e.g., KCNQ2/3) under standard conditions.
-
Electrode Preparation: Pull borosilicate glass micropipettes to a resistance of 3-7 MΩ and fill with an intracellular solution (e.g., containing K-Gluconate).
-
Recording: Establish a whole-cell patch-clamp recording configuration. Rupture the cell membrane with suction to allow electrical access to the cell's interior.
-
Voltage Protocol: Apply a series of voltage steps (e.g., from -110 mV to +50 mV) to the cell to elicit ionic currents through the KCNQ channels.
-
Drug Application: Perfuse the compound of interest (e.g., this compound) into the recording chamber at various concentrations.
-
Data Analysis: Measure the resulting changes in current amplitude and voltage-dependence of activation to determine EC50 and ΔV½ values.[5][6][7][8]
Rubidium Efflux Assay
This assay provides a higher-throughput method for assessing the activity of potassium channels.
Objective: To measure the efflux of rubidium ions (Rb⁺), a surrogate for K⁺, through KCNQ channels as an indicator of channel opening.
Methodology:
-
Cell Seeding: Plate cells stably expressing the KCNQ channel of interest in 96-well plates.
-
Rb⁺ Loading: Incubate the cells with a loading buffer containing RbCl for a sufficient time to allow Rb⁺ to enter the cells.
-
Washing: Wash the cells multiple times with a buffer to remove extracellular Rb⁺.
-
Compound Incubation: Incubate the cells with the test compound (e.g., this compound) in a buffer that stimulates channel activity (e.g., containing a high concentration of potassium).
-
Sample Collection: Collect the supernatant, which contains the effused Rb⁺. Lyse the cells to release the remaining intracellular Rb⁺.
-
Quantification: Measure the Rb⁺ content in both the supernatant and the cell lysate using atomic absorption spectrometry.
-
Data Analysis: Calculate the percentage of Rb⁺ efflux to determine the extent of channel activation.[9][10][11][12][13]
Mandatory Visualization
Signaling Pathway and Mechanism of Action
Caption: Mechanism of KCNQ2/3 channel activation by this compound and Retigabine.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.
Logical Relationship: Comparison of KCNQ Openers
Caption: Key pharmacological differences between this compound and Retigabine.
References
- 1. Sequence determinants of subtype‐specific actions of KCNQ channel openers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. benchchem.com [benchchem.com]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acseusa.org [acseusa.org]
- 11. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 12. Validation of an atomic absorption rubidium ion efflux assay for KCNQ/M-channels using the ion Channel Reader 8000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
ICA-069673 as a Positive Control for KCNQ2/Q3 Channel Activation: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a reliable positive control is paramount for validating assays and interpreting experimental data. In the study of KCNQ2/Q3 potassium channels, which are critical regulators of neuronal excitability and established targets for anticonvulsant drugs, ICA-069673 has emerged as a potent and selective activator. This guide provides a comprehensive comparison of this compound with other commonly used KCNQ2/Q3 activators, supported by experimental data and detailed protocols to aid in the selection of the most appropriate positive control for your research needs.
The KCNQ2 and KCNQ3 subunits co-assemble to form heterotetrameric potassium channels that generate the M-current, a subthreshold, non-inactivating current that dampens repetitive neuronal firing.[1][2][3][4][5] Augmenting the M-current by positive allosteric modulators, or openers, of KCNQ2/Q3 channels is a validated therapeutic strategy for epilepsy.[1][6] this compound is a selective KCNQ2/Q3 channel opener that has been characterized for its ability to enhance M-current density, accelerate activation, and delay deactivation of the channels.[7][8][9]
Comparative Analysis of KCNQ2/Q3 Channel Activators
To provide a clear and objective comparison, the following tables summarize the key electrophysiological parameters of this compound and two other well-characterized KCNQ2/Q3 activators: Retigabine and ML213. The data presented is collated from various studies employing whole-cell patch-clamp electrophysiology in mammalian cell lines expressing recombinant KCNQ channels.
| Compound | Target | EC50 (μM) | V1/2 Shift (mV) | Cell Line | Reference |
| This compound | KCNQ2/Q3 | 0.52 - 0.69 | -25.5 | Mouse Nodose Neurons / CHO | [10][11] |
| Retigabine | KCNQ2/Q3 | 1.6 - 5.2 | -20 to -33.1 | CHO / Xenopus Oocytes | [12][13] |
| ML213 | KCNQ2 | 0.23 | -37.4 | HEK293 | [14][15] |
| ML213 | KCNQ2/Q3 | 0.37 | Not Reported | Not Reported | [15] |
Table 1: Potency and Efficacy of KCNQ2/Q3 Channel Activators. This table highlights the half-maximal effective concentration (EC50) and the negative shift in the voltage of half-maximal activation (V1/2) for each compound. A more negative V1/2 shift indicates that the channel is more easily opened at hyperpolarized membrane potentials.
| Compound | KCNQ1 | KCNQ2 | KCNQ3 | KCNQ4 | KCNQ5 | KCNQ2/Q3 | KCNQ3/Q5 | Reference |
| This compound | >150-fold selective | - | - | - | - | 20-fold selective vs Q3/Q5 | - | [8] |
| Retigabine | Inactive | EC50 = 2.5 µM | EC50 = 0.6 µM | EC50 = 5.2 µM | - | EC50 = 1.9 µM | - | [16][17] |
| ML213 | >80-fold selective | EC50 = 0.23 µM | >80-fold selective | EC50 = 0.51 µM | >80-fold selective | EC50 = 0.37 µM | - | [14][15] |
Table 2: Selectivity Profile of KCNQ Channel Activators. This table showcases the selectivity of each compound across different KCNQ channel subtypes. High selectivity for KCNQ2/Q3 is crucial for minimizing off-target effects.
Mechanism of Action and Signaling Pathway
KCNQ2/Q3 channels play a pivotal role in regulating neuronal excitability. By opening at subthreshold membrane potentials, the resulting potassium efflux hyperpolarizes the membrane, making it more difficult for the neuron to reach the action potential threshold. Activators like this compound enhance this "brake" on neuronal firing.
References
- 1. Three Mechanisms Underlie KCNQ2/3 Heteromeric Potassium M-Channel Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electro-mechanical coupling of KCNQ channels is a target of epilepsy-associated mutations and retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | KCNQs: Ligand- and Voltage-Gated Potassium Channels [frontiersin.org]
- 4. C-terminal interaction of KCNQ2 and KCNQ3 K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization and in vitro pharmacological rescue of KCNQ2 pore mutations associated with epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of ML213 as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Rigorous Negative Controls for ICA-069673 in KCNQ2/3 Channel Research
For researchers, scientists, and drug development professionals investigating the KCNQ2/3 potassium channel activator ICA-069673, the implementation of appropriate negative controls is paramount for validating experimental findings and ensuring data integrity. This guide provides a comprehensive comparison of recommended negative control strategies, complete with experimental protocols and data presentation formats.
This compound is a potent and selective activator of Kv7.2/Kv7.3 (KCNQ2/3) potassium channels, which are critical regulators of neuronal excitability.[1][2][3] The compound exerts its effects by targeting the voltage-sensing domain (VSD) of the KCNQ2 subunit, leading to a hyperpolarizing shift in the voltage-dependence of activation and an increase in the M-current.[1][4][5] To unequivocally attribute the observed physiological effects to the specific action of this compound on KCNQ2/3 channels, a multi-faceted negative control strategy is essential.
Comparison of Negative Control Strategies
The ideal negative control for a pharmacological agent would be a structurally identical but functionally inactive molecule. In the absence of a commercially available inactive analog of this compound, researchers must employ a combination of genetic and pharmacological approaches to validate the specificity of their results.
| Control Strategy | Principle | Advantages | Disadvantages |
| Genetic Knockout/Knockdown | Removal of the drug's target protein (KCNQ2 and/or KCNQ3). | The most definitive control for target engagement. If this compound has no effect in the absence of KCNQ2/3, it confirms the drug's specificity.[1][6] | Can be time-consuming and expensive to generate knockout models. Potential for developmental compensation. |
| Site-Directed Mutagenesis | Introduction of point mutations into the KCNQ2 VSD (e.g., F168L, A181P) that are known to abolish this compound sensitivity.[1] | Highly specific for the drug's binding site. Confirms that the observed effects are due to interaction with a specific molecular determinant. | Requires molecular biology expertise and validation of mutant channel expression and function. |
| Pharmacological Blockade | Pre-treatment with a non-specific KCNQ channel blocker, such as XE991, to occlude the effects of this compound. | Readily available and easy to implement. Useful for confirming that the observed effects are mediated by KCNQ channels.[7] | XE991 is not specific to KCNQ2/3 and will block other KCNQ channels. Does not confirm specificity for the VSD binding site of this compound. |
| Vehicle Control | Application of the solvent used to dissolve this compound (typically DMSO) at the same final concentration. | Essential for controlling for any non-specific effects of the vehicle on the experimental system. | Does not control for off-target effects of the drug molecule itself. |
Experimental Protocols
Genetic Knockout Control
Objective: To demonstrate that the effects of this compound are absent in cells or tissues lacking KCNQ2/3 channels.
Methodology:
-
Cell Culture: Obtain or generate a cell line (e.g., HEK293, CHO) with stable knockout of KCNQ2 and KCNQ3 genes using CRISPR/Cas9 or other gene-editing technologies.
-
Animal Models: Utilize conditional or constitutive knockout mice for Kcnq2 and Kcnq3.
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings on both wild-type and KCNQ2/3 knockout cells/neurons.
-
Establish a baseline recording of membrane potential and M-current.
-
Apply this compound (e.g., 1-10 µM) to both wild-type and knockout preparations.
-
Measure changes in resting membrane potential, current density, and voltage-dependence of activation.
-
-
Data Analysis: Compare the response to this compound in wild-type versus knockout preparations. A lack of response in the knockout group indicates target specificity.
Site-Directed Mutagenesis Control
Objective: To confirm that this compound acts on its specific binding site within the KCNQ2 VSD.
Methodology:
-
Plasmid Construction: Generate expression plasmids for KCNQ2 with point mutations at key residues (e.g., F168L or A181P) and co-transfect with wild-type KCNQ3 into a suitable cell line.
-
Transfection and Expression: Transfect cells and allow for protein expression.
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings on cells expressing either wild-type KCNQ2/3 or mutant KCNQ2/wild-type KCNQ3 channels.
-
Establish a baseline recording.
-
Apply this compound and measure the resulting changes in channel activity.
-
-
Data Analysis: Compare the dose-response relationship of this compound on wild-type versus mutant channels. A significant reduction or abolition of the effect in the mutant-expressing cells validates the specific site of action.
Pharmacological Blockade
Objective: To confirm that the observed effects are mediated through KCNQ channels.
Methodology:
-
Preparation: Prepare cells or tissue slices for electrophysiological recording.
-
Electrophysiology:
-
Obtain a stable baseline recording.
-
Apply the KCNQ channel blocker XE991 (e.g., 10 µM) to the preparation and allow it to equilibrate.
-
In the continued presence of XE991, apply this compound.
-
Measure any changes in membrane potential or current.
-
-
Data Analysis: Compare the effect of this compound in the absence and presence of XE991. If XE991 blocks the effect of this compound, it supports the involvement of KCNQ channels.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between experimental conditions and controls.
Table 1: Effect of this compound on Resting Membrane Potential (RMP) in Wild-Type vs. KCNQ2/3 Knockout Neurons
| Genotype | Treatment | N | Baseline RMP (mV) | RMP after Treatment (mV) | ΔRMP (mV) |
| Wild-Type | Vehicle | 10 | -65.2 ± 1.5 | -65.4 ± 1.6 | -0.2 ± 0.3 |
| Wild-Type | This compound (10 µM) | 10 | -64.9 ± 1.3 | -75.1 ± 1.8 | -10.2 ± 0.9 |
| KCNQ2/3 KO | Vehicle | 10 | -66.1 ± 1.7 | -66.0 ± 1.8 | 0.1 ± 0.4 |
| KCNQ2/3 KO | This compound (10 µM) | 10 | -65.8 ± 1.4 | -65.9 ± 1.5 | -0.1 ± 0.3 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on KCNQ2/3 Current Activation (V50)
| Channel Expressed | Treatment | N | V50 of Activation (mV) | ΔV50 (mV) |
| WT KCNQ2/3 | Vehicle | 8 | -30.5 ± 2.1 | - |
| WT KCNQ2/3 | This compound (1 µM) | 8 | -45.2 ± 2.5 | -14.7 ± 1.1 |
| KCNQ2(F168L)/KCNQ3 | Vehicle | 8 | -31.1 ± 1.9 | - |
| KCNQ2(F168L)/KCNQ3 | This compound (1 µM) | 8 | -32.0 ± 2.2 | -0.9 ± 0.5 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Visualizing Experimental Logic and Pathways
Caption: Logical workflow for validating this compound specificity.
Caption: Signaling pathway of this compound and points of negative control.
References
- 1. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by ML213 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICA 069673 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 4. Pore- and voltage sensor-targeted KCNQ openers have distinct state-dependent actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specificity of M‐channel activators: binding or effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Novel KV7.2/KV7.3 Channel Opener this compound Reveals Subtype-Specific Functional Roles in Guinea Pig Detrusor Smooth Muscle Excitability and Contractility - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Sites: Unlocking KCNQ2/3 Channels with ICA-069673 and Other Activators
A Comparative Guide for Researchers
The voltage-gated potassium channels KCNQ2 and KCNQ3 are crucial regulators of neuronal excitability, making them prime targets for therapeutic intervention in disorders like epilepsy. A key strategy in modulating their activity is the use of small molecule activators. This guide provides a detailed comparison of the binding sites and mechanisms of action of a prominent KCNQ2/3 activator, ICA-069673, with other well-characterized activators, offering researchers a comprehensive resource for their drug discovery and development efforts.
Distinct Binding Pockets Dictate Activator Specificity
KCNQ channel activators can be broadly classified into two main categories based on their binding location: pore-domain binders and voltage-sensor domain (VSD) binders. This compound distinguishes itself by targeting the VSD, a mechanism that contrasts with the classical pore-binding action of activators like retigabine.
This compound: A VSD-Targeted Modulator
This compound is a potent and selective activator of KCNQ2/3 channels.[1] Extensive research has revealed that its binding site is located within the voltage-sensor domain (S1-S4) of the KCNQ2 subunit.[2][3][4] Specifically, residues F168 and A181 in the S3 segment of KCNQ2 are critical determinants for the subtype-specific action of this compound.[2][3][5] This unique binding site contributes to its distinct pharmacological profile, including its strong preference for KCNQ2-containing channels.[4][5] The interaction of this compound with the VSD is thought to stabilize the activated state of the channel, leading to a hyperpolarizing shift in the voltage-dependence of activation and a slowing of deactivation kinetics.[2][3][6]
Retigabine and ML213: Pore-Domain-Targeted Activation
In contrast to this compound, the well-known anticonvulsant retigabine and the selective activator ML213 bind to a hydrophobic pocket within the pore domain (S5-S6) of KCNQ channels.[7][8][9][10][11] A conserved tryptophan residue (W236 in KCNQ2 and W265 in KCNQ3) located in the S5 segment is a crucial component of this binding site.[3][8][12][13] Mutation of this tryptophan residue significantly attenuates the effects of both retigabine and ML213.[11][12] The binding of these activators to the pore region stabilizes the open conformation of the channel, thereby increasing potassium efflux and reducing neuronal excitability.[7][10]
Quantitative Comparison of KCNQ Activators
The distinct binding sites of these activators translate into differences in their potency and selectivity across various KCNQ channel subtypes. The following table summarizes key quantitative data for this compound, retigabine, and ML213.
| Compound | Target Channel(s) | EC50 (μM) | Key Binding Residues | Binding Domain | Reference |
| This compound | KCNQ2/3 | 0.69 | F168, A181 (in KCNQ2) | Voltage-Sensor Domain (S3) | [2][3][5] |
| KCNQ3/5 | 14.3 | [1] | |||
| Retigabine | KCNQ2 | 16.0 | W236 | Pore Domain (S5) | [8] |
| KCNQ3 | 0.60 | W265 | Pore Domain (S5) | [8] | |
| KCNQ2/3 | 1.6 | W236/W265 | Pore Domain (S5) | [14] | |
| ML213 | KCNQ2 | 0.23 | W236 | Pore Domain (S5) | [14] |
| KCNQ4 | 0.51 | Pore Domain (S5) | [14][15] | ||
| KCNQ2/3 | 0.37 | W236/W265 | Pore Domain (S5) | [15][16] |
Visualizing the Binding Sites and Experimental Workflow
To further illustrate the distinct binding locations of these activators and the general workflow for their characterization, the following diagrams are provided.
Figure 1. Differential binding sites of KCNQ2/3 activators.
Figure 2. Workflow for characterizing KCNQ channel activators.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and replicating the findings on KCNQ channel activators. Below are summaries of key experimental protocols.
Electrophysiology (Whole-Cell Patch Clamp)
Objective: To measure the functional effects of activators on KCNQ channel currents.
Cell Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used.
-
Cells are transiently or stably transfected with plasmids encoding the desired KCNQ channel subunits (e.g., KCNQ2 and KCNQ3).[17]
-
Successfully transfected cells can be identified using co-transfected fluorescent markers or by specific cell surface markers.[17]
Recording:
-
Whole-cell patch-clamp configuration is established.[18]
-
Pipette solution (intracellular): Typically contains (in mM): 130-140 K-gluconate or KCl, 2-10 EGTA, 10 HEPES, 2-5 Mg-ATP, and 0.1-0.3 Na-GTP, with pH adjusted to 7.2-7.4.[10][18]
-
Bath solution (extracellular): Typically contains (in mM): 140-150 NaCl, 2.5-5 KCl, 2 CaCl2, 1-2 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4.[10][18]
-
Voltage protocols are applied to elicit channel activation and deactivation. For example, to measure the voltage-dependence of activation, cells are held at a hyperpolarized potential (e.g., -80 mV) and then stepped to a series of depolarizing potentials.[19]
-
The effect of the activator is assessed by comparing currents recorded in the absence and presence of the compound.
Data Analysis:
-
Conductance-voltage (G-V) curves are generated by plotting the normalized tail current amplitude against the prepulse potential.[10]
-
The G-V curves are fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).[10]
-
The shift in V1/2 (ΔV1/2) in the presence of the activator is a measure of its potency.[10]
Rubidium (Rb+) Efflux Assay
Objective: A higher-throughput method to screen for and characterize KCNQ channel activators.
Principle: This assay measures the efflux of Rb+ (a potassium surrogate) through open KCNQ channels.
Protocol:
-
Cells expressing the target KCNQ channels are loaded with Rb+.
-
The cells are then washed and incubated with a buffer containing the test compound.
-
The channels are opened by a depolarizing stimulus (e.g., high extracellular K+ concentration).
-
The amount of Rb+ that has effluxed from the cells into the supernatant is measured using atomic absorption spectroscopy.
-
An increased Rb+ efflux in the presence of a compound indicates channel activation.
Site-Directed Mutagenesis
Objective: To identify specific amino acid residues involved in the binding of an activator.
Protocol:
-
Based on structural models or sequence alignments, specific amino acid residues in the KCNQ channel protein are hypothesized to be part of the binding site.
-
Point mutations are introduced into the KCNQ channel cDNA using standard molecular biology techniques to change these residues (e.g., F168A in KCNQ2).
-
The mutant channels are then expressed in a suitable cell line.
-
The functional effect of the activator on the mutant channels is assessed using electrophysiology or Rb+ efflux assays.
-
A loss or significant reduction in the activator's effect on the mutant channel compared to the wild-type channel suggests that the mutated residue is critical for binding or transduction of the binding event.[4][5]
Radioligand Binding Assays
Objective: To directly measure the binding affinity of a ligand to its receptor.
Principle: A radiolabeled form of a ligand is used to quantify its binding to the target receptor. Competitive binding assays are often used to determine the affinity of unlabeled compounds.[20]
Protocol (Competitive Binding):
-
Membranes prepared from cells expressing the KCNQ channels are incubated with a fixed concentration of a radiolabeled ligand known to bind to the channel and varying concentrations of the unlabeled test compound (the competitor).[20]
-
After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is measured.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[21]
Conclusion
The study of KCNQ2/3 activators reveals a fascinating diversity in their mechanisms of action, primarily dictated by their distinct binding sites. This compound, with its unique VSD binding site, offers a different avenue for channel modulation compared to the pore-binding activators like retigabine and ML213. This understanding, supported by robust experimental data, is invaluable for the rational design of next-generation KCNQ channel modulators with improved efficacy and selectivity for the treatment of neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Specificity of M‐channel activators: binding or effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence determinants of subtype‐specific actions of KCNQ channel openers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Insights Into Binding and Activation of the Human KCNQ2 Channel by Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent KCNQ2/3-Specific Channel Activator Suppresses In Vivo Epileptic Activity and Prevents the Development of Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. The KCNQ2/3 selective channel opener ICA-27243 binds to a novel voltage-sensor domain site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of ML213 as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Table 6, Selectivity of ML213 for activation of KCNQ2 channels compared with activation or block of other potassium channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of KCNQ Channels Suppresses Spontaneous Activity in Dorsal Root Ganglion Neurons and Reduces Chronic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro and In-Vivo Effects of ICA-069673
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro and in-vivo pharmacological effects of ICA-069673, a selective KCNQ2/3 (Kv7.2/7.3) potassium channel opener. Its performance is contrasted with other known KCNQ channel modulators, supported by experimental data and detailed methodologies for key assays.
In-Vitro Profile of this compound
This compound is a potent and selective activator of KCNQ2/3 channels, which are crucial for regulating neuronal excitability.[1][2] Its mechanism of action involves interaction with the voltage sensor domain of the KCNQ2 subunit, leading to a stabilized open state of the channel.[1][3] This is distinct from other KCNQ openers like retigabine, which primarily targets the pore domain of the channel.[2]
Potency and Selectivity
This compound exhibits significant selectivity for KCNQ2/3 channels over other KCNQ subtypes. This selectivity profile suggests a potential for reduced side effects compared to less selective compounds.
| Compound | Target | EC50 (µM) | Selectivity Profile | Reference |
| This compound | KCNQ2/3 | 0.69 | 20-fold selective for KCNQ2/3 over KCNQ3/5. >150-fold selective over KCNQ1. | [1] |
| Retigabine | KCNQ2-5 | ~2 | Pan-activator of KCNQ2-5 channels. | [4] |
| ML213 | KCNQ2/4 | - | Shows activity on KCNQ2 and KCNQ4. | [5] |
Effects on Ion Channel Kinetics
In-vitro electrophysiological studies have demonstrated that this compound significantly modulates the gating properties of KCNQ2/3 channels.[1]
| Parameter | Effect of this compound | Quantitative Data | Reference |
| Voltage-Dependent Activation | Hyperpolarizing (leftward) shift | Shifts V0.5 by approximately -25.5 mV at 10 µM. | [6] |
| Maximal Conductance (Gmax) | Increase | Increases Gmax from 8.1 to 12.6 nS/pF. | [6] |
| Activation Kinetics | Acceleration | Markedly accelerates the rate of channel activation. | [1][7] |
| Deactivation Kinetics | Slowing | Pronounced deceleration of channel deactivation. | [1][8] |
In-Vivo Profile of this compound
The in-vitro effects of this compound on neuronal excitability translate to significant anticonvulsant and muscle-relaxant properties in various animal models.
Anticonvulsant Activity
This compound has demonstrated efficacy in preclinical models of epilepsy, consistent with its ability to suppress neuronal hyperexcitability. It is orally active in these models.
Effects on Smooth Muscle
Studies on guinea pig detrusor smooth muscle have shown that this compound can inhibit spontaneous and nerve-evoked contractions.[9] This is achieved through hyperpolarization of the muscle cell membrane and a decrease in intracellular calcium concentration.[9]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the channels of a single cell.
Protocol:
-
Cell Preparation: Isolate and culture cells expressing the target KCNQ channels (e.g., CHO or HEK293 cells, or primary neurons).
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an appropriate intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing electrical access to the cell's interior.
-
Data Acquisition: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply voltage steps to elicit channel opening. Record the resulting currents before and after the application of this compound.
-
Analysis: Analyze the recorded currents to determine the effects of the compound on channel kinetics, such as activation and deactivation rates and the voltage-dependence of activation.
Rubidium Efflux Assay
This is a medium-throughput screening method to assess the activity of potassium channel openers.
Protocol:
-
Cell Seeding: Seed cells expressing the KCNQ channels of interest into 96-well plates.
-
Rubidium Loading: Incubate the cells with a loading buffer containing rubidium chloride (RbCl), a non-radioactive surrogate for potassium.
-
Washing: Wash the cells with a buffer to remove extracellular rubidium.
-
Compound Incubation: Add the test compound (e.g., this compound) to the cells in a buffer that stimulates channel opening (e.g., by containing a high concentration of potassium).
-
Efflux Collection: After incubation, collect the supernatant, which contains the rubidium that has effluxed from the cells through the opened channels.
-
Cell Lysis: Lyse the remaining cells to determine the intracellular rubidium concentration.
-
Quantification: Measure the rubidium content in the supernatant and the cell lysate using atomic absorption spectroscopy.
-
Analysis: Calculate the percentage of rubidium efflux as a measure of channel activation.
Visualizations
Caption: Mechanism of action of this compound on the KCNQ2/3 channel.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
References
- 1. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pore- and voltage sensor–targeted KCNQ openers have distinct state-dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. rupress.org [rupress.org]
- 5. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by ML213 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Novel KV7.2/KV7.3 Channel Opener this compound Reveals Subtype-Specific Functional Roles in Guinea Pig Detrusor Smooth Muscle Excitability and Contractility - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of ICA-069673's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the KCNQ2/3 potassium channel opener, ICA-069673, with two alternative compounds, Retigabine and Flupirtine. The information presented is based on a comprehensive review of publicly available experimental data.
Mechanism of Action
This compound, Retigabine, and Flupirtine all exert their primary pharmacological effect by acting as positive allosteric modulators of voltage-gated potassium channels, specifically the KCNQ2/3 (Kv7.2/7.3) heteromers. These channels are crucial for regulating neuronal excitability by generating the M-current, a sub-threshold potassium current that helps to stabilize the membrane potential and prevent repetitive firing of action potentials. By opening these channels, these compounds increase potassium efflux, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This shared mechanism underlies their potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as epilepsy.
While all three compounds target KCNQ2/3 channels, their specific binding sites and selectivity profiles differ. This compound is a selective KCNQ2/3 channel opener that interacts with the voltage sensor domain (S1–S4) of the KCNQ2 subunit.[1] In contrast, Retigabine is thought to bind within the pore domain of the channel. Flupirtine also acts as a KCNQ channel opener, contributing to its analgesic and muscle relaxant properties.[2][3]
Quantitative Comparison of Potency and Channel Kinetics
Table 1: Comparison of Potency (EC50) for KCNQ2/3 Channel Activation
| Compound | EC50 (µM) | Cell Line | Method | Reference |
| This compound | 0.69 | CHO cells | Rubidium Efflux Assay | [1] |
| 0.52 | Mouse Nodose Neurons | Whole-Cell Patch Clamp | [1] | |
| Retigabine | 1.6 ± 0.3 | CHO cells | Whole-Cell Patch Clamp | [4] |
| 1.9 ± 0.2 | CHO cells | Whole-Cell Patch Clamp | [5] | |
| 6.5 | HEK293T cells | Whole-Cell Patch Clamp | [6] | |
| Flupirtine | ~17.7* | Goat Ureter | Contractility Assay | [7] |
Note: The EC50 value for Flupirtine is from a contractility assay and may not directly correlate with the potency of direct KCNQ2/3 channel activation in a heterologous expression system.
Table 2: Comparison of Effects on KCNQ2/3 Channel Kinetics
| Compound | Effect on Voltage-Dependence of Activation (V½) | Effect on Activation Kinetics | Effect on Deactivation Kinetics | Reference |
| This compound | Hyperpolarizing shift | Accelerates | Slows | [8] |
| Retigabine | Hyperpolarizing shift (~20-30 mV at 10 µM) | Accelerates | Slows | [5] |
| Flupirtine | Leftward shift in activation curve | - | - | [1] |
Experimental Protocols
The following is a generalized protocol for assessing the activity of KCNQ2/3 channel openers using whole-cell patch-clamp electrophysiology in a heterologous expression system (e.g., HEK293 or CHO cells) stably or transiently expressing KCNQ2 and KCNQ3 subunits.
Whole-Cell Patch Clamp Protocol for KCNQ2/3 Activators
1. Cell Preparation:
-
Culture HEK293 or CHO cells in appropriate media and conditions.
-
Co-transfect cells with plasmids encoding human KCNQ2 and KCNQ3 subunits using a suitable transfection reagent.
-
Plate transfected cells onto glass coverslips 24-48 hours prior to recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
-
Compound Preparation: Prepare stock solutions of this compound, Retigabine, and Flupirtine in DMSO and dilute to final concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a constant rate.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtain a gigaohm seal on an isolated, transfected cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
4. Data Acquisition and Analysis:
-
To assess the effect on the voltage-dependence of activation, apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) and measure the resulting tail currents upon repolarization to a fixed potential (e.g., -60 mV).
-
Construct conductance-voltage (G-V) curves by plotting the normalized tail current amplitude as a function of the prepulse potential.
-
Fit the G-V curves with a Boltzmann function to determine the half-activation voltage (V½) and slope factor.
-
To determine the EC50 value, apply increasing concentrations of the test compound and measure the shift in V½ or the potentiation of the current at a specific voltage.
-
Plot the concentration-response curve and fit with a Hill equation to calculate the EC50.
-
Analyze the effects on activation and deactivation kinetics by fitting the current traces with exponential functions.
Visualizations
Signaling Pathway of KCNQ2/3 Channel Activation
Caption: Signaling pathway of KCNQ2/3 channel activation.
Experimental Workflow for Screening KCNQ Channel Openers
Caption: Experimental workflow for screening KCNQ channel openers.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of the KCNQ Openers Retigabine and Flupirtine on Myotonia in Mammalian Skeletal Muscle Induced by a Chloride Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent KCNQ2/3-Specific Channel Activator Suppresses In Vivo Epileptic Activity and Prevents the Development of Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of the KCNQ Openers Retigabine and Flupirtine on Myotonia in Mammalian Skeletal Muscle Induced by a Chloride Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective KCNQ2/3 Potassium Channel Opener this compound Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of ICA-069673: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for laboratory safety and operational integrity. This document provides essential safety and logistical information for the selective KCNQ2/KCNQ3 potassium channel opener, ICA-069673, including operational and disposal plans, to ensure its safe use in a laboratory setting. By adhering to these procedural guidelines, laboratories can maintain a safe environment and contribute to responsible chemical waste management.
Safety and Handling
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS)[1]. However, as with any chemical compound, adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: Wear a laboratory coat.
Handling:
-
Avoid inhalation of dust or fumes. Handle in a well-ventilated area or in a fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water[1].
-
No special fire-fighting measures are required[1].
Storage:
-
Store at room temperature in a dry, well-ventilated place.
Disposal Procedures
While this compound is not classified as hazardous, proper disposal is necessary to minimize environmental impact. The following step-by-step procedure should be followed:
-
Consult Local Regulations: Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, tubes), in a designated and clearly labeled chemical waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Disposal of Unused Solid Compound:
-
For the disposal of the pure, unused solid compound, it should be treated as chemical waste.
-
Package the material in a sealed container, clearly labeled with the chemical name ("this compound") and any other information required by your institution.
-
-
Disposal of Solutions:
-
Solutions of this compound, typically prepared in solvents like DMSO or ethanol, should be collected in a designated non-halogenated solvent waste container.
-
Do not dispose of solutions down the drain.
-
-
Decontamination:
-
Decontaminate any glassware or equipment that has come into contact with this compound. A standard laboratory detergent and water wash is typically sufficient.
-
-
Waste Pickup:
-
Arrange for the pickup of the chemical waste container by your institution's licensed chemical waste disposal service.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of this compound from electrophysiological studies.
| Parameter | Value | Cell Type | Reference |
| IC50 (Spontaneous Phasic Contractions) | Value not specified, but dose-dependent inhibition observed from 100 nM to 30 µM | Guinea Pig Detrusor Smooth Muscle | [2] |
| IC50 (Nerve-Evoked Contractions) | See Table 1 in the cited reference for detailed values | Guinea Pig Detrusor Smooth Muscle | [2] |
| V1/2 (WWWW Concatemer - Control) | -20 ± 3 mV | HEK cells | [3] |
| V1/2 (WWWW Concatemer - 10 µM this compound) | -71 ± 6 mV | HEK cells | [3] |
| V1/2 (WWWL Concatemer - Control) | -23 ± 3 mV | HEK cells | [3] |
| V1/2 (WWWL Concatemer - 10 µM this compound) | -60 ± 4 mV | HEK cells | [3] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for KCNQ2/Q3 Channels
This protocol provides a general methodology for studying the effects of this compound on KCNQ2/Q3 channels expressed in a mammalian cell line (e.g., CHO or HEK cells).
1. Cell Preparation:
-
Culture CHO cells stably expressing human KCNQ3 (CHO-Q3 cells).
-
Transfect the cells with a plasmid expressing the KCNQ2 subunit to generate cells expressing heteromeric KCNQ2/Q3 channels[4]. Alternatively, use HEK293 cells transfected with KCNQ2 and KCNQ3 constructs.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 144 NaCl, 2.5 KCl, 2 CaCl2, 0.5 MgCl2, 10 Glucose, 5 HEPES; pH adjusted to 7.4 with Tris base[5].
-
Internal Pipette Solution (in mM): 80 Potassium Acetate, 30 KCl, 3 MgCl2, 3 EGTA, 1 CaCl2, 40 HEPES; pH adjusted to 7.4 with NaOH[5].
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
3. Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Set the amplifier to voltage-clamp mode and compensate for series resistance.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a voltage protocol to elicit KCNQ2/Q3 currents. A typical protocol involves stepping the voltage from the holding potential to various test potentials (e.g., -100 mV to +40 mV in 10 mV increments) for 500 ms, followed by a repolarizing step to -60 mV to record tail currents.
-
Record baseline currents in the external solution.
-
Apply this compound at the desired concentration (e.g., 1-10 µM) by adding it to the external solution and perfusing the chamber.
-
Record currents in the presence of the compound to observe its effect on channel activity (e.g., increased current amplitude, a shift in the voltage-dependence of activation).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. The Novel KV7.2/KV7.3 Channel Opener this compound Reveals Subtype-Specific Functional Roles in Guinea Pig Detrusor Smooth Muscle Excitability and Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four drug-sensitive subunits are required for maximal effect of a voltage sensor–targeted KCNQ opener - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maxcyte.com [maxcyte.com]
- 5. Properties of single M-type KCNQ2/KCNQ3 potassium channels expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling ICA-069673
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent, novel chemical compounds like ICA-069673. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment and build deep trust in laboratory safety and chemical handling practices.
This compound is a selective activator of the KCNQ2/Q3 potassium channel. While a Safety Data Sheet (SDS) from Cayman Chemical indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to treat all new chemical entities with a high degree of caution.[1] The product information advises that it should be considered hazardous until more information is available and that ingestion, inhalation, and contact with skin and eyes should be avoided.[2] Therefore, a comprehensive approach to personal protective equipment (PPE) and handling procedures is essential.
Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of any chemical compound to determine the appropriate level of PPE. For a potent powder like this compound, minimizing exposure through inhalation and dermal contact is the primary goal.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Chemical Splash Goggles or Safety Glasses with Side Shields- Nitrile Gloves (double-gloving recommended)- Lab Coat- Respiratory Protection (N95 or higher, or as determined by risk assessment) | High risk of aerosolization and inhalation of fine powder. Eye protection is crucial to prevent accidental contact. Double-gloving provides an extra layer of protection against dermal exposure. |
| Solution Preparation | - Chemical Splash Goggles- Nitrile Gloves- Lab Coat | Reduced risk of aerosolization compared to handling the powder directly, but the potential for splashes and spills remains. |
| In Vitro / In Vivo Dosing | - Safety Glasses- Appropriate Gloves for the solvent being used- Lab Coat | Focus on preventing skin and eye contact with the compound in solution. |
Experimental Protocols
Adherence to standardized protocols for donning, doffing, and handling is critical to prevent contamination and ensure personal safety.
Donning and Doffing PPE Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
